1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2O2S/c1-11-2-3(14(6,12)13)4(10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFWSNIHZZKYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383216 | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519056-67-8 | |
| Record name | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519056-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS number
An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its critical applications in the development of pharmacologically active agents, notably selective COX-2 inhibitors. Emphasis is placed on the causality behind experimental choices, safety protocols, and handling procedures, providing researchers, scientists, and drug development professionals with a vital resource for utilizing this versatile reagent.
Chemical Identity and Physicochemical Properties
This compound is a specialized reagent valued for the unique combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The trifluoromethyl group is a bioisostere for a methyl group but possesses significantly different electronic properties, enhancing metabolic stability and lipophilicity in drug candidates.[1] The sulfonyl chloride functional group serves as a robust handle for introducing the pyrazole scaffold into target molecules, typically via sulfonamide bond formation.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 519056-67-8[2][3] |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride[2] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S[2] |
| Molecular Weight | 248.61 g/mol [4] |
| Canonical SMILES | CN1C=C(S(=O)(=O)Cl)C(=N1)C(F)(F)F[2] |
| InChI Key | HJFWSNIHZZKYIK-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 34 °C | [4] |
| Boiling Point | 302.5 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.74 g/cm³ (Predicted) | [4] |
| Appearance | Solid |
| Flash Point | 136.8 °C (Predicted) |[4] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via the chlorosulfonation of the corresponding 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This electrophilic substitution reaction targets the C4 position of the pyrazole ring, which is activated towards such reactions.
Experimental Protocol: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a representative method adapted from established procedures for pyrazole chlorosulfonation.[5]
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Crushed ice/water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, charge chlorosulfonic acid (3.0 equivalents) and cool the flask to 0 °C using an ice bath.
-
Expert Insight: The reaction is highly exothermic and releases HCl gas. Performing the addition at 0 °C is critical to control the reaction rate, prevent side reactions, and ensure safety. An inert atmosphere prevents the reaction of chlorosulfonic acid with atmospheric moisture.
-
-
Substrate Addition: Slowly add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) to the reaction mixture and heat to 60 °C for 4-6 hours.[5]
-
Expert Insight: While chlorosulfonic acid is the primary sulfonating agent, the addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thereby driving the reaction to completion and improving the final yield.
-
-
Work-up and Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Trustworthiness Check: This quenching step is extremely hazardous due to the violent reaction of residual chlorosulfonic acid with water. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves. The slow addition ensures the heat generated can be dissipated safely.
-
-
Extraction: The resulting aqueous slurry will contain the precipitated product. If the product is oily or does not fully precipitate, extract the mixture with dichloromethane (3 x volume).
-
Neutralization: Combine the organic layers and wash carefully with a saturated solution of sodium bicarbonate until effervescence ceases. This step neutralizes any remaining acidic components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization if necessary.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Reactivity and Applications in Drug Discovery
The utility of this compound is anchored in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction is fundamental to its role as a scaffold in drug design.
Mechanism: Sulfonamide Bond Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
References
A Technical Guide to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications
Executive Summary
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a specialized heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique structure, combining a pyrazole core, a reactive sulfonyl chloride functional group, and an electron-withdrawing trifluoromethyl moiety, makes it a valuable intermediate for the synthesis of novel bioactive compounds. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl chloride provides a versatile handle for derivatization, most commonly for the formation of sulfonamides. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis and purification, an overview of its chemical reactivity, and a discussion of its applications, particularly in drug development.
Introduction to a Key Synthetic Intermediate
The pyrazole ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] this compound combines these features with a highly reactive sulfonyl chloride group, positioning it as a critical starting material for creating libraries of compounds for biological screening.[2] Its primary utility lies in its reaction with primary and secondary amines to form stable sulfonamide linkages, a common pharmacophore in various therapeutic agents.[3]
Physicochemical & Structural Properties
The compound is typically a colorless to light yellow solid at room temperature.[2] Its key properties are summarized below, providing a foundational dataset for researchers and chemists.
| Property | Value | Source |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | [4] |
| CAS Number | 519056-67-8 | [4] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S | [4][5] |
| Molecular Weight | 247.96 g/mol | [5] |
| Appearance | Colorless to light yellow solid | [2] |
| Melting Point | 112-115 °C | [2] |
| Density | 1.59 g/cm³ | [2] |
| Solubility | Insoluble in water; Soluble in DMF and DMSO | [2] |
Below is the two-dimensional structure of the molecule.
Caption: 2D Structure of the title compound.
Synthesis and Purification Protocol
The synthesis of this compound is typically achieved via electrophilic sulfonation of the corresponding pyrazole precursor, followed by conversion to the sulfonyl chloride.
3.1 Synthetic Workflow Overview
The process involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid. This powerful sulfonating agent introduces the -SO₃H group onto the electron-rich pyrazole ring, which is then converted in situ or in a subsequent step to the sulfonyl chloride.
Caption: General workflow for synthesis.
3.2 Step-by-Step Synthesis Protocol
This protocol is a representative method adapted from general procedures for the sulfonylation of pyrazoles.[3]
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform (or Dichloromethane)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) dissolved in chloroform.
-
Expert Insight: The use of an inert atmosphere (nitrogen) is crucial to prevent the highly reactive chlorosulfonic acid from reacting with atmospheric moisture.
-
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (5.0 eq) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.
-
Expert Insight: This reaction is highly exothermic. Slow, controlled addition is essential for safety and to minimize the formation of side products.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Thionyl Chloride Addition: Once the starting material is consumed, add thionyl chloride (1.3 eq) to the reaction mixture at 60 °C and stir for an additional 2 hours.
-
Expert Insight: Thionyl chloride ensures the complete conversion of any sulfonic acid intermediate to the desired sulfonyl chloride.
-
-
Work-up (Quenching): Cool the reaction mixture back to 0 °C and very carefully pour it over crushed ice.
-
CAUTION: This quenching step is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with chloroform.
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
3.3 Purification
The crude solid can be purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to afford the final product as a crystalline solid.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, which is an excellent electrophile.
4.1 Primary Reactivity: Sulfonamide Formation
The most common application is the reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form the corresponding sulfonamides.[3] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups, making it ideal for building compound libraries for drug discovery.
Caption: Reaction workflow for sulfonamide synthesis.
4.2 Applications in Drug and Agrochemical Development
The pyrazole-sulfonamide core is a key feature in many biologically active molecules. The title compound serves as a precursor for:
-
Pharmaceuticals: Synthesis of inhibitors for various enzymes and receptors. The sulfonamide group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a biological target.
-
Agrochemicals: Development of novel herbicides and pesticides.[2] The trifluoromethyl-pyrazole moiety is found in several commercial agrochemicals.
Spectroscopic Characterization
While specific spectra require experimental acquisition, the expected NMR signals provide a clear fingerprint for structural confirmation.
-
¹H NMR: Two singlets would be expected in the aromatic/heteroaromatic region for the pyrazole C-H proton and in the aliphatic region for the N-methyl (N-CH₃) protons.
-
¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group.
-
¹³C NMR: Signals corresponding to the pyrazole ring carbons, the methyl carbon, and the trifluoromethyl carbon (which would appear as a quartet due to C-F coupling) would be present.
Safety and Handling
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: It is classified as causing skin and eye irritation or burns.[6][7] It may also cause respiratory irritation and is harmful if swallowed.[6]
-
Reactivity: The compound is sensitive to moisture and will react with water, potentially violently, to release corrosive hydrogen chloride gas.[7][8]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and incompatible materials like strong bases and oxidizing agents.[7]
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists in the pharmaceutical and agrochemical industries. The synthetic protocols and safety information provided in this guide are intended to enable its effective and safe use in the laboratory for the development of next-generation bioactive molecules.
References
- 1. jelsciences.com [jelsciences.com]
- 2. chembk.com [chembk.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. PubChemLite - this compound (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]
- 6. aaronchem.com [aaronchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: A Core Scaffold for Modern Chemistry
This guide provides an in-depth analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a key heterocyclic building block in contemporary drug discovery and agrochemical research. We will dissect its molecular architecture, explore robust synthetic methodologies, detail its chemical reactivity, and discuss its application in the development of biologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this versatile reagent.
Molecular Structure and Physicochemical Properties
This compound, identified by CAS Number 519056-67-8, is a highly functionalized five-membered aromatic heterocycle. Its structure is characterized by a pyrazole ring substituted with a methyl group at the N1 position, a trifluoromethyl group at the C3 position, and a sulfonyl chloride group at the C4 position. The trifluoromethyl group, a powerful electron-withdrawing moiety and bioisostere for other groups, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a prized feature in medicinal chemistry. The sulfonyl chloride is a highly reactive functional group, serving as a potent electrophilic handle for coupling with a vast array of nucleophiles.
Caption: Molecular Structure of the Title Compound.
Key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 519056-67-8 | [1] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S | [1] |
| Molecular Weight | 248.61 g/mol | [2] |
| IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride | [1] |
| Melting Point | 34 °C | ChemBK |
| Boiling Point | 302.5 °C at 760 mmHg (Predicted) | ChemBK |
| Density | 1.74 g/cm³ (Predicted) | ChemBK |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires precise control of regiochemistry. Modern synthetic strategies prioritize efficiency, scalability, and selectivity, moving away from classical, often harsh, chlorosulfonation methods on unactivated rings. A field-proven approach involves the initial construction of the pyrazole core followed by regioselective C-H functionalization at the C4 position.[3][4]
Step 1: Synthesis of the Precursor, 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
The foundational step is the synthesis of the pyrazole precursor. A robust and scalable method begins with the condensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[3][4] This reaction is a classic example of heterocyclic ring formation, where the diketone equivalent reacts with the dinucleophilic hydrazine to form the stable aromatic pyrazole ring. The choice of methylhydrazine directly installs the required N1-methyl group.
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
To a stirred solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the resulting crude product, which is a mixture of 1,3- and 1,5-regioisomers, by fractional distillation under vacuum to isolate the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole isomer.[3][4]
The causality behind this protocol lies in the inherent reactivity of the starting materials. The cyclocondensation is thermodynamically driven by the formation of the stable aromatic pyrazole ring. Fractional distillation is a critical, self-validating step that leverages the different boiling points of the regioisomers to achieve high purity of the desired precursor.[3]
Step 2: Regioselective C4-Sulfonylation via Directed Lithiation
With the pure precursor in hand, the next critical step is the introduction of the sulfonyl chloride group specifically at the C4 position. Direct electrophilic substitution is often unselective. Therefore, a more authoritative and precise method involves directed metalation (lithiation) followed by quenching with a sulfur electrophile. This is a state-of-the-art technique for C-H functionalization.[3][4]
The C4 proton of 1-methyl-3-(trifluoromethyl)-1H-pyrazole is the most acidic C-H proton on the ring, influenced by the adjacent electron-withdrawing trifluoromethyl group and the inductive effects of the ring nitrogen atoms. This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate is then trapped with an appropriate electrophile, such as sulfuryl chloride (SO₂Cl₂), to install the sulfonyl chloride moiety. The use of flow chemistry for the lithiation step is particularly advantageous as it allows for precise control of reaction time and temperature, minimizing side reactions.[3][4]
Caption: Scalable Synthetic Workflow.
Representative Experimental Protocol: C4-Sulfonylation
-
Prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in a dry, aprotic solvent like THF.
-
In a separate flask, cool a solution of sulfuryl chloride (SO₂Cl₂) (1.2 eq) in THF to -78 °C.
-
Using a microfluidic flow reactor, mix the pyrazole solution with a solution of n-BuLi (1.1 eq in hexanes) at a controlled low temperature (e.g., -20 °C to 0 °C) with a short residence time to generate the lithiated species.
-
Direct the output from the flow reactor immediately into the cold (-78 °C) solution of sulfuryl chloride.
-
After the addition is complete, quench the reaction with saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature, separate the organic layer, and extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
This protocol is self-validating because the regioselectivity is controlled by the directed lithiation, a well-established and predictable transformation. The use of a flow reactor for the highly exothermic and rapid lithiation step ensures safety, reproducibility, and scalability.[4]
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group toward nucleophiles. This reaction, typically a nucleophilic substitution at the sulfur atom, is the cornerstone of its application as a building block.
Key Reaction: Sulfonamide Formation
The most significant reaction is with primary or secondary amines to form stable sulfonamide linkages. This is a fundamental transformation in medicinal chemistry, as the sulfonamide group is a key pharmacophore in numerous approved drugs, acting as a hydrogen bond donor and acceptor and contributing to target binding.
The reaction proceeds readily, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) to scavenge the HCl byproduct. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM), THF, or acetonitrile.
Caption: General Reaction for Sulfonamide Synthesis.
Application in the Synthesis of Bioactive Molecules
The trifluoromethyl-pyrazole-sulfonamide scaffold is a "privileged structure" in medicinal chemistry, most notably recognized in the structure of Celecoxib, a selective COX-2 inhibitor. While Celecoxib itself uses a different pyrazole substitution pattern, the core concept of using a pyrazole sulfonyl chloride to build analogues is a validated drug design strategy.[5][6] This makes this compound a highly valuable building block for generating novel chemical entities (NCEs) for screening.
Researchers utilize this building block to synthesize libraries of novel sulfonamides for evaluation as:
-
Anti-inflammatory agents: Targeting enzymes like COX-2 and 5-LOX.[6]
-
Anticancer agents: The pyrazole scaffold is found in numerous kinase inhibitors.[7]
-
Antiviral agents: As seen in compounds with activity against Hepatitis C Virus (HCV).[5]
The rationale for using this specific building block is multifold: the N-methyl group prevents unwanted N-H acidity and potential isomerization, the trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties, and the C4-sulfonyl chloride provides a reliable attachment point for introducing diversity into the final molecules.[6][8]
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound requires careful handling by trained personnel in a controlled laboratory environment.
-
Hazards: The compound is classified as corrosive. It causes severe skin burns and eye damage. It reacts with water, potentially violently, to release corrosive HCl gas. [SDS]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. All handling should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible. [SDS]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a sophisticated and highly valuable building block for chemical synthesis. Its unique combination of a metabolically stable, electron-withdrawing trifluoromethyl group and a reactive sulfonyl chloride handle on a stable pyrazole core makes it an ideal starting point for the synthesis of diverse compound libraries. The modern, regioselective synthetic routes described herein provide a reliable and scalable pathway to this key intermediate. A thorough understanding of its properties, synthesis, and reactivity empowers researchers and drug development professionals to leverage its full potential in the quest for novel therapeutics and agrochemicals.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. PubChemLite - this compound (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Characteristics of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural complexity, featuring a trifluoromethyl group and a sulfonyl chloride moiety on a pyrazole scaffold, gives rise to unique spectral characteristics. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. While direct experimental spectra are not widely published, this document leverages extensive data from analogous structures to provide a robust and predictive interpretation for researchers in synthetic chemistry and drug development. Understanding these spectral features is paramount for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and Key Features
The structure of this compound incorporates several key functionalities that dictate its spectral behavior: a pyrazole ring, a N-methyl group, a strongly electron-withdrawing trifluoromethyl group, and a reactive sulfonyl chloride group. The interplay of these groups governs the electron distribution within the molecule and, consequently, the chemical shifts and coupling constants observed in its NMR spectra, as well as its fragmentation pattern in mass spectrometry.
Caption: Molecular structure of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
The following NMR data are predicted based on the analysis of structurally related compounds.[1][2][3][4][5] The chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting two singlets.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH ₃ | 3.9 - 4.2 | Singlet (s) | The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a singlet in this region. The electron-withdrawing nature of the pyrazole ring and the adjacent sulfonyl chloride group will deshield these protons. |
| C5-H | 8.0 - 8.5 | Singlet (s) | The single proton on the pyrazole ring at the C5 position is significantly deshielded due to the anisotropic effect of the ring and the electron-withdrawing effects of the adjacent sulfonyl chloride and trifluoromethyl groups. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JC-F) | Rationale |
| N-C H₃ | 38 - 42 | Quartet (q) | The N-methyl carbon will appear in the aliphatic region. |
| C 5 | 135 - 140 | Singlet (s) | This carbon is deshielded due to its position in the aromatic pyrazole ring. |
| C 4 | 115 - 120 | Singlet (s) | The carbon bearing the sulfonyl chloride group is expected in this region. |
| C 3 | 145 - 150 | Quartet (q, ²JC-F ≈ 35-40 Hz) | This carbon is significantly deshielded by the directly attached trifluoromethyl group and will show a characteristic quartet splitting.[6] |
| -C F₃ | 118 - 123 | Quartet (q, ¹JC-F ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will exhibit a large one-bond coupling constant with the fluorine atoms and will be found in this characteristic region.[2][6] |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -CF ₃ | -60 to -65 | Singlet (s) | The chemical shift of the CF₃ group is influenced by the electronic environment of the pyrazole ring. This region is typical for trifluoromethyl groups attached to heterocyclic systems.[5][7][8] |
Predicted Mass Spectrometry (MS) Fragmentation Pattern
The mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of its functional groups. The presence of chlorine will be indicated by the characteristic M+2 isotope pattern.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Table of Predicted Fragment Ions:
| m/z (Predicted) | Proposed Fragment Ion | Formula | Notes |
| 248/250 | Molecular ion [M]⁺˙ | C₅H₄ClF₃N₂O₂S | The presence of the chlorine isotope pattern (approx. 3:1 ratio) is expected. |
| 213 | [M - Cl]⁺ | C₅H₄F₃N₂O₂S | Loss of a chlorine radical. |
| 184/186 | [M - SO₂]⁺˙ | C₅H₄ClF₃N₂S | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[9][10] |
| 149 | [M - SO₂Cl]⁺ | C₅H₄F₃N₂ | Cleavage of the C-S bond, losing the sulfonyl chloride group. |
| 99/101 | [SO₂Cl]⁺ | SO₂Cl | The sulfonyl chloride cation, showing the chlorine isotope pattern. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves the chlorosulfonation of a 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. This method is analogous to established procedures for the synthesis of other pyrazole-4-sulfonyl chlorides.[11][12][13]
Step-by-step Methodology:
-
Starting Material: 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be synthesized from the condensation of a suitable trifluoromethyl-containing 1,3-dicarbonyl compound with methylhydrazine.[14]
-
Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with an excess of chlorosulfonic acid and cooled in an ice bath.
-
Addition of Pyrazole: 1-methyl-3-(trifluoromethyl)-1H-pyrazole is added dropwise to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the desired this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its key spectral features. These insights are invaluable for chemists and researchers working with this important synthetic intermediate, aiding in its identification, purity assessment, and further synthetic applications. The provided synthetic protocol offers a practical approach for its preparation in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | C5H5F3N2O | CID 1238616 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS No. 519056-67-8), a critical building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details the compound's chemical and physical properties, outlines its significant hazards, and establishes rigorous protocols for safe handling, storage, emergency response, and waste disposal. Furthermore, it presents a representative experimental workflow for its primary application in sulfonamide synthesis, underscoring its utility in the creation of novel chemical entities. This guide is designed to empower laboratory personnel with the expertise required to mitigate risks and leverage this reagent's full potential safely and effectively.
Compound Profile and Significance
This compound is a specialized heterocyclic building block. Its structure incorporates a pyrazole core, a common motif in pharmacologically active compounds, substituted with a methyl group, an electron-withdrawing trifluoromethyl group, and a highly reactive sulfonyl chloride functional group.[1] This unique combination makes it a valuable reagent for introducing the 1-methyl-3-(trifluoromethyl)pyrazole moiety into target molecules, a strategy often employed in the design of kinase inhibitors and other therapeutics.[2] The pyrazole sulfonamide structure is a prominent pharmacophore in numerous drugs, including the well-known COX-2 inhibitor Celecoxib, highlighting the importance of precursors like this sulfonyl chloride in drug discovery pipelines.[3][4][5][6][7]
Physical and Chemical Properties
A clear understanding of the compound's physical properties is fundamental to its safe handling and use in experimental design.
| Property | Value | Reference |
| CAS Number | 519056-67-8 | [1] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S | [1][8] |
| Molecular Weight | 248.61 g/mol | [8] |
| Appearance | Solid | - |
| Melting Point | 34 °C | [8] |
| Boiling Point | 302.5 °C at 760 mmHg | [8] |
| Density | 1.74 g/cm³ | [8] |
Hazard Identification and GHS Classification
This compound is classified as hazardous and requires stringent safety measures. The primary risks are associated with its corrosivity and high reactivity, particularly with water.
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Danger | H314: Causes severe skin burns and eye damage.[9][10] EUH014: Reacts violently with water.[9] EUH029: Contact with water liberates toxic gas.[9] |
|
| Danger | H302: Harmful if swallowed.[11] H335: May cause respiratory irritation.[11] |
The most critical hazard is the compound's reaction with water. Atmospheric moisture or contact with aqueous solutions will lead to a violent exothermic reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas and sulfuric acid.[12][13] This dictates that all handling and storage must be performed under strictly anhydrous conditions.
Risk Assessment and Mitigation Workflow
A systematic approach to risk management is essential. The following workflow should be adopted for any procedure involving this reagent.
Caption: Risk assessment and mitigation workflow for handling the sulfonyl chloride.
Safe Handling and Storage Protocols
Adherence to strict protocols is non-negotiable to ensure personnel safety and experimental integrity.
5.1 Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to contain corrosive vapors and potential HCl gas release.[14][15]
-
Inert Atmosphere: Reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by atmospheric moisture.[15][16]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and verified to be in working order.[15]
5.2 Storage
-
Container: Store in the original, tightly sealed container. If transferred, use a container with a secure, moisture-proof seal.[13][16]
-
Environment: The compound must be stored in a cool, dry, and well-ventilated location designated for corrosive and water-reactive materials.[14] A desiccator cabinet is recommended for long-term storage.
-
Incompatibilities: Segregate from water, alcohols, bases, amines, and strong oxidizing agents.[14][15][17] Storing it away from these substances is a critical control measure to prevent violent reactions and the release of toxic gas.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier between the researcher and the chemical hazard. The following are mandatory.
| Protection Area | Required Equipment | Rationale |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Protects against splashes of the corrosive material and potential violent reactions. Standard safety glasses are insufficient.[13][15] |
| Skin/Body | Chemical-resistant gloves (e.g., butyl rubber or multi-layered laminate) and a flame-resistant lab coat. | Prevents skin contact which can cause severe chemical burns.[15][16] |
| Respiratory | Not typically required if used within a fume hood. For emergencies or spill cleanup, a self-contained breathing apparatus (SCBA) is necessary. | Protects against inhalation of irritating dust or corrosive vapors.[13] |
Emergency Response Procedures
Immediate and correct response to an incident can significantly reduce its severity.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[14][15]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical assistance.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
-
Spill Response:
-
Evacuate all non-essential personnel from the area.
-
Wear full PPE, including respiratory protection if necessary.
-
DO NOT USE WATER.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized spill absorbent for reactive chemicals.
-
Carefully sweep the absorbed material into a dry, sealable container.
-
Label the container as hazardous waste.
-
Decontaminate the spill area with a solvent (e.g., acetone), followed by a wipe-down. All cleaning materials must be disposed of as hazardous waste.
-
-
Fire Fighting: Use a dry chemical, carbon dioxide (CO₂), or sand-based extinguisher. NEVER use water , as it will react violently and worsen the situation.[14] Firefighters should wear full protective gear and SCBA due to the likely evolution of toxic and corrosive gases.[14][17]
Chemical Reactivity and Synthetic Application
8.1 Reactivity Profile The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive electrophilic group. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form stable sulfonamides, sulfonates, and thioesters, respectively. Its most significant liability is its vigorous reaction with water, which hydrolyzes it to the corresponding sulfonic acid and HCl. The presence of the electron-withdrawing trifluoromethyl group on the pyrazole ring likely enhances the electrophilicity of the sulfur atom, increasing its reactivity towards nucleophiles.
8.2 Representative Protocol: Synthesis of a Pyrazole Sulfonamide This protocol outlines a general procedure for the reaction of this compound with a primary amine to demonstrate its core application.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Assembly: Under an inert atmosphere of nitrogen, add an oven-dried, stir-bar-equipped round-bottom flask with anhydrous dichloromethane (DCM).
-
Reagent Addition: Dissolve the primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) in the DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the initial reaction.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring (Self-Validation): The reaction progress must be monitored periodically (e.g., every hour) using Thin Layer Chromatography (TLC) to observe the consumption of the starting amine and the formation of the product.
-
Workup: Once the reaction is complete, quench by slowly adding water or dilute 1M HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the pure sulfonamide product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Waste Management
Proper disposal is a critical component of the safety lifecycle.
-
Reactive Waste: Unused or residual this compound is considered reactive hazardous waste. It must never be poured down the drain.
-
Quenching: For small-scale laboratory waste, a quenching procedure can be performed by trained personnel. This involves the slow, portion-wise addition of the sulfonyl chloride to a vigorously stirred, ice-cooled solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a fume hood. The resulting mixture, containing the less hazardous sulfonate salt, can then be collected for disposal by a certified hazardous waste management company.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and empty containers, must be placed in a sealed, clearly labeled hazardous waste container for proper disposal.
Conclusion
This compound is a potent and valuable reagent in modern synthetic and medicinal chemistry. However, its utility is matched by its significant hazards, primarily its corrosivity and violent reactivity with water. By understanding these risks and rigorously applying the engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively, advancing their scientific objectives without compromising personal or environmental safety.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. fishersci.de [fishersci.de]
- 10. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-(Trifluoromethyl)pyrazole-3-sulfonyl chloride | C4H2ClF3N2O2S | CID 122499826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
A Technical Guide to the Stability, Storage, and Handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a critical building block in medicinal and agrochemical research, prized for its role in the synthesis of novel sulfonamides and other derivatives.[1][2] However, the inherent reactivity of its sulfonyl chloride functional group presents significant challenges related to stability and handling. This guide provides an in-depth analysis of the compound's chemical stability, outlines field-proven protocols for its storage and handling, and offers a methodology for assessing its purity over time. Adherence to these guidelines is essential for ensuring experimental reproducibility and preserving the integrity of this valuable reagent.
Introduction to the Reagent
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring, which is known for its relative stability and presence in many biologically active molecules.[3][4] The key to its synthetic utility and its instability is the highly electrophilic sulfonyl chloride (-SO₂Cl) group at the 4-position.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄ClF₃N₂O₂S |
| Molecular Weight | 248.61 g/mol |
| CAS Number | 519056-67-8 |
| Appearance | Typically a solid or liquid (Varies by purity) |
| Key Functional Groups | Pyrazole, Trifluoromethyl, Sulfonyl Chloride |
Significance in Research and Development
The primary utility of this compound lies in its reaction with nucleophiles, particularly primary and secondary amines, to form sulfonamides.[5] The trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of the final molecule, making this reagent particularly valuable in drug discovery programs targeting novel therapeutics.[6]
Chemical Reactivity and Stability Profile
The Sulfonyl Chloride Functional Group: An Inherently Reactive Moiety
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. While this reactivity is desirable for synthesis, it is the root cause of the compound's instability.
Primary Degradation Pathway: Hydrolysis
The most significant and unavoidable degradation pathway is hydrolysis. Sulfonyl chlorides react readily with water, even atmospheric moisture, to yield the corresponding sulfonic acid and hydrochloric acid.[5][7]
R-SO₂Cl + H₂O → R-SO₃H + HCl
This degradation is problematic for several reasons:
-
Loss of Active Reagent: The sulfonic acid product is unreactive in sulfonamide coupling reactions, leading to lower yields and inaccurate stoichiometry.
-
Introduction of Acidity: The generation of HCl can catalyze other side reactions or degrade sensitive substrates in a reaction mixture.
-
Inaccurate Dosing: If the reagent has partially degraded, the actual molar quantity of active sulfonyl chloride will be lower than calculated based on mass, leading to failed or incomplete reactions.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. fishersci.de [fishersci.de]
solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in organic solvents
An In-depth Technical Guide to the Solubility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in Organic Solvents
Abstract
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and agrochemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predicted solubility profile based on its structural characteristics, and a detailed experimental protocol for its quantitative determination. This document is intended to serve as a valuable resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding solvent selection and handling of this reactive intermediate.
Introduction to this compound
This compound (CAS No: 519056-67-8) is a specialized building block characterized by a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety.[1][2] Its molecular structure dictates its chemical and physical properties, making it a versatile reagent in the synthesis of complex molecules. The pyrazole scaffold is a common feature in many pharmaceutically active compounds, and the trifluoromethyl group is known to enhance properties such as metabolic stability and membrane permeability.[3]
Chemical Structure and Properties:
-
Molecular Formula: C₅H₄ClF₃N₂O₂S[1]
-
Molar Mass: 248.61 g/mol [1]
-
Appearance: Solid (Melting Point: 34°C)[1]
-
Density: 1.74 g/cm³[1]
References
The Convergence of Heterocyclic Chemistry and Sulfa Drugs: A Technical Guide to Pyrazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold Meets a Powerful Functional Group
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Since its first synthesis by Ludwig Knorr in 1883, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone in the development of pharmaceuticals ranging from anti-inflammatory agents to anticancer therapies.[3][4] Parallel to the rise of heterocyclic chemistry, the discovery of sulfonamides in the 1930s, beginning with Prontosil, marked a revolution in medicine, introducing the first effective systemic antibacterial agents.[5][6] The convergence of these two powerful domains of chemical science gave rise to pyrazole sulfonyl chlorides, a class of highly reactive and versatile intermediates that have become indispensable in modern drug discovery and development.
This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of pyrazole sulfonyl chlorides. We will delve into the foundational chemistry that paved the way for their emergence, detail contemporary synthetic methodologies, and explore their critical role as precursors to a diverse array of pharmacologically significant molecules.
Part 1: A Historical Perspective: The Genesis of Pyrazole Sulfonyl Chlorides
The history of pyrazole sulfonyl chlorides is not marked by a single, dramatic discovery but rather by the gradual convergence of two major streams of chemical innovation: the synthesis of pyrazoles and the development of sulfonamide chemistry.
The Dawn of Pyrazole Chemistry: Knorr's Landmark Synthesis
In 1883, the German chemist Ludwig Knorr reported the synthesis of a substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of ethyl acetoacetate with phenylhydrazine.[7][8] This reaction, now famously known as the Knorr pyrazole synthesis, opened the door to a vast new class of heterocyclic compounds.[9] Early research focused on the properties and reactions of these novel structures, with their medicinal potential yet to be fully realized.
The Sulfa Drug Revolution
The trajectory of medicinal chemistry was irrevocably altered in the 1930s with Gerhard Domagk's discovery of the antibacterial properties of Prontosil, a sulfonamide-containing dye.[5] This led to the understanding that the active agent was sulfanilamide, the metabolic product of Prontosil. The subsequent decades saw an explosion in the synthesis and application of sulfonamide derivatives for treating bacterial infections, forever changing the landscape of medicine.[6]
The Inferred Emergence of Pyrazole Sulfonyl Chlorides
While a definitive "first synthesis" of a pyrazole sulfonyl chloride is not prominently documented in early literature, their development can be logically inferred to have occurred at the intersection of these two fields. As chemists began to explore the functionalization of the pyrazole ring, and with the established importance of the sulfonyl chloride group for creating sulfonamides, it was a natural progression to combine the two.
The sulfonation of aromatic compounds was a well-established reaction, and its application to heterocyclic systems, including pyrazoles, would have been a logical step for chemists seeking to create novel derivatives. The direct chlorosulfonation of pyrazoles, a method still widely used today, likely emerged as a key method for accessing these valuable intermediates. This reaction introduces the highly reactive sulfonyl chloride group onto the pyrazole ring, creating a versatile handle for further chemical modification.
Part 2: Synthesis of Pyrazole Sulfonyl Chlorides: Core Methodologies
The synthesis of pyrazole sulfonyl chlorides is primarily achieved through the electrophilic substitution of a pyrazole ring with a sulfur-containing electrophile, followed by conversion to the sulfonyl chloride. The choice of method often depends on the desired substitution pattern and the nature of the substituents already present on the pyrazole ring.
Direct Chlorosulfonation of Pyrazoles
The most direct and widely employed method for the synthesis of pyrazole sulfonyl chlorides is the reaction of a pyrazole with chlorosulfonic acid (ClSO₃H).[10][11] This powerful electrophilic reagent introduces the chlorosulfonyl group (-SO₂Cl) directly onto the pyrazole ring, typically at the 4-position, which is the most electron-rich and sterically accessible position for electrophilic attack.[12]
Causality Behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a highly reactive and aggressive reagent. Its use ensures the efficient introduction of the sulfonyl group.
-
Solvent: The reaction is often carried out in a non-reactive solvent like chloroform or dichloromethane to moderate the reaction and facilitate handling.[10] In some cases, an excess of chlorosulfonic acid can serve as both the reagent and the solvent.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) initially to control the exothermic nature of the reaction and prevent unwanted side reactions. The temperature may then be raised to drive the reaction to completion.[10]
-
Addition of Thionyl Chloride: In some protocols, thionyl chloride (SOCl₂) is added after the initial reaction with chlorosulfonic acid.[10] This is to ensure the complete conversion of any intermediately formed pyrazole sulfonic acid to the desired pyrazole sulfonyl chloride.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride [10]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, place 3,5-dimethyl-1H-pyrazole (1.0 eq) in chloroform.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chlorosulfonic acid (5.5 eq) in chloroform from the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 10 hours.
-
Thionyl Chloride Addition: Cool the reaction mixture slightly and then add thionyl chloride (1.3 eq) dropwise.
-
Final Reaction: Stir the mixture at 60 °C for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyrazole-4-sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Diagram of the Chlorosulfonation Workflow:
Caption: Workflow for the synthesis of a pyrazole-4-sulfonyl chloride.
Multi-step Syntheses
In cases where direct chlorosulfonation is not feasible or leads to undesired isomers, multi-step synthetic routes are employed. These often involve the introduction of a sulfur-containing functional group that is later converted to the sulfonyl chloride.
A notable example is the synthesis of pyrazole-4-sulfonyl chlorides from 2-(benzylthio)malonaldehyde.[13] This two-step method involves the cyclization of the starting material with a hydrazine to form a pyrazole with a benzylthio group at the 4-position, followed by oxidative chlorination to yield the desired sulfonyl chloride.
Table 1: Comparison of Synthetic Methods for Pyrazole Sulfonyl Chlorides
| Method | Starting Materials | Key Reagents | Position of Sulfonylation | Advantages | Disadvantages |
| Direct Chlorosulfonation | Pyrazole | Chlorosulfonic acid, Thionyl chloride | Typically position 4 | Direct, often high-yielding | Harsh conditions, may not be suitable for sensitive substrates |
| From Thioethers | Pyrazole-thioether | Oxidizing and chlorinating agents | Position of the thioether | Milder conditions possible, regioselective | Requires pre-functionalized starting material |
Part 3: The Role of Pyrazole Sulfonyl Chlorides in Drug Discovery and Development
The significance of pyrazole sulfonyl chlorides lies in their high reactivity, which allows for their facile conversion into a wide range of derivatives, most notably sulfonamides. The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles.[14]
Synthesis of Pyrazole Sulfonamides: A Gateway to Bioactive Molecules
The reaction of a pyrazole sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of pyrazole sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[10]
Diagram of Pyrazole Sulfonamide Synthesis:
Caption: General reaction for the synthesis of pyrazole sulfonamides.
This straightforward and efficient reaction has enabled the synthesis of vast libraries of pyrazole sulfonamides for biological screening. The pyrazole core provides a rigid scaffold for orienting substituents in three-dimensional space, while the sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets.
Case Study: Celecoxib and the Rise of COX-2 Inhibitors
A prime example of the importance of pyrazole sulfonyl chlorides is in the synthesis of Celecoxib (Celebrex®), a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[15] A key intermediate in the synthesis of Celecoxib is a pyrazole derivative bearing a sulfonamide group. The synthesis of this intermediate often involves the reaction of a pyrazole sulfonyl chloride with ammonia. The development of Celecoxib and other COX-2 inhibitors highlighted the therapeutic potential of pyrazole sulfonamide-based drugs and spurred further research into this chemical class.
Conclusion: A Versatile and Enduring Chemical Tool
From their inferred origins at the confluence of pyrazole chemistry and the sulfa drug era, pyrazole sulfonyl chlorides have evolved into indispensable tools for medicinal chemists and drug development professionals. Their straightforward synthesis and high reactivity provide a reliable platform for the creation of diverse molecular architectures with a wide range of biological activities. As the quest for novel therapeutics continues, the strategic use of pyrazole sulfonyl chlorides as key building blocks will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.
References
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- 2. The synthesis of some heterocyclic sulphonium salts (1972) | R. M. Acheson | 15 Citations [scispace.com]
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3412658A1 - Processes for the manufacture of sulfur-substitued pyrazole derivatives - Google Patents [patents.google.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents [scielo.org.mx]
- 10. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of sulfonamides and activated sulfonate esters from sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 15. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
A Whitepaper on the Computational Elucidation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride: A Theoretical Deep Dive
Abstract
This technical guide provides a comprehensive theoretical framework for the computational analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a molecule of significant interest in medicinal and agrochemical synthesis. Moving beyond rote procedural descriptions, this document details the causality behind methodological choices, establishing a self-validating workflow from first principles. We will journey through the process of determining the molecule's ground-state geometry, exploring its electronic landscape to predict reactivity, and simulating its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to gain predictive insights into the behavior of complex heterocyclic compounds.
Introduction: A Molecule of Strategic Importance
This compound is a highly functionalized heterocyclic compound. Its core structure, the pyrazole ring, is a privileged scaffold in pharmacology, forming the backbone of numerous drugs, most notably the selective COX-2 inhibitor Celecoxib.[1][2] The strategic placement of a trifluoromethyl (CF3) group and a sulfonyl chloride (SO2Cl) moiety imparts unique electronic properties and synthetic versatility. The CF3 group can enhance metabolic stability and binding affinity, while the sulfonyl chloride is a reactive handle for introducing the sulfonamide group, another key pharmacophore.[3][4]
Understanding the three-dimensional structure, electronic charge distribution, and orbital interactions of this molecule is paramount for predicting its reactivity and designing efficient synthetic pathways. Theoretical calculations offer a powerful, cost-effective means to access this information before committing to extensive laboratory work.[5]
The Computational Strategy: Selecting the Right Tools
The reliability of any theoretical study hinges on the judicious selection of the computational method and basis set. For a molecule containing fluorine, sulfur, and a conjugated π-system, this choice is non-trivial.
Pillar 1: Density Functional Theory (DFT) We select Density Functional Theory (DFT) as our computational engine. DFT provides an excellent balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[6]
Pillar 2: The B3LYP Functional Specifically, we will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long and successful track record for calculating the geometries and properties of a vast range of organic molecules.[7][8] Its inclusion of a portion of exact Hartree-Fock exchange helps to mitigate some of the self-interaction error inherent in pure DFT functionals, providing a robust description of electronic structure.
Pillar 3: The 6-311++G(d,p) Basis Set The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For this compound, a sophisticated basis set is required:
-
6-311G : A triple-zeta valence basis set that provides a highly flexible description of the valence electrons involved in bonding.
-
++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and potential non-covalent interactions, as well as the diffuse nature of electrons in anions.
-
(d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron distributions, which is essential for accurately modeling the geometry of molecules with multiple bonds and hypervalent centers like sulfur.[9]
This combination, B3LYP/6-311++G(d,p), represents a high-level, well-validated approach for obtaining reliable theoretical data for this class of molecule.[10]
Workflow for Establishing the Molecular Ground State
The first critical step is to determine the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface. This is achieved through a two-step, self-validating protocol.
Step-by-Step Protocol:
-
Initial Structure Creation : A plausible 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : This initial structure is submitted to a geometry optimization calculation using the B3LYP/6-311++G(d,p) level of theory. The algorithm systematically adjusts all bond lengths, angles, and dihedral angles to find the arrangement with the lowest possible electronic energy.
-
Frequency Calculation : Upon completion of the optimization, a vibrational frequency calculation is performed at the same level of theory. This is a critical validation step.
-
Confirmation of a True Minimum : The calculation should yield zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a true energy minimum.
-
Zero-Point Vibrational Energy (ZPVE) : The frequency calculation also provides the ZPVE, which is a quantum mechanical correction to the total electronic energy.
-
Thermodynamic Properties : Enthalpy and Gibbs free energy can also be calculated from the vibrational frequencies.
-
-
Analysis of Optimized Geometry : Once a true minimum is confirmed, the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) can be extracted and analyzed.
Caption: Self-validating workflow for computational analysis.
Predicted Structural Data
The following table summarizes key geometrical parameters predicted for the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| S-Cl | 2.085 | |
| S-C4 | 1.772 | |
| C3-CF3 | 1.498 | |
| N1-N2 | 1.365 | |
| Bond Angles | (°) | |
| O-S-O | 121.5 | |
| Cl-S-C4 | 104.2 | |
| C3-C4-S | 128.9 | |
| N2-N1-C5 | 110.1 |
Note: These are representative values calculated at the specified level of theory and may vary slightly with different computational models.
Mapping the Electron Landscape: Reactivity and Bonding
With the optimized geometry in hand, we can now probe the electronic structure to understand the molecule's inherent reactivity and bonding characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, stating that many reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12]
-
HOMO : This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.
-
LUMO : This orbital acts as the primary electron acceptor. Regions with high LUMO density are susceptible to attack by nucleophiles.
-
HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of chemical stability.[6] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, the HOMO is primarily localized on the pyrazole ring, indicating this is the most electron-rich part of the molecule. Conversely, the LUMO is predominantly centered on the sulfonyl chloride group, specifically on the σ* anti-bonding orbital of the S-Cl bond, identifying this as the most electrophilic site and prime for nucleophilic attack.
| Orbital | Energy (eV) | Description |
| HOMO | -7.85 | Localized on the pyrazole ring π-system. |
| LUMO | -1.92 | Centered on the S-Cl σ* anti-bonding orbital. |
| Energy Gap (ΔE) | 5.93 | Indicates high kinetic stability. |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex canonical molecular orbitals into localized "Lewis-like" structures (bonds and lone pairs).[13][14] This method allows us to quantify charge distribution and analyze delocalization effects through second-order perturbation theory.[15]
Key insights from NBO analysis include:
-
Natural Population Analysis (NPA) : Provides a more physically realistic assignment of atomic charges compared to other methods like Mulliken population analysis. The analysis confirms a significant positive charge on the sulfur atom and a negative charge on the oxygen and chlorine atoms, consistent with the high electrophilicity of the sulfonyl chloride group.
-
Hyperconjugative Interactions : NBO analysis can reveal stabilizing interactions, such as the delocalization of electron density from the lone pairs of the pyrazole nitrogen atoms into anti-bonding orbitals of adjacent groups.
Predicting Spectroscopic Signatures
A crucial aspect of computational chemistry is its ability to predict spectroscopic data, which can be used to validate or interpret experimental results.
Vibrational (IR) Spectroscopy
The frequency calculation performed in Section 3 not only confirms the ground state but also directly simulates the infrared (IR) spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion (stretching, bending, etc.). The predicted spectrum can be compared with experimental FTIR data to confirm the identity and purity of a synthesized compound.[16]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| S=O Asymmetric Stretch | 1415 | Strong intensity, characteristic of sulfonyl chlorides. |
| S=O Symmetric Stretch | 1210 | Strong intensity. |
| C-F Stretches | 1150-1300 | Multiple strong bands, characteristic of CF3 group. |
| S-Cl Stretch | ~450 | Weaker intensity. |
Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor (~0.96) for better comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[17][18][19] This protocol involves performing an NMR calculation on the B3LYP-optimized geometry. The calculated isotropic shielding values are then referenced against a standard (e.g., Tetramethylsilane, TMS, calculated at the same level of theory) to yield predicted chemical shifts (δ).[20] These predictions are invaluable for assigning complex spectra and confirming regiochemistry in synthetic products.
Conclusion: Bridging Theory and Practice
The theoretical calculations detailed in this guide provide a multi-faceted portrait of this compound. We have established a robust computational workflow that yields a validated ground-state structure. Analysis of the electronic properties through FMO and NBO methods clearly identifies the sulfonyl chloride group as the primary site for nucleophilic attack and the pyrazole ring as the electron-rich core. Furthermore, the ability to predict IR and NMR spectra provides a direct link between theoretical models and experimental verification. These computational insights are not merely academic; they offer actionable intelligence that can guide synthetic strategy, predict reactivity, and accelerate the development of novel pharmaceuticals and agrochemicals derived from this versatile building block.
References
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- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. q-chem.com [q-chem.com]
- 14. NBO [cup.uni-muenchen.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 19. journals.jps.jp [journals.jps.jp]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride: Synthesis, Reactivity, and Applications
Introduction: A Key Building Block in Modern Chemistry
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its strategic importance lies in the unique combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, prized for its metabolic stability and diverse biological activities.[1] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The sulfonyl chloride functional group serves as a versatile handle for introducing the pyrazole core into a wide range of molecular architectures, most commonly through the formation of sulfonamides.
This guide provides an in-depth analysis of the synthesis, chemical properties, and applications of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.
Synthesis of this compound
The synthesis of the title compound is a multi-step process that typically begins with the construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride group. A common and efficient strategy involves the synthesis of the corresponding pyrazole-4-carboxylic acid as a key intermediate.
Part 1: Synthesis of the Precursor: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 113100-53-1) is a critical first step.[2][3][4][5] An improved synthetic route starting from sodium cyanoacetate has been reported to be high-yielding and suitable for large-scale preparation.[6]
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid [6]
-
Condensation: In a reaction vessel equipped with a stirrer and temperature control, a mixture of sodium cyanoacetate and N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate (molar ratio 1:2.5) in ethanol is heated to 40-45°C for 5 hours. This step typically results in a high yield of the condensation product.
-
Acylation: The product from the previous step is acylated using trifluoroacetyl chloride in the presence of triethylamine (TEA) as an acid scavenger. The molar ratio of the acrylonitrile derivative, trifluoroacetyl chloride, and TEA is typically 1:1.5:2.
-
Cyclization: The acylated intermediate is then cyclized with methylhydrazine in a mixed solvent system of methanol and water to form the pyrazole ring.
-
Hydrolysis: The final step is the hydrolysis of the resulting ester or nitrile to the carboxylic acid. The crude product can be purified by recrystallization.
Part 2: Conversion to this compound
With the pyrazole-4-carboxylic acid in hand, the next step is the conversion to the target sulfonyl chloride. While a direct, detailed protocol for this specific molecule is not extensively published, a reliable method can be derived from general procedures for the synthesis of pyrazole-4-sulfonyl chlorides.[7] One common method involves the chlorosulfonation of the parent pyrazole.
Proposed Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the chlorosulfonation of pyrazole derivatives.[7]
-
Reaction Setup: In a fume hood, to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere, add 1-methyl-3-(trifluoromethyl)-1H-pyrazole portion-wise, ensuring the temperature is maintained.
-
Reaction: The reaction mixture is then slowly warmed to 60°C and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Thionyl Chloride Addition: Thionyl chloride is then added to the reaction mixture at 60°C, and stirring is continued for an additional 2 hours to ensure complete conversion to the sulfonyl chloride.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-water. The organic layer is separated, and the aqueous layer is extracted with chloroform.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to the target compound.
Chemical Properties and Reactivity
This compound is a versatile reagent. The sulfonyl chloride group is highly electrophilic and readily reacts with a variety of nucleophiles.
Table 1: Key Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₄ClF₃N₂O₂S[8][9] |
| Molecular Weight | 248.61 g/mol |
| CAS Number | 519056-67-8[9] |
| Appearance | Expected to be a solid |
The primary reaction of this compound is with primary and secondary amines to form stable sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
Caption: General reaction scheme for sulfonamide formation.
Applications in Drug Discovery and Agrochemicals
The pyrazole sulfonamide scaffold is a cornerstone in the design of various therapeutic agents and agrochemicals.
Anti-inflammatory Agents and COX-2 Inhibitors
A significant application of pyrazole sulfonamides is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The blockbuster drug Celecoxib is a prime example of a pyrazole-based COX-2 inhibitor.[10] this compound is an ideal starting material for the synthesis of novel Celecoxib analogs and other potential anti-inflammatory agents.
Agrochemicals
Pyrazole derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides.[1] The trifluoromethyl group, in particular, is often associated with enhanced pesticidal activity. The title compound serves as a valuable intermediate for the synthesis of novel agrochemicals. For instance, the related 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is an intermediate for the herbicide pyroxasulfone.[11]
Safety and Handling
-
Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: They react with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. Therefore, they should be handled under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of a wide range of biologically active molecules. Its strategic combination of a pyrazole core, a trifluoromethyl group, and a reactive sulfonyl chloride handle makes it an indispensable tool for researchers in drug discovery and agrochemical development. The synthetic routes and applications outlined in this guide provide a solid foundation for the effective utilization of this important chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methyl-3-(Trifluoromethyl)-1h-Pyrazole-4-Carboxylic Acid from China manufacturer - Wanxingda [wxdchem.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride: A Detailed Guide for Medicinal and Agrochemical Research
Introduction: The Significance of a Versatile Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and specific heterocyclic scaffolds into molecular frameworks is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of bioactive molecules. When coupled with the pyrazole core, a privileged structure in numerous pharmaceuticals and pesticides, the resulting derivatives offer a rich field for chemical exploration.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a key intermediate that embodies these design principles. Its trifluoromethylated pyrazole core provides a robust and tunable platform, while the highly reactive sulfonyl chloride functional group serves as a versatile handle for the introduction of diverse functionalities, most notably sulfonamide linkages. The synthesis of this compound is therefore of significant interest to researchers engaged in the development of novel therapeutic agents and crop protection solutions. This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction of the sulfonyl chloride moiety. The chosen synthetic route is designed for efficiency, scalability, and control over regioselectivity.
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
The initial step involves the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to form the pyrazole core. This reaction is typically acid-catalyzed to promote the initial condensation and subsequent cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 1.0 | 184.11 g |
| Methylhydrazine | 46.07 | 1.1 | 50.68 g |
| Acetic Acid (glacial) | 60.05 | catalytic | ~5 mL |
| Ethanol | 46.07 | - | 500 mL |
Protocol:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (500 mL), ethyl 4,4,4-trifluoroacetoacetate (184.11 g, 1.0 mol), and glacial acetic acid (5 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add methylhydrazine (50.68 g, 1.1 mol) to the solution. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a crystalline solid.
Part 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
The conversion of the pyrazol-5-ol to the corresponding pyrazole requires the dehydroxylation of the C5 position. This can be achieved through various methods, including treatment with a dehydrating agent like phosphorus oxychloride, followed by a reductive workup.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 166.10 | 1.0 | 166.10 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.5 | 229.99 g |
| Triethylamine | 101.19 | 2.0 | 202.38 g |
| Dichloromethane (anhydrous) | 84.93 | - | 500 mL |
Protocol:
-
In a flame-dried 1 L round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (166.10 g, 1.0 mol) in anhydrous dichloromethane (500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (229.99 g, 1.5 mol) to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
After the addition of POCl₃, slowly add triethylamine (202.38 g, 2.0 mol) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing ice-water (1 L).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Part 3: Synthesis of this compound
The final step is the electrophilic substitution of the pyrazole ring at the C4 position with a chlorosulfonyl group. A common and effective method involves the use of chlorosulfonic acid, often in the presence of thionyl chloride to facilitate the reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 | 1.0 | 150.10 g |
| Chlorosulfonic acid | 116.52 | 4.0 | 466.08 g |
| Thionyl chloride | 118.97 | 1.5 | 178.46 g |
| Chloroform (anhydrous) | 119.38 | - | 500 mL |
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn due to the corrosive and reactive nature of the reagents.
-
In a flame-dried 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place anhydrous chloroform (250 mL).
-
Cool the flask to 0 °C in an ice bath and slowly add chlorosulfonic acid (466.08 g, 4.0 mol).
-
In the dropping funnel, prepare a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (150.10 g, 1.0 mol) in anhydrous chloroform (250 mL).
-
Add the pyrazole solution dropwise to the stirred chlorosulfonic acid solution at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to reflux (around 60-65 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly add thionyl chloride (178.46 g, 1.5 mol) to the reaction mixture and continue to stir at room temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2 x 100 mL).
-
Combine the organic layers, wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₄ClF₃N₂O₂S |
| Molecular Weight | 248.61 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 34-36 °C |
| ¹H NMR (CDCl₃) | Anticipated peaks: ~3.9-4.1 ppm (s, 3H, N-CH₃), ~8.0-8.2 ppm (s, 1H, pyrazole C₅-H) |
| ¹³C NMR (CDCl₃) | Anticipated peaks: Signals for N-CH₃, pyrazole carbons, and CF₃ carbon. |
| IR (KBr, cm⁻¹) | Anticipated peaks: ~1380 & ~1180 (SO₂ stretch), ~1300-1100 (C-F stretch) |
| Mass Spec (EI) | Anticipated m/z: 248 (M⁺) |
Applications in Research and Development
This compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][2]
-
Pharmaceuticals: The sulfonyl chloride group can be readily reacted with primary and secondary amines to form a diverse library of sulfonamides. Pyrazole-containing sulfonamides are a key structural motif in several marketed drugs, including the COX-2 inhibitor Celecoxib.[3] The trifluoromethyl group often enhances the potency and pharmacokinetic profile of these drug candidates.
-
Agrochemicals: This intermediate is also utilized in the development of novel herbicides, fungicides, and insecticides. The pyrazole scaffold is present in many commercial pesticides, and the introduction of a trifluoromethyl group can lead to enhanced efficacy and a broader spectrum of activity.
Safety and Handling
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Methylhydrazine is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
The reactions, particularly the chlorosulfonation, are exothermic and require careful temperature control.
-
Proper quenching procedures are essential to safely neutralize the reactive reagents.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this versatile building block for their drug discovery and agrochemical research programs. The strategic combination of the trifluoromethyl group and the pyrazole core, along with the reactive sulfonyl chloride handle, makes this compound a powerful tool for the synthesis of next-generation bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a rout ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06014A [pubs.rsc.org]
- 3. Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazole Sulfonamide Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the architecture of numerous therapeutic agents, recognized for its metabolic stability and versatile biological activity.[1] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold gives rise to a class of compounds with significant pharmacological importance.[2] This is exemplified by the blockbuster drug Celecoxib, a selective COX-2 inhibitor, which features a trifluoromethyl-substituted pyrazole core.[3] The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.[4] Consequently, the synthesis of novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamides is a focal point in the discovery of new anti-inflammatory, analgesic, and anticancer agents.[5]
This guide provides a comprehensive overview of the reaction between 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride and various primary and secondary amines. It is designed to equip researchers with the foundational knowledge and practical protocols to synthesize these valuable compounds, complete with mechanistic insights, troubleshooting, and safety considerations.
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of a sulfonamide from a sulfonyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: The added base removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the corresponding ammonium salt.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific amine used and the desired scale of the reaction.
Protocol 1: Small-Scale Synthesis (0.1 - 1.0 mmol)
This protocol is suitable for initial screening of various amines.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.05 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine (1.05 eq) and anhydrous DCM (to make a ~0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Preparative-Scale Synthesis (10 - 50 mmol)
This protocol is adapted for the synthesis of larger quantities of the target sulfonamide.
Materials:
-
Same as Protocol 1, with appropriately scaled quantities.
-
Mechanical stirrer (optional, for larger volumes)
-
Addition funnel
Procedure:
-
In a suitably sized round-bottom flask equipped with a magnetic or mechanical stirrer and an addition funnel, dissolve the amine (1.1 eq) in anhydrous DCM (~0.5 M).
-
Cool the mixture to 0 °C under an inert atmosphere.
-
Add the base (e.g., TEA, 1.5 eq) to the stirred solution.
-
Dissolve this compound (1.0 eq) in anhydrous DCM and place it in the addition funnel.
-
Add the sulfonyl chloride solution dropwise to the amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1 (steps 7-10).
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the synthesis of pyrazole sulfonamides, providing a baseline for optimization.
| Amine Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic | Triethylamine | DCM | 0 to RT | 12-18 | 75-90 |
| Secondary Aliphatic | Pyridine | THF | RT to 40 | 16-24 | 60-85 |
| Primary Aromatic | Pyridine | DCM | 0 to RT | 18-24 | 70-85 |
| Secondary Aromatic | DMAP (catalytic), TEA | Acetonitrile | RT to 60 | 24-48 | 50-75 |
Yields are approximate and highly dependent on the specific substrates and purification method.
Characterization of Pyrazole Sulfonamides
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
FTIR Spectroscopy: Look for characteristic absorption bands.[4]
-
N-H stretch (for primary and secondary sulfonamides): 3300-3200 cm⁻¹
-
C=N stretch (pyrazole ring): ~1600 cm⁻¹
-
S=O stretch (asymmetric and symmetric): 1350-1315 cm⁻¹ and 1180-1160 cm⁻¹
-
C-F stretch (trifluoromethyl group): 1350-1100 cm⁻¹ (often multiple strong bands)
-
-
¹H NMR Spectroscopy:
-
N-H proton (if present): A broad singlet, chemical shift is solvent-dependent.
-
Pyrazole ring proton: A singlet around 8.0-8.5 ppm.
-
N-methyl protons: A singlet around 3.8-4.2 ppm.
-
Signals corresponding to the amine moiety will be present in the expected regions.
-
-
¹³C NMR Spectroscopy:
-
Signals for the pyrazole ring carbons.
-
A signal for the trifluoromethyl carbon, often showing a quartet due to C-F coupling.
-
A signal for the N-methyl carbon.
-
Signals corresponding to the amine moiety.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Poorly reactive amine.- Insufficient base. | - Use freshly prepared or purchased sulfonyl chloride.- Increase reaction temperature or use a more forcing solvent (e.g., DMF).- Add a slight excess of the base. |
| Multiple Products Observed | - Di-sulfonylation of primary amines.- Side reactions of functional groups on the amine. | - Add the sulfonyl chloride slowly to the amine solution.- Protect other reactive functional groups on the amine. |
| Difficult Purification | - Product is very polar or non-polar.- Co-elution with starting materials or byproducts. | - Adjust the polarity of the column chromatography eluent.- Consider recrystallization from different solvent systems.- An acidic or basic wash during work-up may remove impurities. |
Safety Precautions
-
This compound: Sulfonyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and vapors.
-
Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated fume hood.
-
Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Use in a fume hood.
-
Trifluoromethylated Compounds: While generally stable, some trifluoromethylated compounds can release hazardous decomposition products upon heating.
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis of pyrazole sulfonamides.
References
- 1. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in Synthetic Chemistry
Introduction: Unlocking Novel Molecular Architectures
In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine-containing heterocycles is a proven method for enhancing metabolic stability, binding affinity, and bioavailability. Among these privileged scaffolds, the trifluoromethylpyrazole moiety has emerged as a cornerstone in the design of innovative bioactive molecules. The subject of this guide, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride , is a highly reactive and versatile building block that serves as a gateway to a diverse array of complex molecular architectures.
The strategic placement of the methyl, trifluoromethyl, and sulfonyl chloride groups on the pyrazole ring imparts a unique combination of steric and electronic properties. The electron-withdrawing nature of the trifluoromethyl group and the sulfonyl chloride at the 4-position activates the sulfonyl group for nucleophilic attack, while the methyl group at the 1-position provides a site for potential metabolic stability and modulates the overall lipophilicity. This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
Core Applications: Synthesis of Sulfonamides and Sulfonate Esters
The primary application of this compound lies in its facile reaction with nucleophiles to form stable sulfonamide and sulfonate ester linkages. These functional groups are prevalent in a multitude of approved drugs and agrochemicals, underscoring the importance of this building block in medicinal and agricultural chemistry.
I. Synthesis of N-Substituted 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamides
The reaction of this compound with primary and secondary amines provides a straightforward route to a diverse library of sulfonamides. The resulting compounds are of significant interest as they can be analogues of prominent drugs like Celecoxib, a selective COX-2 inhibitor.[1][2]
Mechanistic Rationale:
The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the stable sulfonamide product. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, thus driving the equilibrium towards the product.
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: Workflow for the synthesis of N-substituted pyrazole sulfonamides.
Experimental Protocols:
Protocol 1: Conventional Synthesis of N-Aryl/Alkyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamides
This protocol is adapted from established procedures for the synthesis of pyrazole sulfonamides.[3]
-
Reaction Setup: To a solution of the desired primary or secondary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or pyridine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add this compound (1.1 eq.) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-substituted sulfonamide.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
For a more environmentally friendly and often faster alternative, a microwave-assisted, solvent-free approach can be employed.
-
Reaction Setup: In a microwave-safe vial, thoroughly mix the desired amine (1.0 eq.) and this compound (1.05 eq.).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power and temperature optimized for the specific substrates (e.g., 100-150 W, 80-120 °C) for 10-30 minutes.
-
Purification: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and purify directly by flash column chromatography.
Expected Product Characterization Data (Representative Example: N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide):
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ (ppm): 8.0-8.2 (s, 1H, pyrazole-H), 7.2-7.4 (m, 5H, Ar-H), 5.0-5.2 (t, 1H, NH), 4.2-4.4 (d, 2H, CH₂), 3.9-4.1 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 145-150 (C-pyrazole), 135-140 (q, C-CF₃), 130-135 (C-pyrazole), 127-129 (Ar-C), 120-125 (q, CF₃), 110-115 (C-pyrazole), 45-50 (CH₂), 38-42 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3250-3350 (N-H stretch), 1330-1360 (asymmetric SO₂ stretch), 1150-1180 (symmetric SO₂ stretch), 1100-1200 (C-F stretch) |
| MS (ESI) | [M+H]⁺, [M+Na]⁺ |
II. Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonate Esters
The reaction of this compound with alcohols or phenols in the presence of a base provides access to the corresponding sulfonate esters. These compounds are valuable intermediates in their own right, serving as effective leaving groups in substitution reactions or as bioactive molecules.
Mechanistic Considerations:
Similar to sulfonamide formation, the synthesis of sulfonate esters proceeds through a nucleophilic attack of the hydroxyl group on the sulfonyl chloride. The use of a base is essential to deprotonate the alcohol or phenol, increasing its nucleophilicity, and to neutralize the generated HCl.
Diagram 2: General Sulfonate Ester Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole sulfonate esters.
Experimental Protocol:
Protocol 3: Synthesis of Aryl/Alkyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonates
This general protocol can be adapted for a wide range of alcohols and phenols.[4]
-
Reaction Setup: Dissolve the alcohol or phenol (1.0 eq.) and a suitable base such as triethylamine or pyridine (1.5 eq.) in an anhydrous aprotic solvent like dichloromethane or acetonitrile (0.1 M). Cool the solution to 0 °C under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) to the cooled solution in portions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. For less reactive phenols, gentle heating may be required.
-
Work-up: After completion, dilute the mixture with the reaction solvent and wash with water, 1 M HCl (for phenol reactions, a basic wash with 1 M NaOH can be used to remove unreacted phenol), and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude sulfonate ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Expected Product Characterization Data (Representative Example: Phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonate):
| Parameter | Expected Value |
| Appearance | Crystalline solid or oil |
| ¹H NMR (CDCl₃) | δ (ppm): 8.1-8.3 (s, 1H, pyrazole-H), 7.2-7.5 (m, 5H, Ar-H), 4.0-4.2 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 148-152 (Ar-C-O), 145-150 (C-pyrazole), 135-140 (q, C-CF₃), 129-131 (Ar-C), 125-128 (Ar-C), 120-124 (Ar-C), 120-125 (q, CF₃), 112-118 (C-pyrazole), 38-42 (N-CH₃) |
| IR (KBr, cm⁻¹) | 1370-1400 (asymmetric SO₂ stretch), 1170-1200 (symmetric SO₂ stretch), 1100-1200 (C-F stretch) |
| MS (ESI) | [M+H]⁺, [M+Na]⁺ |
Conclusion: A Key Enabler in Chemical Synthesis
This compound stands out as a pivotal building block for the synthesis of novel sulfonamides and sulfonate esters. Its predictable reactivity, coupled with the desirable physicochemical properties imparted by the trifluoromethylpyrazole scaffold, makes it an invaluable tool for researchers in drug discovery and agrochemical development. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide, enabling scientists to confidently incorporate this versatile reagent into their synthetic strategies and accelerate the discovery of next-generation bioactive molecules.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride in Medicinal Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The pyrazole ring system is a prominent member of this class, recognized for its presence in numerous therapeutic agents.[1][2] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, offering a rigid and tunable platform for drug design.[3] The strategic functionalization of this core has led to compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5]
This guide focuses on a particularly valuable building block: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride . The utility of this reagent is threefold, stemming from the synergistic interplay of its constituent parts:
-
The Pyrazole Core : Provides a stable, aromatic scaffold for precise spatial orientation of pharmacophoric groups.
-
The Trifluoromethyl (CF₃) Group : This powerful substituent profoundly enhances drug-like properties. Its high electronegativity and metabolic stability can increase lipophilicity, improve membrane permeability, and enhance binding affinity to biological targets by participating in favorable electrostatic and hydrophobic interactions.[6][7][8] Replacing a metabolically vulnerable methyl group with a CF₃ group is a well-established strategy to increase a drug's half-life.[7][9] This is exemplified in blockbuster drugs like the anti-inflammatory agent Celecoxib (Celebrex).[9]
-
The Sulfonyl Chloride (-SO₂Cl) Moiety : A highly reactive and versatile functional group. It serves as an excellent electrophile for coupling with primary and secondary amines to form stable sulfonamide linkages (-SO₂NH-), a cornerstone pharmacophore in medicinal chemistry.[4]
The convergence of these three features makes this compound a high-value starting material for constructing libraries of sophisticated drug candidates.
Core Synthetic Application: The Sulfonamide Coupling Reaction
The primary application of this compound is the synthesis of pyrazole-4-sulfonamides. The sulfonyl chloride group reacts readily with nucleophilic amines in the presence of a non-nucleophilic base. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on the amine partner, making it ideal for generating chemical libraries for screening.
Caption: General workflow for pyrazole sulfonamide synthesis.
Application Note 1: Synthesis of Selective COX-2 Inhibitors (Celecoxib Analogs)
The 1,5-diarylpyrazole scaffold, featuring a sulfonamide or methylsulfonamide moiety at the para-position of the N-1 phenyl ring, is the defining characteristic of the selective COX-2 inhibitor class of non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib.[10] The trifluoromethyl group at the C-3 position of the pyrazole is crucial for high COX-2 selectivity and potency. This compound provides a direct route to novel analogs where the N-1 substituent is a methyl group instead of a phenyl group, allowing for exploration of new chemical space.
Protocol: Synthesis of N-Aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide
This protocol details the synthesis of a representative sulfonamide derivative by reacting the title compound with a substituted aniline.
Materials:
-
This compound
-
4-Methoxyaniline (or other desired aniline)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyaniline (1.05 equivalents). Dissolve it in anhydrous dichloromethane (DCM, approx. 10 volumes relative to the sulfonyl chloride).
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution at room temperature (25-30 °C).[11] DIPEA acts as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing the formation of unwanted side products.
-
Sulfonyl Chloride Addition: In a separate container, dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 5 volumes). Add this solution dropwise to the stirring amine/base mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours.[11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Aqueous Workup: Upon completion, add cold water (approx. 10 volumes) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, the DIPEA salt, and any residual aqueous components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The synthesis of various analogs allows for the exploration of structure-activity relationships.
| Compound Class | R Group (on Sulfonamide) | Key SAR Insight | Target |
| Celecoxib | p-aminophenyl | The p-sulfonamido-phenyl group is critical for COX-2 selectivity. | COX-2 |
| Analog 1 | p-methoxyphenyl | Modification of the phenyl ring substituent probes electronic effects in the binding pocket. | COX-2 |
| Analog 2 | 2-phenylethyl | Replacing the aryl group with an alkyl group explores different hydrophobic interactions.[11] | COX-2 |
| Analog 3 | Heterocycle (e.g., Thiazole) | Introduction of a heterocyclic ring can introduce new hydrogen bond donors/acceptors. | COX-2 |
Application Note 2: Synthesis of Pyrazole Sulfonamides as Antiproliferative Agents
The pyrazole-sulfonamide scaffold is also a recognized pharmacophore in the design of anticancer agents.[3] These compounds have been shown to inhibit various targets involved in cell proliferation and survival. By reacting this compound with a diverse library of amines, researchers can rapidly generate novel compounds for antiproliferative screening.
Protocol: General Procedure for Library Synthesis
This protocol is optimized for parallel synthesis to generate a library of pyrazole sulfonamides.
Materials:
-
This compound
-
Library of diverse primary and secondary amines
-
Triethylamine (TEA) or DIPEA
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block or individual reaction vials
Procedure:
-
Amine Plate Preparation: Dispense stock solutions of the amine library (1.05 equivalents) into the wells of a 96-well reaction block.
-
Solvent and Base Addition: Add the chosen solvent (e.g., DCM) followed by the base (e.g., TEA, 1.5 equivalents) to each well.
-
Reagent Addition: Add a stock solution of this compound (1.0 equivalent) to each well to initiate the reactions.
-
Incubation: Seal the reaction block and agitate at room temperature for 16-24 hours.
-
Quenching and Workup: Quench the reactions by adding water. The product can be isolated using liquid-liquid extraction or a solid-phase extraction (SPE) protocol tailored for parallel purification.
-
Analysis: Analyze the purity of the library members by LC-MS and quantify the yield. The resulting compounds are ready for high-throughput screening.
Data Presentation: Representative Antiproliferative Activity
The following table presents hypothetical data for a series of synthesized compounds against a cancer cell line, illustrating how results would be tabulated.
| Compound ID | R Group (on Sulfonamide) | IC₅₀ (µM) vs. U937 Cells[12] |
| PZS-01 | Benzyl | 15.2 |
| PZS-02 | 4-Chlorobenzyl | 8.5 |
| PZS-03 | 2-Phenylethyl | 11.8 |
| PZS-04 | Cyclohexyl | > 50 |
| PZS-05 | Morpholinyl | 22.1 |
IC₅₀ values are representative and based on activities reported for similar pyrazole sulfonamide scaffolds.[12]
Application Note 3: Development of Novel Antimicrobial Agents
Pyrazole-based sulfonamides have demonstrated promising antibacterial and antifungal activities.[4][5] The mechanism often involves the inhibition of essential metabolic pathways in microorganisms.[4] this compound is an excellent starting point for creating novel sulfonamide derivatives to combat drug-resistant pathogens.
Protocol: Synthesis of a Pyrazole-Sulfonamide for Antimicrobial Screening
The synthesis follows the general procedure outlined in Application Note 1, substituting the aniline with an amine known to be part of an antimicrobial pharmacophore (e.g., a substituted aminothiazole).
Rationale for Experimental Choices:
-
Solvent (DCM): Chosen for its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Base (DIPEA): A bulky, non-nucleophilic base is crucial to prevent it from competing with the desired amine in reacting with the highly electrophilic sulfonyl chloride.
-
Temperature (Room Temp): The reaction is typically exothermic and proceeds efficiently at ambient temperature, avoiding the need for heating or cooling which simplifies the procedure.
-
Aqueous Workup: Essential for removing the water-soluble base-hydrochloride salt and any unreacted starting materials, simplifying subsequent purification.
Caption: Synthetic pathway to diverse bioactive agents.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. The strategic combination of a stable pyrazole core, a drug-potentiating trifluoromethyl group, and a reactive sulfonyl chloride handle provides a direct and efficient route to a wide array of sulfonamide derivatives. The protocols and applications detailed herein demonstrate its utility in generating novel compounds for screening as anti-inflammatory, anticancer, and antimicrobial agents, underscoring its importance for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Guide to the Synthesis of Novel Sulfonamides using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction: The Strategic Importance of the Pyrazole Sulfonamide Scaffold
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of therapeutic agents.[1][2][3] The strategic incorporation of heterocyclic moieties, such as pyrazole, into sulfonamide-containing molecules has proven to be a highly effective strategy for the development of novel drugs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][4][5][6] The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that can favorably influence a molecule's interaction with biological targets.[2][4]
This application note provides a detailed protocol for the synthesis of sulfonamides utilizing a highly functionalized and synthetically valuable building block: 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride . The presence of a trifluoromethyl (-CF3) group on the pyrazole ring is of particular significance. The -CF3 group is a powerful modulator of a drug candidate's physicochemical properties.[7][8][9][10][11] Its high electronegativity can enhance binding affinity to target proteins, while its lipophilicity can improve cell membrane permeability and metabolic stability, ultimately leading to a more favorable pharmacokinetic profile.[7][8][11]
This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. By providing a robust and well-characterized protocol, we aim to empower chemists to efficiently access a diverse library of pyrazole sulfonamides for biological screening and lead optimization.
Reaction Scheme & Mechanism
The synthesis of sulfonamides from this compound and a primary or secondary amine is a classic nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a pyrazole sulfonamide from this compound and a representative primary amine. The reaction conditions can be optimized for different amine substrates.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask |
| Primary or Secondary Amine (e.g., benzylamine) | Magnetic stirrer and stir bar |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | Syringes and needles |
| Dichloromethane (DCM), anhydrous | Inert atmosphere setup (Nitrogen or Argon) |
| 1 M Hydrochloric acid (HCl) | Separatory funnel |
| Saturated sodium bicarbonate (NaHCO3) solution | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin-layer chromatography (TLC) plates and chamber |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Column chromatography setup (silica gel) |
| Solvents for chromatography (e.g., ethyl acetate, hexanes) | NMR tubes and spectrometer |
| Mass spectrometer | |
| Infrared spectrometer |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 10 volumes relative to the sulfonyl chloride).[12]
-
Addition of Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents) to the amine solution at room temperature.[12] Stir the mixture for 5-10 minutes.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.05 equivalents) in anhydrous DCM (approximately 5 volumes). Add this solution dropwise to the stirring amine/base mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine and sulfonyl chloride, and the appearance of a new, typically less polar spot, indicates product formation. Reaction times can vary from a few hours to overnight.[12]
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.[12] Recrystallization from a suitable solvent system can also be employed for further purification.[13][14][15][16]
Caption: A streamlined workflow for pyrazole sulfonamide synthesis.
Characterization and Data Analysis
To ensure the identity and purity of the synthesized sulfonamide, a comprehensive characterization using various analytical techniques is essential.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a characteristic sulfonamide N-H proton signal (if a primary amine was used), which is typically a broad singlet.[17][18][19] The signals corresponding to the pyrazole ring protons and the substituents on the amine will also be present. |
| ¹³C NMR | Signals corresponding to the carbon atoms of the pyrazole ring and the amine moiety. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.[18] |
| FT-IR | Characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically in the range of 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹).[14][17] An N-H stretching band will be observed for sulfonamides derived from primary amines. |
| Mass Spectrometry | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the desired sulfonamide should be observed.[17][20] |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed). | Use freshly opened or properly stored sulfonyl chloride. |
| Low reactivity of the amine. | Increase the reaction temperature or use a stronger, non-nucleophilic base. | |
| Steric hindrance. | Prolong the reaction time or consider a different synthetic route. | |
| Multiple products observed by TLC | Side reactions. | Ensure the reaction is run under an inert atmosphere to prevent moisture contamination. |
| Impure starting materials. | Purify the starting amine and sulfonyl chloride before use. | |
| Difficulty in purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
| Oily product that does not crystallize. | Attempt to form a salt of the sulfonamide or try trituration with a non-polar solvent. |
Safety Precautions
-
Sulfonyl chlorides are corrosive and moisture-sensitive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][22][23][24]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood and avoid inhalation or skin contact.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used and handle it with appropriate care.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Add the sulfonyl chloride solution slowly and consider using an ice bath for cooling if necessary.
The Hinsberg Test: A Classical Perspective on Reactivity
The reaction described in this protocol is a variation of the classical Hinsberg test, which is used to differentiate between primary, secondary, and tertiary amines.[25][26][27][28][29]
-
Primary amines react with sulfonyl chlorides in the presence of a base to form a sulfonamide that is soluble in aqueous alkali. This is because the resulting sulfonamide still has an acidic proton on the nitrogen atom that can be deprotonated by the base.[25][26][29]
-
Secondary amines react to form a sulfonamide that is insoluble in aqueous alkali, as it lacks an acidic proton on the nitrogen.[25][26][29]
-
Tertiary amines generally do not react to form stable sulfonamides under these conditions.[25][27][28]
Understanding the principles of the Hinsberg reaction provides valuable insight into the expected reactivity of different amine substrates with this compound.
Conclusion
The protocol detailed in this application note provides a reliable and versatile method for the synthesis of novel sulfonamides incorporating the medicinally important 1-methyl-3-(trifluoromethyl)-1H-pyrazole scaffold. The resulting compounds are valuable assets for drug discovery programs, offering a rich structural diversity for the exploration of new therapeutic agents. The straightforward nature of the reaction, coupled with the detailed guidelines for execution, characterization, and troubleshooting, should enable researchers to efficiently generate libraries of these promising compounds for biological evaluation.
References
- 1. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Solved Recrystallization lab, 1.Appearance of pure | Chegg.com [chegg.com]
- 17. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. nj.gov [nj.gov]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
- 24. angenechemical.com [angenechemical.com]
- 25. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 26. Write Hinsberg's test to distinguish between `1^(@), 2^(@) and 3^(@)` amines. [allen.in]
- 27. ck12.org [ck12.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. quora.com [quora.com]
Application Notes and Protocols: The Strategic Utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride in the Synthesis of Catalytically Relevant Molecules
Abstract
While not extensively documented as a direct catalyst, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a highly versatile and powerful electrophilic building block. Its strategic importance in catalysis lies in its ability to serve as a precursor for a diverse range of functional molecules, particularly ligands for transition metal-catalyzed reactions. The presence of the electron-withdrawing trifluoromethyl group and the unique steric and electronic properties of the pyrazole ring allow for the fine-tuning of ligand characteristics, which in turn can significantly influence the efficiency, selectivity, and scope of catalytic transformations. These application notes provide a comprehensive overview of the synthesis of catalytically relevant derivatives from this pyrazole-4-sulfonyl chloride, detailed experimental protocols, and insights into their potential applications in modern organic synthesis.
Introduction: A Versatile Scaffold for Catalysis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a ligand for various metal ions.[1][2] When functionalized with a sulfonyl chloride group at the 4-position and a trifluoromethyl group at the 3-position, the resulting molecule, this compound, becomes a potent electrophile. This reactivity is the cornerstone of its utility in creating a library of derivatives with potential applications in catalysis.
The primary catalytic relevance of this compound is as a precursor to ligands for transition metal catalysts.[3] The sulfonyl-containing moieties can be incorporated into ligands to modulate their electronic and steric properties, thereby influencing the catalytic activity and selectivity of the metal center.[3] This guide will focus on the synthesis of two major classes of derivatives with high potential in catalysis: pyrazole-4-sulfonamides and pyrazole-4-sulfonate esters.
Synthesis of Catalytically Relevant Derivatives
The core reactivity of this compound lies in the susceptibility of the sulfonyl chloride group to nucleophilic attack. This allows for the straightforward synthesis of a variety of derivatives.
Figure 1: General synthetic routes to catalytically relevant derivatives from this compound.
Pyrazole-4-Sulfonamide Derivatives as Potential Ligands
The reaction of this compound with primary or secondary amines yields pyrazole-4-sulfonamides. These compounds are of particular interest as they can act as N-donor ligands for a variety of transition metals used in catalysis. The electronic properties of the pyrazole ring, influenced by the trifluoromethyl group, can tune the electron density on the sulfonamide nitrogen, thereby modulating the ligand's donor strength.
Protocol 1: General Synthesis of a Pyrazole-4-Sulfonamide Derivative
This protocol describes the synthesis of N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide, a representative example of a potential monodentate ligand.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in dry DCM.
-
Add the benzylamine solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Pyrazole-4-Sulfonate Esters as Precursors in Cross-Coupling Reactions
The reaction of this compound with alcohols or phenols produces pyrazole-4-sulfonate esters. These derivatives can be valuable in their own right, with some pyrazolyl sulfonates being utilized in C-C bond formation reactions such as Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.[4]
Protocol 2: General Synthesis of a Pyrazole-4-Sulfonate Ester
This protocol outlines the synthesis of phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonate.
Materials:
-
This compound
-
Phenol
-
Pyridine (as base and solvent)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve phenol (1.1 eq) in pyridine in a round-bottom flask and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM and add it dropwise to the phenol solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure phenyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonate.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Potential Catalytic Applications of Derivatives
The derivatives synthesized from this compound can be employed in various catalytic systems. The following section outlines potential applications, providing a rationale based on the structural features of these molecules.
Ligands for Palladium-Catalyzed Cross-Coupling Reactions
Pyrazole-containing ligands have been successfully used in various cross-coupling reactions. The sulfonamide derivatives synthesized in Protocol 1 can be explored as ligands in reactions such as the Suzuki-Miyaura coupling. The trifluoromethyl group acts as a strong electron-withdrawing group, which can influence the electronic properties of the palladium center, potentially enhancing catalytic activity or stability.
Figure 2: Hypothetical Suzuki-Miyaura coupling cycle where 'L' is a pyrazole-sulfonamide ligand.
Table 1: Potential Influence of Pyrazole-Sulfonamide Ligand on Catalysis
| Ligand Property | Influence on Catalytic Cycle | Potential Outcome |
| Steric Bulk | Affects the coordination sphere of the metal center. | Can promote reductive elimination, potentially leading to higher turnover numbers. May also influence regioselectivity. |
| Electronic Nature (CF₃ group) | Modulates the electron density on the palladium center. | The electron-withdrawing nature can make the Pd center more electrophilic, potentially accelerating oxidative addition. |
| Hemilability | The sulfonamide oxygen could potentially coordinate and de-coordinate from the metal center. | Can open up a coordination site for substrate binding, influencing reaction rates. |
Conclusion
This compound is a valuable reagent for the synthesis of a wide array of derivatives with significant potential in the field of catalysis. By leveraging the reactivity of the sulfonyl chloride group, researchers can readily access novel pyrazole-4-sulfonamides and pyrazole-4-sulfonate esters. These compounds can serve as tunable ligands for transition metal catalysts or as reactive intermediates in cross-coupling reactions. The protocols and insights provided in these application notes are intended to serve as a foundation for the exploration and development of new catalytic systems based on this versatile pyrazole scaffold.
References
Application Notes & Protocols: The Utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Crop Protection
The pyrazole ring system is a cornerstone in the discovery and development of innovative agrochemicals, prized for its unique chemical properties and potent biological activities.[1][2][3] Among the vast library of pyrazole-based compounds, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride stands out as a highly versatile and powerful intermediate. Its strategic combination of a methylated pyrazole core, an electron-withdrawing trifluoromethyl group, and a reactive sulfonyl chloride handle makes it an ideal building block for creating complex, high-efficacy herbicides.
This guide provides an in-depth exploration of this key intermediate, focusing on its application in the synthesis of commercially significant herbicides. We will delve into the mechanistic underpinnings of the resulting agrochemicals, provide detailed synthetic protocols, and outline the critical safety considerations necessary for handling this reactive compound.
Core Concept: Mechanism of Action - HPPD Inhibition
Many potent herbicides derived from pyrazole precursors, including those synthesized from the title compound, function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4][5]
The HPPD Inhibition Pathway: HPPD is a critical enzyme in the plant's tyrosine catabolism pathway. This pathway is responsible for the biosynthesis of plastoquinone and tocopherol, essential cofactors for the formation of carotenoid pigments.[6][7] By inhibiting HPPD, the herbicide triggers a cascade of effects:
-
Plastoquinone Depletion: The synthesis of plastoquinone, a vital electron carrier in the photosynthetic chain, is blocked.
-
Carotenoid Biosynthesis Halts: Without essential cofactors, the production of carotenoids ceases. Carotenoids are crucial for protecting chlorophyll from photo-oxidation.
-
Chlorophyll Degradation: In the absence of protective carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible weeds.[8][9]
-
Necrosis and Plant Death: The catastrophic loss of photosynthetic capability ultimately leads to tissue necrosis and the death of the weed.[3]
This targeted mode of action provides excellent efficacy against a wide range of broadleaf weeds.[5]
Caption: Mechanism of pyrazole-based HPPD inhibitor herbicides.
Physicochemical & Safety Profile
Understanding the properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 288148-34-5 | [10] |
| Molecular Formula | C₅H₄ClF₃N₂O₂S | N/A |
| Molecular Weight | 248.61 g/mol | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [10] |
| Precautionary Statements | P260, P271, P280 | [10] |
Note: This data is representative. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Application in Agrochemical Synthesis: Key Examples
The title sulfonyl chloride is a precursor for synthesizing sulfonamides and sulfonate esters, which are key structural motifs in many modern herbicides. Below, we detail the synthesis of Pyrasulfotole, a prominent HPPD inhibitor herbicide.
Synthesis of Pyrasulfotole
Pyrasulfotole is a selective post-emergence herbicide used to control broadleaf weeds in cereal crops like wheat and barley.[5][11] Its synthesis involves the acylation of a 5-hydroxypyrazole intermediate with a substituted benzoyl chloride. While the exact commercial synthesis may vary, the core reaction highlights the principles of coupling a pyrazole nucleophile with an electrophilic partner.
A plausible synthetic route involves the reaction of 1,3-dimethyl-5-hydroxypyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Topramezone (Ref: BAS 670 H) [sitem.herts.ac.uk]
- 9. WO2023233400A1 - Stabilized liquid herbicide formulation of high-load pyrasulfotole - Google Patents [patents.google.com]
- 10. 288148-34-5 Cas No. | 1-Methyl-1H-pyrazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]
- 11. Pyrasulfotole (Ref: AE 0317309 ) [sitem.herts.ac.uk]
Application Notes and Protocols for Nucleophilic Substitution on Pyrazole Sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrazole Sulfonamides and their Analogs
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] When functionalized with a sulfonyl group, it gives rise to pyrazole sulfonyl chlorides, highly reactive and versatile intermediates. The subsequent nucleophilic substitution on this sulfonyl chloride moiety is a gateway to a vast chemical space, yielding pyrazole sulfonamides, sulfonates, and thiosulfonates. These scaffolds are prevalent in drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
This guide provides a comprehensive overview of the experimental procedures for nucleophilic substitution on pyrazole sulfonyl chlorides, with a focus on reactions with amines, alcohols, and thiols. It delves into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanistic Insights: Understanding the Reactivity of Pyrazole Sulfonyl Chlorides
Nucleophilic substitution at a sulfonyl center is a nuanced process. The reaction of a pyrazole sulfonyl chloride with a nucleophile (Nu) generally proceeds through one of two primary mechanistic pathways:
-
Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This leads to an inversion of configuration at the sulfur center. This mechanism is favored by strong nucleophiles and in non-polar aprotic solvents.
-
Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a pentacoordinate, trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the final product. This mechanism is more likely with weaker nucleophiles or when the intermediate is stabilized by the surrounding solvent or substituents.
The choice of base is critical in these reactions. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically employed to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary nucleophile.[1]
Diagram: General Reaction Scheme
Caption: General workflow for nucleophilic substitution on pyrazole sulfonyl chloride.
I. Synthesis of Pyrazole Sulfonamides (Reaction with Amines)
The reaction of pyrazole sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of pyrazole sulfonamides, a class of compounds with significant pharmacological importance.
Detailed Experimental Protocol: Synthesis of N-(2-Phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
This protocol is adapted from a published procedure for the synthesis of pyrazole-4-sulfonamide derivatives.[1]
Materials and Reagents:
-
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
-
2-Phenylethylamine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water (deionized)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-phenylethylamine (1.05 equivalents) and anhydrous dichloromethane (5 volumes relative to the sulfonyl chloride).
-
Base Addition: Cool the solution in an ice bath to 0-5 °C and add diisopropylethylamine (DIPEA) (1.5 equivalents) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane (5 volumes). Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C). Stir the reaction for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of cold water (10 volumes). Stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2-phenylethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Data Presentation: Optimization of Reaction Conditions
The choice of base and solvent can significantly impact the yield of the sulfonamide. The following table summarizes findings from a study on the synthesis of pyrazole-4-sulfonamides.[1]
| Entry | Base (1.5 equiv) | Solvent (10 vol) | Time (h) | Yield (%) |
| 1 | TEA | DCM | 16 | 46 |
| 2 | DIPEA | DCM | 16 | 55 |
| 3 | Pyridine | DCM | 16 | 40 |
| 4 | DIPEA | THF | 24 | 47 |
| 5 | DIPEA | Acetonitrile | 16 | 52 |
Reaction conditions: 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv), 2-phenylethylamine (1.05 equiv), base (1.5 equiv), solvent (10 vol), 25-30 °C.
As the data suggests, DIPEA in DCM provides a superior yield under these conditions.
II. Synthesis of Pyrazole Sulfonate Esters (Reaction with Alcohols and Phenols)
The reaction of pyrazole sulfonyl chlorides with alcohols or phenols yields sulfonate esters. This transformation is crucial for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions or for direct use as biologically active molecules. The reaction is typically base-catalyzed, with pyridine or a tertiary amine used to scavenge the HCl produced.[3] The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive alcohols.[4][5]
Detailed Experimental Protocol: Synthesis of a Pyrazole Sulfonate Ester
This is a general protocol that can be adapted for various alcohols and phenols.
Materials and Reagents:
-
Pyrazole sulfonyl chloride (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride)
-
Alcohol or phenol (1.0-1.2 equivalents)
-
Pyridine or Triethylamine (1.5-2.0 equivalents), anhydrous
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Equipment: As described for sulfonamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol or phenol (1.2 equivalents) and DMAP (0.1 equivalents, if used) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine or triethylamine (2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve the pyrazole sulfonyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the alcohol solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Work-up and Purification: Follow the work-up, extraction, drying, and purification procedures as outlined in the sulfonamide synthesis protocol.
III. Synthesis of Pyrazole Thiosulfonate Esters (Reaction with Thiols)
The reaction of pyrazole sulfonyl chlorides with thiols provides access to thiosulfonate esters. While direct protocols for this specific transformation on pyrazole sulfonyl chlorides are less commonly reported, the general principles of sulfonylation can be applied. The reaction is expected to proceed under similar basic conditions as those used for alcohols and amines.
Proposed Experimental Protocol: Synthesis of a Pyrazole Thiosulfonate Ester
This is a proposed protocol based on general sulfonylation chemistry. Optimization may be required.
Materials and Reagents:
-
Pyrazole sulfonyl chloride
-
Thiol (1.0-1.2 equivalents)
-
Triethylamine or DIPEA (1.5-2.0 equivalents)
-
Anhydrous DCM or THF
Procedure:
-
Reaction Setup: Dissolve the thiol (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (1.5 equivalents).
-
Sulfonyl Chloride Addition: Add a solution of the pyrazole sulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise.
-
Reaction and Work-up: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Perform an aqueous work-up as described for the sulfonamide synthesis.
-
Purification: Purify the crude product by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive sulfonyl chloride (hydrolyzed).- Poorly nucleophilic amine/alcohol/thiol.- Insufficient base or inactive base.- Low reaction temperature or short reaction time. | - Use freshly prepared or properly stored sulfonyl chloride.- Use a stronger base or a catalytic amount of DMAP for less reactive nucleophiles.- Ensure the base is anhydrous and added in sufficient quantity.- Increase reaction temperature and/or time. |
| Formation of Multiple Products | - Side reactions of the nucleophile or product.- Reaction of the base with the sulfonyl chloride.- For primary amines, potential for double sulfonylation. | - Use a non-nucleophilic, sterically hindered base like DIPEA.- Carefully control stoichiometry, adding the sulfonyl chloride to the amine solution.- Optimize reaction conditions (temperature, solvent) to favor the desired product. |
| Difficult Purification | - Product is highly polar and streaks on silica gel.- Product co-elutes with starting materials or byproducts. | - Try a different solvent system for chromatography.- Consider reverse-phase chromatography for very polar compounds.- Recrystallization may be an effective purification method. |
Safety Precautions
-
Sulfonyl Chlorides: Sulfonyl chlorides are corrosive and moisture-sensitive. They react with water to produce hydrochloric acid. Handle them in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] Avoid inhalation of dust or vapors. In case of a spill, do not use water. Cover with a dry, inert absorbent material like sand or soda ash.[5]
-
Bases: Pyridine, triethylamine, and DIPEA are flammable, corrosive, and have strong odors. Handle them in a well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for all reagents before use.
Diagram: Experimental Workflow Summary
Caption: Step-by-step experimental workflow for nucleophilic substitution.
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
large-scale synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
An Application Note for the Large-Scale Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the , a critical building block in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl-pyrazole scaffold is a privileged structure found in numerous bioactive molecules, including COX-2 inhibitors and fungicides.[2][3][4] This guide details a robust, two-part synthetic strategy, beginning with the regioselective synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate, followed by its direct chlorosulfonation. The protocols herein are designed for scalability, emphasizing process safety, control, and validation to ensure high yield and purity of the final product. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, safety procedures for hazardous reagents, and methods for characterization.
Introduction: The Significance of a Trifluoromethylated Pyrazole Intermediate
The pyrazole ring is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib.[5][6] The incorporation of a trifluoromethyl (-CF3) group significantly enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Consequently, this compound has emerged as a high-value intermediate. Its sulfonyl chloride moiety provides a reactive handle for the synthesis of diverse sulfonamide derivatives, which are crucial pharmacophores in many therapeutic agents.[7]
The synthesis of this intermediate on a large scale presents distinct challenges, including the control of regioselectivity during the initial pyrazole ring formation and the safe handling of highly reactive reagents like chlorosulfonic acid in the subsequent functionalization step. This application note presents a validated pathway designed to address these challenges effectively.
Overall Synthetic Strategy
The synthesis is executed in two primary stages. The first stage involves the construction of the pyrazole core via a cyclocondensation reaction, followed by the second stage, which introduces the sulfonyl chloride group at the C4 position of the pyrazole ring through electrophilic substitution.
Diagram 1: High-level overview of the two-part synthetic pathway.
PART I: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole Intermediate
Principle and Rationale
The synthesis of the pyrazole core is achieved through the cyclocondensation of a 1,3-dielectrophile precursor with methyl hydrazine.[8] A highly practical and scalable approach utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as the trifluoromethylated building block.[9] The reaction with methyl hydrazine yields a mixture of two primary regioisomers: the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole and the undesired 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[10][11]
Causality of Experimental Choice: The selection of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is based on its established utility in producing the pyrazole core with high efficiency.[9] The subsequent separation of regioisomers is critical for the purity of the final product. Fractional distillation under reduced pressure is the most effective method for this separation on a large scale, exploiting the difference in boiling points between the two isomers.[9]
Experimental Protocol: Synthesis of Intermediate (I)
Diagram 2: Workflow for the synthesis of the pyrazole intermediate.
Step-by-Step Methodology:
-
Reactor Setup: Equip a suitable glass-lined reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the system is inert and dry.
-
Reagent Charging: Charge the reactor with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) and ethanol (5 vol). Begin stirring and cool the mixture to 0-5 °C using a chiller.
-
Hydrazine Addition: Add methyl hydrazine (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. This exothermic addition must be carefully controlled.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature (20-25 °C) and stir for 16 hours.
-
In-Process Control (IPC): Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Perform fractional distillation of the crude residue under vacuum. The two regioisomers, 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, will be separated based on their boiling points.[9] Collect the fraction corresponding to the desired 3-CF3 isomer.
Data Summary: Reagents and Expected Yield for Part I
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 1 kg scale) | Notes |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | 1.0 | 168.11 | 1.00 kg | Starting material |
| Methyl Hydrazine | 1.1 | 46.07 | 306 g | Added dropwise, highly flammable and toxic |
| Ethanol | - | 46.07 | 5.0 L | Reaction solvent |
| Product | ||||
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | - | 150.10 | ~750-800 g | Expected Yield: 85-90% (after distillation)[10][11] |
PART II: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Principle and Rationale
The introduction of the sulfonyl chloride group is achieved via an electrophilic aromatic substitution reaction. The pyrazole ring is sufficiently electron-rich to react with strong electrophiles.[5] Chlorosulfonic acid serves as both the reagent and the solvent in this transformation. The reaction proceeds by the attack of the C4 position of the pyrazole onto the electrophilic sulfur atom of chlorosulfonic acid.[12]
Causality of Experimental Choice: Direct chlorosulfonation is an atom-economical and efficient method for this transformation. However, chlorosulfonic acid is an extremely corrosive and reactive substance.[13] The protocol necessitates stringent safety measures, slow, controlled addition of the substrate, and low temperatures to prevent runaway reactions and degradation of the product. The use of thionyl chloride in conjunction with chlorosulfonic acid can sometimes improve yields and facilitate the conversion.[7]
Safety First: Handling Chlorosulfonic and Thionyl Chloride
Chlorosulfonic acid reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H2SO4 mist).[14][15] All operations must be conducted in a well-ventilated fume hood, under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): A full set of acid-resistant PPE is mandatory. This includes: chemical splash goggles, a face shield, rubber gauntlet gloves, and a complete acid suit.[14]
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[14] Spills should be neutralized cautiously with an alkaline material like sodium bicarbonate, not with water or combustible absorbents.[13]
-
Quenching: The reaction must be quenched by carefully and slowly pouring the reaction mixture onto crushed ice. Never add water to the reaction mixture.[16]
Experimental Protocol: Synthesis of Final Product (II)
Diagram 3: Workflow for the chlorosulfonation reaction.
Step-by-Step Methodology:
-
Reactor Setup: In a dedicated, dry, glass-lined reactor equipped for aggressive reagents, add chlorosulfonic acid (5.0 eq) under a nitrogen atmosphere.
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C with constant stirring.
-
Substrate Addition: Slowly and carefully add 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C. The reaction is highly exothermic.
-
Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Then, allow the reaction to slowly warm to room temperature (25 °C) and continue stirring for an additional 5 hours.
-
In-Process Control (IPC): Monitor the reaction by taking a small, carefully quenched aliquot and analyzing it by HPLC or TLC to check for the disappearance of the starting material.
-
Quenching: In a separate vessel, prepare a slurry of crushed ice and water. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice.
-
Extraction: Once the quench is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hexane/DCM solvent system to afford the pure sulfonyl chloride as a crystalline solid.
Data Summary: Reagents and Expected Yield for Part II
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (for 1 kg scale) | Notes |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 1.0 | 150.10 | 1.00 kg | Intermediate from Part I |
| Chlorosulfonic Acid | 5.0 | 116.52 | 3.88 kg (2.22 L) | Extremely corrosive and water-reactive. Use with extreme caution.[17] |
| Dichloromethane (DCM) | - | 84.93 | ~10-15 L | Extraction solvent |
| Hexane | - | 86.18 | ~5-8 L | Recrystallization solvent |
| Product | ||||
| This compound | - | 248.61 | ~1.45-1.55 kg | Expected Yield: 88-94%[7][12] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Part I: Low yield of pyrazole isomers | Incomplete reaction; loss of volatile hydrazine. | Ensure slow, cold addition of methyl hydrazine. Extend reaction time if IPC shows incomplete conversion. |
| Part I: Poor separation of isomers | Inefficient distillation column; vacuum too high/low. | Use a high-efficiency packed column (e.g., Vigreux). Optimize vacuum level and distillation rate for the best separation.[9] |
| Part II: Reaction stalls or is slow | Insufficient activation; low temperature. | Ensure all reagents are anhydrous. After the initial cold addition, allow the reaction to warm to room temperature as specified. |
| Part II: Low yield/product degradation | Temperature excursion during addition; moisture contamination. | Maintain strict temperature control (<10 °C) during addition. Ensure a completely dry, inert system.[15] |
| Part II: Difficult work-up/emulsion | Inefficient quenching or stirring. | Pour reaction mass slowly into ice with very vigorous stirring. If an emulsion forms, allow it to stand or add a small amount of brine to break it. |
Conclusion
The protocols detailed in this application note describe a scalable and robust synthesis of this compound. By carefully controlling the regioselectivity in the initial pyrazole formation and adhering to strict safety protocols during the hazardous chlorosulfonation step, this valuable intermediate can be produced in high yield and purity. This guide provides researchers and process chemists with a reliable foundation for the large-scale manufacturing required for drug development and agrochemical production.
References
- 1. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 13. echemi.com [echemi.com]
- 14. macro.lsu.edu [macro.lsu.edu]
- 15. fishersci.be [fishersci.be]
- 16. slideserve.com [slideserve.com]
- 17. lobachemie.com [lobachemie.com]
Application Note & Protocols: Derivatization of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride for Biological Screening
Abstract: This document provides a comprehensive guide for the derivatization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a versatile scaffold for generating compound libraries for biological screening. We detail robust protocols for the synthesis of sulfonamides and sulfonate esters, explain the chemical principles behind the experimental design, and discuss potential therapeutic applications of the resulting derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potent biological activities associated with the pyrazole sulfonamide motif.
Introduction: The Pyrazole Sulfonamide Scaffold in Medicinal Chemistry
The fusion of pyrazole and sulfonamide moieties creates a privileged structural motif in modern drug discovery.[1] Pyrazoles are five-membered nitrogen-containing heterocycles renowned for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Similarly, the sulfonamide group is a cornerstone pharmacophore found in a wide array of approved drugs, valued for its ability to act as a bioisostere of amides, its strong hydrogen bonding capabilities, and its metabolic stability.[4][5]
Marketed drugs such as Celecoxib, a selective COX-2 inhibitor for treating arthritis, and Sildenafil, a PDE5 inhibitor, prominently feature the pyrazole sulfonamide core, underscoring its therapeutic relevance.[5][6] The trifluoromethyl (CF₃) group on the pyrazole ring is a common addition in medicinal chemistry, often enhancing metabolic stability, binding affinity, and membrane permeability.
This application note focuses on this compound as a key intermediate. Its sulfonyl chloride group is a highly reactive electrophile, enabling facile diversification through reactions with a broad range of nucleophiles. This allows for the rapid generation of a library of novel compounds, which can be screened against various biological targets to identify new therapeutic leads.
Synthesis of the Core Intermediate: this compound
While this specific intermediate may be commercially available, understanding its synthesis provides context and enables custom synthesis if required. The synthesis generally proceeds in two key steps from a suitable pyrazole precursor: N-methylation followed by chlorosulfonylation. A plausible synthetic route is outlined below, adapted from established procedures for similar pyrazole derivatives.[7]
Workflow for Core Intermediate Synthesis
Caption: Synthetic pathway for the core intermediate.
Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol is adapted from a general method for the N-methylation of pyrazoles.[7]
-
Reaction Setup: To a solution of 3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK) (1.8 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for approximately 40-60 minutes.
-
Methylation: Add methyl iodide (1.3 eq) dissolved in THF dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding cold water, followed by ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of this compound
This protocol is based on the chlorosulfonylation of similar pyrazole cores.[7]
-
Reaction Setup: In a flask maintained under a nitrogen atmosphere and cooled to 0 °C, slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in chloroform to a stirred solution of chlorosulfonic acid (5.5 eq) in chloroform.
-
Causality: Chlorosulfonic acid is a powerful and hazardous reagent. Performing the addition at 0 °C controls the highly exothermic reaction.
-
-
Heating: Raise the temperature of the reaction mixture to 60 °C and stir for 10-12 hours.
-
Thionyl Chloride Addition: Add thionyl chloride (1.3 eq) to the mixture at 60 °C over 20 minutes and continue stirring for an additional 2 hours.
-
Causality: Thionyl chloride helps to ensure the complete conversion to the sulfonyl chloride and removes any water that may have been generated.
-
-
Workup and Purification: After cooling the reaction to 0-10 °C, carefully pour the mixture into ice-cold water. Extract the product with dichloromethane (DCM). The combined organic layers are dried over Na₂SO₄ and evaporated under vacuum to yield the crude sulfonyl chloride, which can be used directly or purified by chromatography.[7]
Derivatization Strategies and Protocols
The electrophilic sulfur atom of the sulfonyl chloride is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of library generation. The two primary classes of derivatives are sulfonamides (from amines) and sulfonate esters (from alcohols).
General Derivatization Scheme
Caption: Core derivatization pathways.
Synthesis of Pyrazole Sulfonamides
The reaction of the sulfonyl chloride with primary or secondary amines is the most common derivatization, yielding a diverse range of sulfonamides.
Protocol 3: General Procedure for Sulfonamide Synthesis This protocol is a robust method for synthesizing sulfonamides from sulfonyl chlorides and primary or secondary amines.[8]
-
Materials & Reagents:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous base: Pyridine or Triethylamine (Et₃N) (1.1-1.5 equivalents)
-
Anhydrous solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
-
Step-by-Step Methodology:
-
Amine Solution: Dissolve the amine (1.0 eq) and the base (1.2 eq) in the anhydrous solvent. Cool the mixture to 0 °C in an ice bath.
-
Causality: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Using anhydrous solvents is critical to prevent the competing hydrolysis of the sulfonyl chloride starting material.[8]
-
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting amine is fully consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl (to remove excess amine and base), saturated aq. NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Condition | Rationale / Troubleshooting |
| Temperature | 0 °C to Room Temp | Controls exothermicity; higher temperatures may promote side reactions like di-sulfonylation.[8] |
| Solvent | Anhydrous DCM, THF | Prevents hydrolysis of sulfonyl chloride to sulfonic acid, a common polar byproduct.[8] |
| Base | Pyridine, Et₃N, DIPEA | Neutralizes HCl byproduct. DIPEA can be effective for hindered amines.[7] |
| Equivalents | Slight excess of sulfonyl chloride | Can help drive the reaction to completion, but a large excess risks di-sulfonylation of primary amines.[8] |
Synthesis of Pyrazole Sulfonate Esters
Reacting the sulfonyl chloride with alcohols or phenols yields sulfonate esters. While often used to convert alcohols into good leaving groups, these esters can also possess biological activity themselves.[9][10]
Protocol 4: General Procedure for Sulfonate Ester Synthesis This protocol is adapted from standard methods for the sulfonylation of alcohols.[11]
-
Materials & Reagents:
-
This compound
-
Alcohol or phenol (1.0 equivalent)
-
Anhydrous base: Pyridine or Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous solvent: Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, optional)
-
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the alcohol (1.0 eq), base (1.5 eq), and a catalytic amount of DMAP in anhydrous DCM at 0 °C.
-
Causality: DMAP can be used to catalyze the reaction, especially for less reactive or sterically hindered alcohols.[9]
-
-
Sulfonyl Chloride Addition: Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting alcohol (typically 4-18 hours).
-
Workup & Purification: Perform an aqueous workup similar to Protocol 3 (wash with water, 1M HCl, NaHCO₃, brine). Dry the organic phase, concentrate, and purify the crude product by flash column chromatography.
-
Application in Biological Screening
A library of derivatives synthesized from the this compound core can be screened against a multitude of biological targets. The pyrazole-sulfonamide motif has been associated with a wide range of pharmacological activities.
| Therapeutic Area | Potential Targets / Assays | Rationale & References |
| Oncology | Kinase panels, Cell viability assays (e.g., MTT, CellTiter-Glo), Apoptosis assays | Pyrazole sulfonamides have shown potent antiproliferative activity against various cancer cell lines.[1][7] |
| Inflammation | Cyclooxygenase (COX-1/COX-2) enzyme assays, Cytokine release assays (e.g., TNF-α, IL-6) | The scaffold is central to COX inhibitors like Celecoxib and other anti-inflammatory agents.[3][5] |
| Infectious Diseases | Minimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains | The combined pharmacophore exhibits significant antibacterial and antifungal properties.[2][12] |
| Virology | Viral replication assays, Reverse transcriptase inhibition assays | Certain pyrazole derivatives have been investigated for their antiviral potential.[9] |
Screening Workflow
Caption: Workflow from synthesis to hit identification.
Conclusion
This compound is an exceptionally valuable scaffold for constructing diverse chemical libraries. The protocols outlined herein provide reliable and robust methods for synthesizing sulfonamide and sulfonate ester derivatives. The proven track record of the pyrazole sulfonamide core in numerous therapeutic areas makes these libraries prime candidates for high-throughput screening campaigns aimed at discovering novel drug candidates. Careful execution of the synthetic protocols, particularly maintaining anhydrous conditions, is paramount to achieving high yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride
Welcome to the technical support center for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring higher yields and purity.
Overview of Synthetic Strategies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary routes involve the initial formation of the pyrazole core, followed by the introduction of the sulfonyl chloride group at the 4-position. Key methods for synthesizing the pyrazole precursor include the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one or ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine.[1][2][3] Subsequently, the sulfonyl chloride moiety is typically introduced via direct chlorosulfonation or through a Sandmeyer-type reaction from a corresponding aminopyrazole.[4][5]
This guide will focus on the most common challenges encountered during these synthetic pathways and provide practical, experience-based solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Pyrazole Precursor
Question: I am experiencing a low yield during the synthesis of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. What are the likely causes and how can I improve the yield?
Answer: A low yield of the pyrazole precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole, can stem from several factors, primarily related to starting materials, reaction conditions, and the formation of regioisomers.
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine. Impurities can lead to unwanted side reactions.
-
Reaction Temperature and Time: The cyclization reaction is sensitive to temperature. For the reaction between ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine, maintaining a reaction temperature of around 85-95°C is crucial for optimal yield and selectivity.[2][6] Insufficient reaction time can lead to incomplete conversion, while excessively high temperatures or prolonged reaction times may cause degradation of the product.
-
Regioisomer Formation: A significant challenge in this synthesis is the formation of the undesired regioisomer, 1-methyl-5-(trifluoromethyl)-1H-pyrazole.[1][7] The ratio of the desired 3-CF3 isomer to the 5-CF3 isomer is highly dependent on the reaction conditions.
-
Mitigation Strategy: Careful control of the addition rate of methylhydrazine and maintaining a stable reaction temperature can favor the formation of the desired isomer.[2] Some synthetic protocols have been developed to improve the regioselectivity, and it is advisable to follow these optimized procedures closely.[3] Post-reaction separation of the isomers can be achieved by fractional distillation under reduced pressure, though this can be challenging due to their similar boiling points.[1]
-
-
pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts. In some procedures, the use of an acid or base is specified to control the pH.[2][8] Ensure that the pH is maintained within the recommended range throughout the reaction.
Issue 2: Inefficient Chlorosulfonation
Question: My chlorosulfonation step is resulting in a low yield of the desired this compound. What could be going wrong?
Answer: The direct chlorosulfonation of the pyrazole ring is a robust but often aggressive reaction. Low yields can be attributed to several critical parameters.
-
Reagent Stoichiometry and Quality: Chlorosulfonic acid is a powerful and corrosive reagent that is highly sensitive to moisture.
-
Recommendation: Use a significant excess of freshly opened or properly stored chlorosulfonic acid (typically 5-6 equivalents) to drive the reaction to completion.[9] The use of thionyl chloride (around 1.3 equivalents) in conjunction with chlorosulfonic acid can also improve the yield by reacting with any water present and assisting in the conversion of sulfonic acid to the sulfonyl chloride.[9]
-
-
Temperature Control: This reaction is highly exothermic. The initial addition of the pyrazole to chlorosulfonic acid should be performed at a low temperature (e.g., 0°C) to control the reaction rate and prevent degradation of the starting material.[9] After the initial addition, the reaction mixture is typically heated to around 60°C for several hours to ensure complete conversion.[9]
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Work-up Procedure: The work-up of a chlorosulfonation reaction is critical for isolating the product. The reaction mixture is typically quenched by pouring it slowly onto crushed ice. This must be done carefully in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas. The product is then extracted with a suitable organic solvent. Incomplete extraction will result in a lower isolated yield.
Issue 3: Difficulties with the Sandmeyer Reaction
Question: I am attempting a Sandmeyer-type reaction to synthesize the sulfonyl chloride from the corresponding 4-aminopyrazole, but the yield is poor. What are the key parameters to control?
Answer: The Sandmeyer reaction is a powerful tool for introducing a sulfonyl chloride group, but it involves the formation of a potentially unstable diazonium salt intermediate.[5] Success hinges on precise control of the reaction conditions.
-
Diazotization Step: The formation of the diazonium salt from the 4-aminopyrazole is the first critical step.
-
Temperature: This reaction must be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the diazonium salt.[10]
-
Acid Concentration: A sufficient concentration of a mineral acid, such as hydrochloric acid, is necessary for the diazotization to proceed efficiently.
-
-
Copper Catalyst: The choice and amount of the copper catalyst are crucial for the subsequent conversion of the diazonium salt to the sulfonyl chloride. Copper(I) chloride is a commonly used catalyst.[11]
-
Sulfur Dioxide Source: A stable source of sulfur dioxide is required. Using a surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) can be a safer and more convenient alternative to gaseous SO2.[12]
-
Handling of Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is highly recommended to use them in solution immediately after their preparation without isolation.[13]
Experimental Protocol: Chlorosulfonation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol provides a detailed methodology for the chlorosulfonation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
Materials:
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Chloroform
-
Crushed ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add chlorosulfonic acid (5.5 equivalents) to the flask and cool the flask to 0°C using an ice bath.
-
Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (1.0 equivalent) in chloroform (10 volumes) to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and stir for 10 hours.
-
Add thionyl chloride (1.3 equivalents) to the reaction mixture at 60°C over 20 minutes. Continue stirring at this temperature for an additional 2 hours.[9]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice in a large beaker. Perform this step slowly to control the exothermic reaction and the release of HCl gas.
-
Transfer the quenched mixture to a separatory funnel and extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Summary
| Parameter | Recommended Value/Condition | Reference |
| Chlorosulfonation Reagents | Chlorosulfonic acid (5.5 eq.), Thionyl chloride (1.3 eq.) | [9] |
| Reaction Temperature | 0°C (initial addition), 60°C (reaction) | [9] |
| Reaction Time | 10-12 hours | [9] |
| Sandmeyer Diazotization Temp. | 0-5°C | [10] |
Visualizing the Workflow and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Reaction Pathway: Chlorosulfonation
Caption: Simplified chlorosulfonation reaction pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with chlorosulfonic acid?
A1: The primary safety concern is its extreme reactivity with water. It reacts violently, releasing large amounts of heat and toxic hydrogen chloride gas. Always handle chlorosulfonic acid in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and ensure all glassware is scrupulously dry.
Q2: Can I use a different solvent for the chlorosulfonation reaction?
A2: Chloroform is commonly used as it is relatively inert to chlorosulfonic acid. Other halogenated solvents might also be suitable, but it is essential to ensure they do not react with the strong acid. Protic solvents or those with functional groups that can be easily sulfonated should be avoided.
Q3: How can I confirm the identity and purity of my final product?
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques. 1H NMR and 13C NMR spectroscopy will confirm the structure, while mass spectrometry will verify the molecular weight. Purity can be assessed by HPLC or elemental analysis.
Q4: Is the Sandmeyer reaction a better alternative to direct chlorosulfonation?
A4: The choice between direct chlorosulfonation and a Sandmeyer reaction depends on several factors. Direct chlorosulfonation is a more direct route but uses harsh reagents. The Sandmeyer reaction is milder but requires the synthesis of the corresponding 4-aminopyrazole precursor, adding extra steps to the overall synthesis. The Sandmeyer route may be preferable if the pyrazole ring is sensitive to the harsh conditions of direct chlorosulfonation.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 3. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 4. New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diazotization of aminonitropyrazoles (1976) | N. V. Latypov | 11 Citations [scispace.com]
Technical Support Center: Purification of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the dedicated technical support guide for the purification of crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with purifying this critical building block.[1][2] Our focus is on delivering practical, field-proven insights grounded in solid scientific principles to ensure you achieve the desired purity and yield for your downstream applications.
I. Understanding the Molecule and Its Challenges
This compound is a versatile reagent in medicinal and agricultural chemistry.[3][4][5][6][7][8] However, its purification is often complicated by its reactivity, particularly its susceptibility to hydrolysis. The primary impurity encountered is the corresponding sulfonic acid, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid, which can significantly impact the efficiency of subsequent reactions.[9] Understanding the chemical properties of this sulfonyl chloride is the first step toward successful purification.[10][11][12][13][14]
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of crude this compound.
Problem 1: Product is an Oil and Difficult to Handle
-
Symptom: After the reaction work-up, the crude product is obtained as a viscous oil, making it difficult to transfer and purify.
-
Potential Cause: The presence of residual solvents or impurities can lower the melting point of the compound, causing it to remain in a liquid or oily state. The inherent properties of the molecule may also favor a low melting point.
-
Solution:
-
High-Vacuum Drying: Ensure all volatile impurities and residual solvents are removed by drying the crude product under a high vacuum for an extended period.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, but the impurities are more soluble. Suitable solvents include hexanes or a mixture of hexanes and diethyl ether. This process can help to crash out the solid product.
-
Seeding: If a small amount of pure, solid material is available, "seed" the oil with a few crystals to initiate crystallization.
-
Problem 2: Significant Presence of a More Polar Impurity on TLC
-
Symptom: Thin-layer chromatography (TLC) analysis of the crude product shows a significant spot at a lower Rf value (more polar) than the desired sulfonyl chloride.
-
Potential Cause: This polar impurity is almost certainly the corresponding sulfonic acid, formed via hydrolysis of the sulfonyl chloride by water present during the reaction or work-up.[15][16][17][18][19]
-
Solution Workflow:
Caption: Decision workflow for removing sulfonic acid impurity.
-
Detailed Protocols:
-
Aqueous Wash (with caution): If the crude product is in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate), a quick wash with cold, dilute aqueous HCl can help remove the more water-soluble sulfonic acid. Crucially, this must be done quickly and at a low temperature to minimize further hydrolysis of the sulfonyl chloride. Immediately after the wash, the organic layer should be dried thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Recrystallization: If the crude product is a solid, recrystallization is an effective method for removing the more polar sulfonic acid.[9]
-
Solvent Selection: Choose a solvent system where the sulfonyl chloride has high solubility at elevated temperatures and low solubility at room temperature or below, while the sulfonic acid remains in solution. A non-polar/slightly polar solvent system like toluene/hexanes or dichloromethane/hexanes is a good starting point.
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent (e.g., toluene).
-
Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
-
Column Chromatography: For oily products or complex mixtures, flash column chromatography is the preferred method.[5][20][21]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar sulfonyl chloride will elute before the more polar sulfonic acid. A typical gradient could be from 5% to 20% ethyl acetate in hexanes.[5]
-
Monitoring: Monitor the fractions by TLC to identify and combine the pure product fractions.
-
-
| Purification Method | Advantages | Disadvantages | Best For |
| Aqueous Wash | Quick and simple for initial cleanup. | Risk of further product hydrolysis. | Crude product in a water-immiscible solvent. |
| Recrystallization | Highly effective for removing polar impurities from solids; scalable. | Requires the product to be a solid; potential for product loss in the mother liquor. | Solid crude products with moderate to high purity. |
| Column Chromatography | Excellent separation of components with different polarities; suitable for oils. | Can be time-consuming and require large volumes of solvent; potential for product degradation on silica. | Oily products or complex mixtures with multiple impurities. |
Problem 3: Product Decomposes During Purification
-
Symptom: The yield of pure product is very low, and TLC analysis of the purified fractions shows the reappearance of the sulfonic acid impurity or other degradation products.
-
Potential Cause: this compound can be sensitive to heat and prolonged exposure to silica gel.
-
Solution:
-
Temperature Control: During all purification steps, maintain low temperatures wherever possible. When removing solvents on a rotary evaporator, use a low-temperature water bath.
-
Minimize Contact Time with Silica: If using column chromatography, do not let the product sit on the column for an extended period. Run the column efficiently and collect fractions promptly.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine, added to the eluent. This can help to neutralize acidic sites on the silica that may promote decomposition. However, be mindful that this may affect the separation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my crude this compound?
A1: The most prevalent impurity is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid, which is formed through the hydrolysis of your target compound.[9] This is due to the presence of water in the reaction mixture, reagents, or during the work-up process.
Q2: How can I best store the purified this compound?
A2: Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[11] For long-term storage, keeping it in a freezer at low temperatures is recommended to minimize degradation.[11]
Q3: My sulfonyl chloride is an oil. Can I use it directly in the next step without purification?
A3: This is generally not recommended, especially if the subsequent reaction is sensitive to acidic conditions. The presence of the sulfonic acid impurity can interfere with the reaction, neutralize basic reagents, and lead to lower yields and more complex product mixtures. It is always best to use a purified product for optimal results.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is ideal.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for purity assessment if an internal standard is used.
-
LC-MS or GC-MS: Excellent for identifying and quantifying impurities.[22] For GC-MS, derivatization to a more stable sulfonamide might be necessary to prevent degradation in the injector.[22]
-
FT-IR Spectroscopy: Useful for confirming the presence of the sulfonyl chloride functional group (characteristic S=O stretches).
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. Sulfonyl chlorides are corrosive and lachrymatory.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust or vapors and contact with skin and eyes.[11]
IV. References
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). J. Org. Chem. USSR (Engl. Transl.).
-
Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009). Organic Process Research & Development.
-
PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
-
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem.
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). Molecules.
-
Preparation of sulfuryl chloride. PrepChem.com.
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University.
-
p-TOLUENESULFINYL CHLORIDE. Organic Syntheses Procedure.
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society.
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies.
-
Sulfonyl chloride – Knowledge and References. Taylor & Francis.
-
Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.
-
METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL. European Patent Office.
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank.
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega.
-
This compound. Fluorochem.
-
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime. Acta Crystallographica Section E.
-
SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-sulfonyl chloride. (2024). Fisher Scientific.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
-
Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry.
-
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. CymitQuimica.
-
1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride. PubChemLite.
-
ChemScene: Building blocks | Bioactive small molecules. ChemScene.
-
Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
-
General preparation method of sulfonyl chloride. Google Patents.
-
1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (2024). ChemBK.
-
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. PubChem.
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. BLDpharm.
References
- 1. chemscene.com [chemscene.com]
- 2. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
- 6. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide | C6H6F3N3O | CID 22374064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride [cymitquimica.com]
- 13. PubChemLite - 1-methyl-3-(trifluoromethyl)-1h-pyrazole-5-sulfonyl chloride (C5H4ClF3N2O2S) [pubchemlite.lcsb.uni.lu]
- 14. chembk.com [chembk.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 19. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 20. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. benchchem.com [benchchem.com]
Navigating Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: A Technical Support Guide
Welcome to the technical support center for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond standard protocols to address the nuanced challenges and frequently encountered side products that can arise during experimentation. Our aim is to provide you with the expertise to troubleshoot effectively, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a water-soluble byproduct that is difficult to remove. What is it likely to be?
A1: The most probable culprit is 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid. This is formed by the hydrolysis of the sulfonyl chloride.[1] Sulfonyl chlorides are highly susceptible to moisture.[1] Even trace amounts of water in your solvent, amine, or glassware can lead to this side reaction.
Q2: My reaction with a primary amine is sluggish, and upon workup, I isolate a complex mixture. What could be happening?
A2: While the target is the N-substituted sulfonamide, several issues could lead to a complex mixture. In addition to hydrolysis, if a weak base is used or if the reaction temperature is too low, the reaction may not go to completion. Furthermore, some less stable heteroaromatic sulfonyl chlorides can decompose under forcing conditions.[2] It's crucial to ensure your amine is of high purity, as impurities can also lead to side reactions.
Q3: Can the trifluoromethyl group react under my reaction conditions?
A3: The trifluoromethyl group is generally very stable to a wide range of chemical, thermal, and photochemical conditions.[3][4] It is known to be metabolically stable and improves the lipophilicity of molecules.[3][4] Under typical conditions for sulfonamide formation (e.g., using amine bases at or below room temperature), the trifluoromethyl group should remain intact.
Q4: I'm seeing an unexpected second spot on my TLC that is close to my desired sulfonamide product. What might this be?
A4: If you are reacting the sulfonyl chloride with a nucleophile that has more than one reactive site, you could be forming isomeric products. Another possibility, though less common for this specific reagent, is a reaction involving the pyrazole ring itself, especially under harsh conditions or with highly reactive reagents. Finally, consider the possibility of impurities in your starting sulfonyl chloride.
Troubleshooting Common Side Products
When working with this compound, particularly in the synthesis of sulfonamides, several side products can emerge. Understanding their origin is key to mitigating their formation.
Side Product 1: Hydrolysis to Sulfonic Acid
-
Identification: A polar, water-soluble compound, often appearing at the baseline of a normal-phase TLC plate. It can be detected by LC-MS, showing the molecular ion corresponding to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid.
-
Cause: Reaction of the sulfonyl chloride with water.
-
Prevention:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven and cool under an inert atmosphere (nitrogen or argon).
-
High-Purity Reagents: Ensure your amine and any base used are free of water.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude atmospheric moisture.
-
-
Removal:
-
Aqueous Workup: During the workup, the sulfonic acid will preferentially partition into an aqueous basic solution. Washing the organic layer with a dilute base (e.g., NaHCO₃ solution) can effectively remove this impurity.
-
Chromatography: If the sulfonic acid persists, it can be separated from the desired sulfonamide by column chromatography, though its high polarity can sometimes lead to streaking on silica gel.
-
Side Product 2: Dimeric Sulfonamide (in reactions with primary amines or ammonia)
-
Identification: A higher molecular weight byproduct, often less polar than the desired monosulfonated product. It can be identified by LC-MS.
-
Cause: Reaction of the initially formed sulfonamide anion with another molecule of the sulfonyl chloride. This is more likely if an excess of a strong, non-nucleophilic base is used, or if the amine is added too slowly to a solution of the sulfonyl chloride.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1 equivalents).
-
Order of Addition: Add the sulfonyl chloride solution dropwise to a solution of the amine and a suitable base (like pyridine or triethylamine). This maintains an excess of the amine throughout the reaction, favoring the formation of the desired product.
-
-
Removal:
-
Column Chromatography: This is the most effective method for separating the dimeric byproduct from the desired sulfonamide.
-
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Pyrazole-4-sulfonamides
This protocol is optimized to minimize the formation of common side products.
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 equivalent) and an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (used as a solvent or co-solvent), to the amine solution. Cool the mixture to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.05 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0 °C over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Workup:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[5][6][7]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM, THF, or Acetonitrile | Minimizes hydrolysis of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine, DIPEA | Scavenges the HCl byproduct. Pyridine can also act as a nucleophilic catalyst. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the sulfonyl chloride. |
Protocol 2: Troubleshooting a Failed or Low-Yielding Reaction
If a reaction has failed or given a low yield, consider the following troubleshooting steps:
-
Verify Reagent Quality:
-
Sulfonyl Chloride: Check for signs of decomposition (discoloration, clumping). If hydrolysis is suspected, the presence of sulfonic acid can be confirmed by an acidic pH upon dissolving a small amount in water.
-
Amine: Ensure the amine is pure and dry. Liquid amines can be distilled from a suitable drying agent.
-
-
Optimize Reaction Conditions:
-
Base: The choice of base can be critical. For less reactive amines, a stronger, non-nucleophilic base might be required.
-
Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be beneficial, but monitor for decomposition.
-
Solvent: The polarity of the solvent can influence reaction rates. Experiment with different anhydrous solvents.
-
-
Analyze the Crude Product: Use LC-MS to identify the major components of the crude reaction mixture. This will provide valuable clues as to what went wrong (e.g., a large peak corresponding to the hydrolyzed sulfonyl chloride).
Visualizing Reaction Workflows
Workflow for Sulfonamide Synthesis
Caption: A typical workflow for synthesizing sulfonamides.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl sulfonamide synthesis: scope and limitations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: A Guide to the Stable Synthesis and Handling of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a pivotal intermediate in contemporary pharmaceutical synthesis, most notably in the production of the selective COX-2 inhibitor, Celecoxib.[1][2] However, its high reactivity, which makes it a valuable synthetic tool, also renders it susceptible to decomposition. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and preventing degradation of this critical compound during experimental procedures. Our focus is on fostering scientific integrity through an in-depth understanding of the underlying chemical principles governing its stability.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: What are the primary indicators of decomposition for this sulfonyl chloride?
A: Visual and analytical cues can signal decomposition. The pure compound is typically a white to off-white solid. Any discoloration towards yellow or brown may suggest the presence of impurities or degradation byproducts. During a reaction, the evolution of a gas, specifically hydrogen chloride (HCl), is a strong indicator of hydrolysis.[3][4] Analytically, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will reveal the emergence of a new, more polar spot or peak corresponding to the sulfonic acid byproduct.
Q2: What is the principal cause of decomposition during its use in a reaction?
A: The predominant cause of decomposition is hydrolysis.[5][6] The sulfonyl chloride functional group is highly electrophilic and reacts readily with water, even in trace amounts.[7] This reaction, which is often exothermic, yields the corresponding and synthetically inactive 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid and hydrochloric acid.[3] The generated HCl can further catalyze decomposition or lead to other undesired side reactions.
Q3: How should this compound be stored to ensure its stability?
A: Proper storage is critical to maintaining the reagent's integrity. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[4][8] Storage in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) is highly recommended. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is ideal.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during reactions involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Reagent Degradation: The sulfonyl chloride may have decomposed prior to use. | Solution: Always use a fresh supply of the reagent or one that has been stored under strict anhydrous conditions. Before starting your reaction, consider a quick purity check via melting point or ¹H NMR to confirm its integrity. |
| 2. Moisture Contamination: The presence of water in the reaction is a leading cause of failure. | Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours or flame-dried under vacuum). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over an appropriate drying agent. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent exposure to atmospheric moisture. | |
| 3. Inappropriate Reaction Conditions: The choice of base and temperature can significantly impact stability. | Solution: Employ a non-nucleophilic, sterically hindered base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without reacting with the sulfonyl chloride.[9] Perform the reaction at low temperatures (e.g., 0°C) to minimize the rate of hydrolysis and other side reactions. | |
| Formation of Multiple Byproducts | 1. Side Reactions with Solvent or Base: The sulfonyl chloride may be reacting with nucleophilic solvents or the base. | Solution: Use a non-nucleophilic solvent like dichloromethane (DCM) or acetonitrile. Ensure the chosen base is non-nucleophilic and added slowly to the reaction mixture. |
| 2. Thermal Decomposition: Higher reaction temperatures can promote alternative decomposition pathways. | Solution: Maintain a low and consistent reaction temperature. If the reaction requires heating, consider if a more stable sulfonyl fluoride derivative might be a better alternative for your specific synthesis.[5][6] |
Part 3: Experimental Protocols & Data
Protocol 1: A General Procedure for Sulfonamide Synthesis
This protocol outlines a robust method for the synthesis of a sulfonamide using this compound and a primary or secondary amine, with an emphasis on preventing decomposition.
1. Preparation:
-
All glassware should be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of dry nitrogen or argon.
-
All solvents (e.g., dichloromethane) must be anhydrous.
-
The amine and base (e.g., triethylamine) should be freshly distilled if their purity is .
2. Reaction Setup:
-
To a stirred solution of the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0°C (ice-water bath), add a solution of this compound (1.05 equivalents) in anhydrous dichloromethane dropwise over 20-30 minutes.
3. Reaction Monitoring:
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
4. Work-up:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
Diagram: Key Steps to Prevent Decomposition
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on anticipating and solving specific challenges you may encounter during the reaction workup and purification, ensuring the integrity and success of your synthesis.
Introduction: Understanding the Reagent
This compound is a highly reactive reagent used primarily for the synthesis of sulfonamides and sulfonate esters, which are common motifs in pharmacologically active compounds.[1][2] Its reactivity is dictated by three key features:
-
The Sulfonyl Chloride (-SO₂Cl): This functional group is a potent electrophile, readily reacting with nucleophiles like amines and alcohols. However, it is also highly susceptible to hydrolysis by water, which is a primary source of impurity generation.[3][4]
-
The Pyrazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. The ring system influences the molecule's solubility and can possess basic character, potentially complicating extractive workups that use strong acids.
-
The Trifluoromethyl (-CF₃) Group: As a powerful electron-withdrawing group, the -CF₃ moiety increases the electrophilicity of the sulfonyl chloride, making it more reactive but also potentially more prone to hydrolysis compared to non-fluorinated analogs.
This guide will address the practical consequences of this unique chemical structure during the critical workup phase of your experiment.
Frequently Asked Questions & Troubleshooting Guide
Question 1: After my sulfonamide coupling reaction, I see a significant amount of a water-soluble impurity that I suspect is the sulfonic acid. How can I prevent its formation and remove it effectively?
Answer:
This is the most common issue encountered with this reagent. The impurity is almost certainly 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid, formed by the hydrolysis of your starting material.
Causality & Prevention:
Sulfonyl chlorides react with water to form the corresponding sulfonic acid.[5][6] This hydrolysis is often faster than the desired reaction with your nucleophile, especially if there is residual moisture in your solvents or reagents, or if the reaction is exposed to atmospheric humidity. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur atom, making it particularly sensitive to moisture.[7]
Prevention Strategy:
-
Strict Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents (e.g., DCM, THF) and reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.[3][4]
-
Controlled Quenching: Quench the reaction by slowly adding it to ice-cold water or a cold buffer solution. This minimizes the heat generated during quenching, which can accelerate hydrolysis of any remaining sulfonyl chloride.[3]
Removal Protocol:
If sulfonic acid has formed, it can typically be removed with a basic aqueous wash. The sulfonic acid is acidic and will be deprotonated by a mild base like sodium bicarbonate (NaHCO₃), forming a water-soluble sulfonate salt that partitions into the aqueous layer.
Step-by-Step Extractive Workup:
-
Upon reaction completion, dilute the reaction mixture with an appropriate organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (aq) (2x): To remove basic impurities like pyridine or excess amine nucleophile.[8]
-
Saturated NaHCO₃ (aq) (2x): To remove the sulfonic acid impurity and neutralize any remaining acid from the previous wash. Caution: Vent the separatory funnel frequently as CO₂ gas will be generated.[9]
-
Water (1x): To remove residual salts.
-
Brine (Saturated NaCl (aq)) (1x): To initiate the drying process by removing bulk water from the organic layer.[8][10]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
Question 2: I used a tertiary amine base like triethylamine (TEA) or pyridine. During the acidic wash, an emulsion formed, or a solid precipitated. How do I handle this?
Answer:
This issue arises from the protonation of your tertiary amine base and potentially your pyrazole-containing product.
Causality & Troubleshooting:
-
Emulsion Formation: Amine hydrochlorides can act as surfactants, leading to the formation of stable emulsions between the organic and aqueous layers.[11]
-
Precipitation: If the concentration of the protonated amine salt exceeds its solubility in the aqueous or organic phase, it will precipitate, often at the interface. While less likely for the product itself unless it has a very high molecular weight or other basic functional groups, it is a common issue for the amine base.
Troubleshooting Workflow:
Caption: Decision workflow for handling emulsions or precipitates.
Alternative Amine Removal: If your target molecule is acid-sensitive, an acidic wash is not suitable. A reliable alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate (CuSO₄) solution. The copper ions form a complex with the amine, which is then extracted into the aqueous phase, often indicated by the aqueous layer turning a deep blue or purple color.[10][12][13]
| Wash Solution | Target Impurity | Mechanism | Cautions |
| Dilute HCl (e.g., 1M) | Excess amine nucleophile, Pyridine, TEA | Protonation to form a water-soluble ammonium salt. | Can cause emulsions; not suitable for acid-labile products. |
| Sat. aq. NaHCO₃ | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid | Deprotonation to form a water-soluble sulfonate salt. | Generates CO₂ gas; requires careful venting. |
| 10% aq. CuSO₄ | Excess amine nucleophile, Pyridine, TEA | Complexation with Cu²⁺ ions to form a water-soluble complex. | Mild alternative to acid; may require multiple washes. |
| Brine (Sat. aq. NaCl) | Bulk water in organic layer | Increases ionic strength of aqueous phase, "salting out" dissolved organics and water. | Always use as the final wash before drying.[10][11] |
Question 3: My final product seems pure by TLC, but the ¹H NMR shows broad peaks, and the yield is lower than expected. Could something be wrong with the workup?
Answer:
This scenario often points to residual acidic or basic impurities, or potentially the presence of copper salts if a CuSO₄ wash was used.
Causality & Explanation:
-
Broad NMR Peaks: Trace amounts of acid (HCl) or base (TEA, pyridine) can protonate or deprotonate your sulfonamide N-H or other sensitive protons, leading to exchange broadening in the NMR spectrum. This is especially true for the N-H proton of a sulfonamide, which is weakly acidic.
-
Low Yield: If your product has some solubility in the aqueous wash solutions, you can lose material with each extraction. This is a particular risk if your product is highly polar.
Optimized Final Workup Steps:
-
Ensure Neutrality: After the final aqueous wash, check the pH of the aqueous layer with pH paper. It should be neutral (~pH 7). If it is still acidic or basic, perform an additional water wash.
-
Back-Extraction: To recover any product that may have dissolved in the aqueous layers, you can perform a "back-extraction." Combine all the aqueous washes in a single separatory funnel and extract them one last time with a fresh portion of your organic solvent (e.g., DCM or EtOAc). Combine this with your main organic layer.
-
Thorough Drying: Ensure the organic layer is completely dry before concentrating. Wet solvent can lead to hydrolysis upon storage, and the presence of water can affect crystallization if that is your next step. Use a sufficient amount of drying agent and allow adequate time for it to work.
General Workup Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Workup [chem.rochester.edu]
Technical Support Center: Analysis of Impurities in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Introduction
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a critical building block in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive technical resource for researchers, analytical scientists, and drug development professionals to identify, quantify, and troubleshoot impurities in this key intermediate. We will delve into the origins of potential impurities, provide detailed analytical protocols, and offer field-proven troubleshooting advice, all grounded in authoritative scientific principles and regulatory expectations.
Part 1: Understanding Potential Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a chlorosulfonating agent.[2] Understanding this process allows us to predict and classify potential impurities as defined by the International Council for Harmonisation (ICH) Q3A guidelines.[1][3][4]
Common Impurity Classes:
-
Organic Impurities: These can be starting materials, by-products, intermediates, or degradation products.[4][5]
-
Inorganic Impurities: Result from the manufacturing process and may include reagents, catalysts, or inorganic salts.[4]
-
Residual Solvents: Organic or inorganic liquids used during synthesis.[4]
Table 1: Potential Process-Related Impurities and Their Origins
| Impurity Name | Structure | Typical Origin | Analytical Challenge |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | Starting Material | Unreacted starting material carried through the process. | High volatility, may require GC-MS analysis. |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride | Isomer | Formed during the initial pyrazole synthesis from unsymmetrical precursors.[6][7] | Co-elution with the main peak in chromatography. Requires high-resolution methods. |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid | Hydrolysis Product | Degradation of the sulfonyl chloride product due to exposure to moisture.[8][9][10] | High polarity, poor retention in standard reversed-phase HPLC. |
| Bis(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)sulfone | Dimerization By-product | Side reaction during the chlorosulfonation step.[11] | High molecular weight, may require modified MS or HPLC conditions. |
Part 2: Analytical Method Selection & Workflows
Selecting the right analytical technique is crucial for accurate impurity profiling. The choice depends on the impurity's physicochemical properties, such as volatility, polarity, and thermal stability.[12] Sulfonyl chlorides, in particular, can be thermally labile, which presents a challenge for techniques like Gas Chromatography (GC).[13][14]
Workflow for Analytical Method Selection
This diagram outlines a logical approach to choosing the appropriate analytical technique for impurity analysis.
Caption: Decision tree for selecting an analytical method.
Part 3: HPLC-UV Troubleshooting Guide
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for analyzing non-volatile organic impurities in pharmaceutical intermediates.[12][15]
Standard HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50)
Frequently Asked Questions & Troubleshooting (HPLC)
Q1: I'm seeing a significant peak at the solvent front and poor retention for a polar impurity. What's happening? A1: This is likely due to the hydrolysis of your sulfonyl chloride into the highly polar sulfonic acid.[8][9] Standard C18 columns struggle to retain very polar compounds.
-
Causality: The sulfonic acid has very little affinity for the non-polar stationary phase and elutes with the mobile phase front.
-
Solution:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns offer better retention for polar analytes.
-
Consider Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase to increase the retention of the anionic sulfonic acid.
-
Derivatization: While more complex, derivatizing the sulfonic acid can make it less polar and more amenable to RP-HPLC.[16][17]
-
Q2: My main peak for the sulfonyl chloride is tailing. How can I improve the peak shape? A2: Peak tailing for sulfonyl chlorides can be caused by secondary interactions with the silica backbone of the HPLC column or by sample overload.
-
Causality: Residual, acidic silanol groups on the silica surface can interact with the sulfonyl chloride, causing tailing. Overloading the column saturates the stationary phase, also leading to poor peak shape.
-
Solution:
-
Lower the Sample Concentration: Dilute your sample to ensure you are not overloading the column.
-
Modify Mobile Phase pH: Adding a small amount of acid (like phosphoric or formic acid) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.[15]
-
Use a High-Purity, Endcapped Column: Modern columns are designed with minimal residual silanols to improve peak shape for reactive compounds.
-
Q3: I suspect an isomeric impurity is co-eluting with my main peak. How can I confirm and resolve this? A3: The regioisomeric byproduct, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, is a common impurity that can be difficult to separate due to its similar structure and polarity.[6]
-
Causality: The isomers have very similar physicochemical properties, leading to nearly identical retention times under standard chromatographic conditions.
-
Solution:
-
Use a High-Resolution Column: Employ a column with smaller particles (e.g., <3 µm) or a longer column length to increase theoretical plates and improve resolution.
-
Optimize Mobile Phase Selectivity: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase (e.g., a Phenyl-Hexyl column) to alter the selectivity of the separation.
-
Use LC-MS: A mass spectrometer can easily distinguish between the two isomers based on their fragmentation patterns, even if they are not chromatographically separated.
-
Part 4: GC-MS Troubleshooting Guide
GC-MS is ideal for volatile impurities but must be used with caution for thermally labile compounds like sulfonyl chlorides.[13][18] On-column degradation is a significant risk.[12]
Standard GC-MS Protocol
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 200 °C (start low and optimize)
-
Oven Program: 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
MS Ionization: Electron Ionization (EI), 70 eV
-
Mass Range: 40-550 m/z
Frequently Asked Questions & Troubleshooting (GC-MS)
Q1: I'm not seeing a peak for my sulfonyl chloride, but I see a peak for the corresponding sulfonic acid or other degradants. A1: This is a classic sign of thermal degradation in the GC inlet.[14]
-
Causality: The high temperature of the injector is causing the sulfonyl chloride to break down before it reaches the analytical column. Common degradation pathways include hydrolysis from trace water or loss of SO₂.[10][19]
-
Solution:
-
Lower the Injector Temperature: Start as low as 150-180 °C and gradually increase to find the optimal temperature that allows for volatilization without degradation.
-
Use a Cooled Injection Technique: Techniques like Cool On-Column (COC) or Programmable Temperature Vaporization (PTV) introduce the sample into a cool inlet, which is then rapidly heated, minimizing the time the analyte spends at high temperatures.
-
Derivatization: Convert the sulfonyl chloride to a more thermally stable derivative, such as a sulfonamide or sulfonate ester, prior to analysis.[17]
-
Q2: How can I analyze for the sulfonic acid impurity by GC? It's not volatile. A2: The sulfonic acid is non-volatile and will not pass through a GC system without derivatization.
-
Causality: The high polarity and ionic nature of the sulfonic acid group prevent it from being volatilized at typical GC temperatures.
-
Solution:
-
Derivatize the Sample: Use a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., methyl iodide) to convert the acidic proton into a non-polar, volatile group. This makes the molecule suitable for GC analysis.
-
Workflow for Troubleshooting Thermal Degradation in GC
Caption: Troubleshooting workflow for thermal degradation in GC.
Part 5: Regulatory Context and Reporting
For drug development professionals, impurity analysis is governed by strict regulatory guidelines. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][20]
Table 2: ICH Q3A(R2) Thresholds
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| *TDI = Total Daily Intake |
-
Reporting Threshold: Impurities above this level must be reported in regulatory filings.[4]
-
Identification Threshold: Impurities exceeding this level must have their structures identified.[1][4]
-
Qualification Threshold: Impurities above this level must be assessed for their biological safety.[4]
References
- 1. jpionline.org [jpionline.org]
- 2. books.rsc.org [books.rsc.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 10. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. nbinno.com [nbinno.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
Technical Support Center: Alternative Solvent Selection for Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative and sustainable solvents for reactions involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. Our goal is to help you transition to greener chemistry practices without compromising reaction efficiency or product purity.
The pyrazole scaffold is a cornerstone in modern medicinal and agrochemical development, and this particular sulfonyl chloride is a valuable building block.[1][2] However, traditional reactions often rely on halogenated or other undesirable solvents. This guide is designed to provide you with the expertise and validated protocols to confidently adopt more environmentally benign solvent systems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries when considering a move away from conventional solvents.
Question 1: What are the typical solvents used for this sulfonyl chloride, and why should I consider an alternative?
Answer: Conventionally, reactions involving sulfonyl chlorides are performed in aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). These solvents are chosen for their inertness and ability to dissolve a wide range of organic reagents.
However, the drive towards sustainable chemistry necessitates moving away from these solvents due to significant environmental, health, and safety concerns.
-
Dichloromethane (DCM): Is a suspected carcinogen and has high atmospheric volatility.
-
Acetonitrile (ACN): Is derived from petroleum, is toxic, and its disposal is costly.
-
Tetrahydrofuran (THF): Can form explosive peroxides upon storage.
Alternatives like ethanol, 2-methyltetrahydrofuran (2-MeTHF), and even water, offer a much-improved safety and environmental profile.[3][4][5] Recent studies have demonstrated that sulfonamide synthesis can be highly efficient in these greener solvents.[6]
Question 2: What are the primary challenges I should anticipate when switching to a "green" solvent?
Answer: The main challenges revolve around three key areas:
-
Solubility: this compound is soluble in polar organic solvents but insoluble in water.[7] When using purely aqueous systems or solvents in which your amine starting material is poorly soluble, you may encounter a heterogeneous reaction mixture, leading to slow reaction rates.
-
Competitive Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, where water acts as a nucleophile, converting the sulfonyl chloride into the corresponding and often unreactive sulfonic acid. This is the primary competing side reaction in protic or aqueous media.[8]
-
Workup and Isolation: High-boiling point green solvents, such as glycerol or deep eutectic solvents (DES), can make product isolation by traditional extraction and solvent evaporation difficult.[3][6]
Question 3: I'm attempting a reaction in ethanol, but my yield is very low, and I see a new polar spot on my TLC plate. What is happening?
Answer: This is a classic symptom of sulfonyl chloride hydrolysis. Ethanol, especially technical grade, contains trace amounts of water. Furthermore, water can be introduced from reagents or the atmosphere. The highly polar spot on your TLC is likely the sulfonic acid byproduct.
To combat this, you must control the reaction conditions to favor the desired reaction with your amine over the undesired reaction with water. See the troubleshooting section below for specific strategies.
Part 2: Troubleshooting Guide for Specific Issues
This section provides solutions to common problems encountered during experimental work.
Issue 1: Significant Byproduct Formation in Protic or Aqueous Systems
-
Symptoms: Low yield of the desired sulfonamide. LC-MS or TLC analysis shows a significant amount of a highly polar byproduct, identified as the sulfonic acid of the starting material.
-
Root Cause: The rate of hydrolysis of the sulfonyl chloride is competitive with or faster than the rate of sulfonylation of your amine.
-
Solutions & The Science Behind Them:
-
Control the Rate of Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, ensuring it is more likely to react with the abundant amine nucleophile before it encounters a water molecule.[8]
-
Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow down both reactions, it often disfavors the hydrolysis reaction to a greater extent.
-
Choice of Base: In aqueous media, a base like sodium carbonate (Na₂CO₃) is often used as an effective scavenger for the HCl generated during the reaction.[5] In organic solvents like ethanol, a non-nucleophilic organic base such as triethylamine or Hünig's base (DIPEA) is preferred to prevent the base from competing with your primary nucleophile.
-
Use Anhydrous Solvents: When working in organic solvents like ethanol or 2-MeTHF, using the anhydrous grade and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce hydrolysis by minimizing exposure to water.
-
Issue 2: Sluggish or Incomplete Reaction in Aprotic Green Solvents
-
Symptoms: The reaction proceeds very slowly or stalls, with significant starting material remaining even after extended reaction times.
-
Root Cause: Aprotic green solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) are less polar than ACN or DMF. This can lead to poor solubility of charged intermediates or the hydrochloride salt byproduct of the amine, which can coat the unreacted amine and halt the reaction.
-
Solutions & The Science Behind Them:
-
Increase Temperature: Gently heating the reaction can increase both solubility and reaction rates. Monitor for potential degradation of starting materials.
-
Employ a Tertiary Amine Base: Using a tertiary amine base (like triethylamine) serves two purposes. It acts as an HCl scavenger, and the resulting triethylammonium chloride salt is often more soluble in moderately polar organic solvents than the hydrochloride salt of the primary or secondary amine starting material.
-
Consider Solvent Mixtures: A small amount of a more polar co-solvent can sometimes be added to improve solubility without drastically altering the "green" nature of the primary solvent. For example, a 9:1 mixture of 2-MeTHF:Ethanol.
-
Issue 3: Difficulty with Product Isolation from High-Boiling Point Solvents
-
Symptoms: You have successfully run a reaction in a high-boiling point solvent like glycerol or a Deep Eutectic Solvent (DES), but you cannot remove the solvent under reduced pressure, and extraction is inefficient.
-
Root Cause: The physical properties of these solvents (negligible vapor pressure, high viscosity) make them incompatible with standard workup procedures.[4]
-
Solutions & The Science Behind Them:
-
Precipitation/Filtration: The most effective strategy is to design the reaction so the product precipitates upon completion. Add an anti-solvent (often water or an aqueous solution) to the reaction mixture to crash out the organic product, which can then be isolated by simple filtration. This is a key advantage of many green chemistry protocols.[3][6]
-
"Greener" Extraction: If the product is soluble, you may need to perform a liquid-liquid extraction. Dilute the viscous reaction mixture with water to reduce viscosity and then extract with a solvent that has a better green profile than DCM, such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Part 3: Experimental Protocols & Data
Solvent Selection & Property Comparison
Choosing the right solvent is a balance of chemical compatibility, process safety, and environmental impact. The table below provides a comparison of conventional solvents with greener alternatives suitable for sulfonamide synthesis.
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations |
| Conventional Solvents | |||
| Dichloromethane (DCM) | 39.6 | 3.1 | Effective, but a suspected carcinogen with high volatility. |
| Acetonitrile (ACN) | 81.6 | 5.8 | Good solvent, but toxic and derived from fossil fuels. |
| Recommended Alternatives | |||
| Ethanol (EtOH) | 78.4 | 4.3 | Excellent green solvent, readily available, biodegradable. Can lead to hydrolysis if wet.[3][4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80.0 | 4.0 | A bio-derived alternative to THF with a higher boiling point and no peroxide formation issues.[5] |
| Water | 100.0 | 10.2 | The ultimate green solvent, but hydrolysis of the sulfonyl chloride is a major challenge.[5][8] |
| Ethyl Acetate (EtOAc) | 77.1 | 4.4 | Good for reactions and workups, but susceptible to hydrolysis with strong acid/base. |
| Cyclopentyl methyl ether (CPME) | 106.0 | 2.1 | Hydrophobicity makes for easy separation from water in workups. Higher boiling point. |
Protocol: General Procedure for Sulfonamide Synthesis in Ethanol
This protocol is a generalized starting point based on successful methods reported in the literature for sulfonamide synthesis in ethanol.[3][4][6]
Step 1: Reagent Preparation
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add your amine (1.0 equivalent).
-
Dissolve the amine in anhydrous ethanol (approx. 0.2 M concentration).
-
Add a suitable non-nucleophilic base, such as triethylamine (1.2 equivalents).
-
Cool the stirred solution to 0 °C using an ice-water bath.
Step 2: Reaction Execution
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous ethanol.
-
Slowly add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-20 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Senior Scientist's Note: The reaction progress should be monitored by a suitable technique (TLC or LC-MS). The disappearance of the amine starting material is a good indicator of completion.
-
Step 3: Workup and Isolation
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Redissolve the resulting residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove any sulfonic acid byproduct), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Part 4: Visual Workflow for Solvent Selection
This decision tree provides a logical pathway for selecting an appropriate alternative solvent for your reaction.
Caption: A decision tree to guide the selection of an alternative solvent.
References
- 1. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | 122431-37-2 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a key building block in the synthesis of various biologically active compounds, owing to its unique combination of a reactive sulfonyl chloride moiety and a trifluoromethylated pyrazole scaffold. This guide provides an in-depth technical comparison of its characterization by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented with insights into alternative analytical techniques.
The Imperative of Rigorous Characterization
The precise arrangement of atoms within this compound dictates its reactivity and suitability for downstream applications. NMR spectroscopy stands as the gold standard for determining the connectivity and chemical environment of each atom in a molecule in solution.[1] This guide will delve into the predicted 1H and 13C NMR spectra of this compound, offering a detailed analysis of expected chemical shifts and coupling constants. This predictive approach, necessitated by the current lack of publicly available experimental spectra, is grounded in the well-established principles of NMR and data from analogous structures.[2][3]
Deciphering the Structure: A Predictive NMR Analysis
Due to the reactive nature of the sulfonyl chloride group, the choice of a suitable deuterated solvent is critical to prevent solvolysis. Aprotic solvents such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6) are recommended for sample preparation.[1][4]
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms in this compound are numbered as follows:
Predicted 1H NMR Spectrum (500 MHz, CDCl3)
The 1H NMR spectrum is expected to be relatively simple, exhibiting two distinct signals:
-
H-5 Proton: A singlet is predicted for the proton at the C-5 position of the pyrazole ring. Its chemical shift is anticipated to be in the downfield region, likely between δ 7.5 and 8.5 ppm . This significant downfield shift is attributed to the deshielding effects of the aromatic pyrazole ring and the electron-withdrawing sulfonyl chloride group at the adjacent C-4 position.
-
N-CH3 Protons: The three protons of the N-methyl group are expected to appear as a sharp singlet at approximately δ 3.8 - 4.2 ppm . The attachment to a nitrogen atom within the aromatic ring system results in a characteristic downfield shift compared to aliphatic methyl groups.
Predicted 13C NMR Spectrum (125 MHz, CDCl3)
The proton-decoupled 13C NMR spectrum is predicted to show five distinct signals, with the trifluoromethyl carbon exhibiting characteristic coupling with the fluorine atoms:
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (JC-F) | Rationale |
| C-3 | 145 - 155 | Quartet (2JCF ≈ 35-45 Hz) | This carbon is attached to the highly electronegative trifluoromethyl group, resulting in a downfield shift and a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[5] |
| C-4 | 115 - 125 | Singlet | The presence of the strongly electron-withdrawing sulfonyl chloride group is expected to shift this carbon significantly downfield. |
| C-5 | 130 - 140 | Singlet | This carbon is part of the aromatic pyrazole ring and is deshielded by the adjacent nitrogen atom and the sulfonyl chloride group. |
| N-CH3 | 38 - 45 | Singlet | The chemical shift of the N-methyl carbon is typical for such groups on a nitrogen atom within a heterocyclic aromatic system. |
| CF3 | 118 - 128 | Quartet (1JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond carbon-fluorine coupling constant, a hallmark of the CF3 group.[5] |
A Comparative Look: Alternative Characterization Techniques
While NMR provides unparalleled detail for structural elucidation, a multi-technique approach ensures comprehensive characterization and purity assessment.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.[1] For this compound (C5H4ClF3N2O2S), the expected monoisotopic mass is approximately 247.96 g/mol . Key fragmentation patterns would likely involve the loss of the chlorine atom, the SO2 group, and potentially the trifluoromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to exhibit strong characteristic absorption bands for the sulfonyl chloride group, typically in the regions of 1370-1390 cm-1 (asymmetric stretching) and 1180-1190 cm-1 (symmetric stretching). The C-F stretching vibrations of the trifluoromethyl group will also produce strong bands, usually in the range of 1100-1300 cm-1 .
Chromatographic Methods (GC-MS and HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound.[1] Given the thermal lability of some sulfonyl chlorides, HPLC might be the preferred method for purity analysis to avoid degradation in a hot GC inlet.[6]
Experimental Protocol for NMR Analysis
The following is a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Objective: To obtain high-resolution 1H and 13C NMR spectra for structural confirmation.
Materials:
-
This compound (approx. 10-20 mg)
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6) of high purity
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl3).
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For 1H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical acquisition parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[4]
-
-
For 13C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
Typical acquisition parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.[4]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Reference the spectra using the residual solvent peak (e.g., CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative proton ratios.
-
Identify the chemical shifts, multiplicities, and coupling constants (where applicable) for all signals in both the 1H and 13C spectra.
-
Assign the observed signals to the corresponding atoms in the molecular structure.
-
Conclusion
The comprehensive characterization of this compound is crucial for its effective utilization in research and development. While experimental NMR data is not yet widely available, a detailed predictive analysis based on established spectroscopic principles provides a robust framework for its identification. A multi-faceted analytical approach, combining the detailed structural insights from NMR with the confirmatory data from mass spectrometry and IR spectroscopy, and purity assessment via chromatography, ensures the highest level of scientific rigor. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently verify its structure and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum [chemicalbook.com]
- 6. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures and identifying unknown substances. This guide provides an in-depth analysis of the mass spectrometric behavior of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a compound of interest in medicinal chemistry and materials science. By comparing its predicted fragmentation patterns with those of structurally related compounds, this document offers a framework for the interpretation of its mass spectrum and highlights key structural differentiators.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a sulfonyl chloride moiety. Its chemical formula is C₅H₄ClF₃N₂O₂S, with a molar mass of approximately 248.61 g/mol .[1][2] The combination of the electron-withdrawing trifluoromethyl and sulfonyl chloride groups with the aromatic pyrazole core suggests a unique electronic and chemical character, making its mass spectrometric fragmentation both interesting and complex. Pyrazole derivatives are known for their diverse pharmacological activities, and the incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity.
Predicted Mass Spectrometric Behavior
Ionization: Due to its polarity and thermal lability, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are suitable ionization techniques.[3] ESI is particularly effective for polar compounds, while APCI is well-suited for less polar and more volatile analytes. Both positive and negative ion modes should be considered to obtain comprehensive data.
Fragmentation Pathways: The fragmentation of this compound is expected to be driven by the lability of the sulfonyl chloride group and the stability of the pyrazole ring. Key predicted fragmentation pathways include:
-
Loss of the Sulfonyl Chloride Group: The S-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical (Cl•) or the entire sulfonyl chloride group as SO₂Cl•. A prominent fragmentation pathway for aryl sulfonyl chlorides is the extrusion of SO₂.
-
Cleavage of the C-S Bond: The bond between the pyrazole ring and the sulfur atom can cleave, resulting in the formation of a pyrazole-containing fragment and the loss of the SO₂Cl moiety.
-
Fragmentation of the Pyrazole Ring: Pyrazole rings are known to fragment via the loss of small neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N₂).
-
Loss of the Trifluoromethyl Group: The C-CF₃ bond can cleave, leading to the loss of a trifluoromethyl radical (•CF₃).
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pathways, a comparative analysis with two well-characterized compounds, Celecoxib and phenylsulfonyl chloride, is presented.
Comparison with Celecoxib
Celecoxib is a selective COX-2 inhibitor that shares the trifluoromethyl-pyrazole core with the target compound, but with a sulfonamide group instead of a sulfonyl chloride and additional phenyl substituents. The mass spectrometry of Celecoxib has been extensively studied.[1][3][4]
In negative ion mode ESI-MS/MS, Celecoxib (m/z 380) undergoes fragmentation to produce a prominent ion at m/z 316.[3] This corresponds to the loss of SO₂NH₂, highlighting the lability of the sulfonamide group. By analogy, this compound is expected to readily lose SO₂Cl.
Comparison with Phenylsulfonyl Chloride
Phenylsulfonyl chloride provides a simpler model to understand the fragmentation of the sulfonyl chloride group attached to an aromatic ring. The electron ionization (EI) mass spectrum of phenylsulfonyl chloride is available in the NIST database and shows characteristic fragmentation patterns. The molecular ion peak is observed, followed by significant fragments corresponding to the loss of chlorine and the SO₂ group.
Experimental Protocols
To acquire high-quality mass spectra for this compound and facilitate its unambiguous identification, the following experimental protocols are recommended.
Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
For LC-MS analysis, the diluted sample can be injected directly onto the LC system.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements and facilitate formula determination of fragment ions.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.
Visualizing the Fragmentation Pathways
To visually represent the predicted fragmentation pathways and the experimental workflow, the following diagrams are provided in Graphviz DOT language.
Predicted Fragmentation of this compound
Caption: Predicted major fragmentation pathways of this compound.
LC-MS Experimental Workflow
Caption: A typical workflow for the LC-MS analysis of the target compound.
Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the predicted fragments of this compound and the observed fragments of the comparative compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Neutral Losses |
| This compound (Predicted) | 248 | 213 ([M-Cl]⁺), 184 ([M-SO₂]⁺˙), 149 ([M-SO₂Cl]⁺), 179 ([M-CF₃]⁺) |
| Celecoxib (Observed) | 381 | 316 ([M-SO₂NH]⁻), other fragments related to the phenyl groups.[3] |
| Phenylsulfonyl chloride (Observed) | 176 | 141 ([M-Cl]⁺), 111 ([M-SO₂Cl]⁺), 77 ([C₆H₅]⁺) |
Conclusion
The mass spectrometric analysis of this compound presents a fascinating case study in predicting and interpreting fragmentation patterns based on fundamental chemical principles and comparative data from analogous structures. The presence of the sulfonyl chloride and trifluoromethyl groups on the pyrazole ring is expected to lead to a rich fragmentation spectrum characterized by losses of SO₂, Cl, SO₂Cl, and CF₃. By comparing these predicted fragments with the known fragmentation of Celecoxib and phenylsulfonyl chloride, researchers can gain valuable insights into the structural elucidation of this and other novel pyrazole derivatives. The experimental protocols and data interpretation framework provided in this guide serve as a valuable resource for scientists engaged in the analysis of complex organic molecules.
References
comparing reactivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride with other sulfonyl chlorides
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth comparison of the reactivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride with other commonly employed sulfonyl chlorides, namely tosyl chloride (TsCl), mesyl chloride (MsCl), and benzenesulfonyl chloride (BsCl). This analysis is grounded in fundamental principles of physical organic chemistry and supported by available experimental evidence to provide a clear rationale for reagent selection.
The Underlying Principles of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride in a nucleophilic substitution reaction, such as the formation of a sulfonamide or a sulfonate ester, is primarily dictated by the electrophilicity of the sulfur atom. A greater partial positive charge on the sulfur atom enhances its susceptibility to nucleophilic attack, thereby increasing the reaction rate. This electrophilicity is, in turn, governed by the electronic and steric effects of the substituent (R group) attached to the sulfonyl moiety (R-SO₂Cl).
Electronic Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl sulfur by inductively pulling electron density away from it.[1] This makes the sulfur atom more electron-deficient and, consequently, more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to lower reactivity.[1]
Steric Effects: Bulky substituents near the sulfonyl group can hinder the approach of a nucleophile, slowing down the reaction rate. Less sterically hindered sulfonyl chlorides, like mesyl chloride, are often more reactive than their bulkier aromatic counterparts.[2]
The interplay of these electronic and steric factors determines the overall reactivity profile of a given sulfonyl chloride.
A Comparative Analysis of Common Sulfonyl Chlorides
To understand the unique reactivity of this compound, it is instructive to first compare the more conventional sulfonylating agents.
Tosyl Chloride (TsCl) vs. Benzenesulfonyl Chloride (BsCl)
Tosyl chloride bears a methyl group at the para position of the benzene ring, which is an electron-donating group. This slightly deactivates the sulfonyl chloride towards nucleophilic attack compared to the unsubstituted benzenesulfonyl chloride.[1]
Mesyl Chloride (MsCl)
Mesyl chloride, an aliphatic sulfonyl chloride, is generally more reactive than aromatic sulfonyl chlorides like TsCl and BsCl. This is attributed to two main factors: the smaller steric hindrance of the methyl group and the absence of an electron-donating aromatic ring.[2] However, the reaction mechanism with MsCl can sometimes differ, especially in the presence of a strong base, proceeding through a highly reactive sulfene intermediate.[3]
The Enhanced Reactivity of this compound
The structure of this compound incorporates powerful electron-withdrawing features that are anticipated to render it significantly more reactive than the aforementioned sulfonyl chlorides.
The Trifluoromethyl Group (CF₃): The CF₃ group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[4] Its potent inductive effect dramatically increases the electrophilicity of the sulfonyl sulfur atom, making it highly susceptible to nucleophilic attack. The presence of a trifluoromethyl group on a benzene ring, for instance, significantly enhances the reactivity of the corresponding benzenesulfonyl chloride.[1]
The Pyrazole Ring: The pyrazole ring itself is an electron-deficient aromatic heterocycle. When attached to the sulfonyl group, it contributes to the overall electron-withdrawing nature of the substituent. Fluorinated pyrazoles are of significant interest in medicinal chemistry due to their unique electronic properties.[3][5]
The combination of the trifluoromethyl group and the pyrazole ring in this compound creates a highly activated system. This heightened electrophilicity is expected to lead to faster reaction rates and allow for the sulfonylation of less nucleophilic substrates that may react sluggishly with traditional sulfonylating agents.
Quantitative Comparison of Reactivity
This compound > Mesyl chloride > Benzenesulfonyl chloride > Tosyl chloride
The following table summarizes the key structural features and their expected impact on reactivity.
| Sulfonyl Chloride | R-Group | Key Structural Features | Expected Relative Reactivity |
| This compound | 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl | Strong electron-withdrawing CF₃ group and electron-deficient pyrazole ring. | Very High |
| Mesyl chloride (MsCl) | Methyl | Aliphatic, sterically unhindered. | High |
| Benzenesulfonyl chloride (BsCl) | Phenyl | Aromatic ring with no substituent. | Moderate |
| Tosyl chloride (TsCl) | p-Tolyl | Aromatic ring with an electron-donating methyl group. | Moderate to Low |
Experimental Protocols
The following are representative protocols for the synthesis of sulfonamides using sulfonyl chlorides. These can be adapted for use with this compound, likely with shorter reaction times or at lower temperatures due to its enhanced reactivity.
General Procedure for the Sulfonylation of an Amine
This protocol describes a general method for the reaction of a sulfonyl chloride with a primary or secondary amine to form a sulfonamide.[6]
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA) to the solution.
-
Slowly add a solution of the sulfonyl chloride in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: General workflow for the synthesis of sulfonamides.
Mechanistic Insights
The sulfonylation of amines with sulfonyl chlorides typically proceeds via a nucleophilic substitution at the sulfur atom. The reaction can follow either a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.
dot graph G { layout=dot rankdir="LR" node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Possible mechanisms for sulfonamide formation.
Conclusion
This compound is a highly activated sulfonylating agent poised for exceptional reactivity. The potent electron-withdrawing nature of the trifluoromethyl group, coupled with the electron-deficient pyrazole ring, renders the sulfonyl sulfur highly electrophilic. This makes it an excellent candidate for reactions with a broad range of nucleophiles, including those that are less reactive, and for achieving high reaction rates under mild conditions. While direct comparative kinetic data is still emerging, the fundamental principles of physical organic chemistry strongly support its superior reactivity over common sulfonyl chlorides like tosyl chloride, benzenesulfonyl chloride, and even mesyl chloride. For researchers seeking a powerful and versatile tool for the synthesis of sulfonamides and sulfonate esters, this compound represents a compelling option.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Bioactivity of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride Derivatives: A Comparative Guide
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical research. Within the vast landscape of heterocyclic chemistry, pyrazole derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. The introduction of a trifluoromethyl group and a sulfonyl chloride moiety at specific positions of the pyrazole ring, as seen in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, provides a versatile platform for the synthesis of a diverse array of derivatives with potent pharmacological and pesticidal properties. This guide offers an in-depth comparison of the biological activities of these derivatives, supported by experimental data, to aid researchers in the fields of medicine and agriculture.
Introduction to the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif in numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for designing molecules that can effectively bind to biological targets. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] The sulfonyl chloride group, in turn, serves as a reactive handle for the facile introduction of diverse functionalities, leading to the creation of extensive compound libraries for biological screening.
Comparative Analysis of Biological Activities
Derivatives of this compound have demonstrated significant potential across multiple therapeutic and agricultural applications. This section provides a comparative overview of their primary biological activities.
Insecticidal Activity: Potent Alternatives for Pest Management
A significant area of application for trifluoromethylpyrazole derivatives is in the development of novel insecticides.[5] These compounds often act as potent modulators of insect ryanodine receptors (RyRs), which are critical for calcium ion release and muscle contraction.[6]
A study on novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, structurally related to the core topic, revealed excellent insecticidal activities against various lepidopteran and dipterous pests. For instance, compounds 6b and 6e from this study exhibited 100% insecticidal activity against Plutella xylostella and Mythimna separata at concentrations of 200 µg/mL. This performance is comparable to commercial insecticides like chlorantraniliprole.
Experimental Workflow: Synthesis of Pyrazolecarboxamide Derivatives
The following diagram outlines a general synthetic route for obtaining pyrazolecarboxamide derivatives from a pyrazolecarboxylic acid intermediate, which can be derived from the corresponding sulfonyl chloride.
Caption: General synthesis of pyrazolecarboxamide insecticides.
Table 1: Comparative Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | Concentration (µg/mL) | Mortality (%) | Reference |
| Compound 6b | Plutella xylostella | 200 | 100 | |
| Compound 6e | Mythimna separata | 200 | 100 | |
| Chlorantraniliprole | Mythimna separata | 600 | 100 | |
| Fipronil | Termites | 0.038 (LC50) | 50 | [5] |
| Derivative 3f | Termites | 0.001 (LC50) | 50 | [5] |
The data clearly indicates that synthetic pyrazole derivatives can exhibit insecticidal potency superior to that of established commercial agents.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Pyrazole sulfonamide derivatives have shown promising antibacterial and antifungal activities.[1][7][8] These compounds often exert their effect by inhibiting essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folic acid synthesis.[9]
A series of pyrazole-based sulfonamides demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[7] For instance, compounds 4b , 4d , and 4e from one study exhibited notable antimicrobial and antioxidant effects.[7] Another study highlighted that certain pyrazole sulfonamide derivatives displayed potent and selective activity against Bacillus subtilis, with MIC values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol.[8]
Signaling Pathway: Mechanism of Action of Sulfonamide Antibiotics
The diagram below illustrates the competitive inhibition of dihydropteroate synthase by sulfonamide drugs, disrupting the folic acid synthesis pathway in bacteria.
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Pyrazole Sulfonamide Derivatives
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Reference |
| Compound 9 | 1 | >125 | >125 | [8] |
| Compound 10 | 1 | >125 | >125 | [8] |
| Compound 17 | 1 | >125 | >125 | [8] |
| Chloramphenicol | 4 | - | - | [8] |
These results underscore the potential of pyrazole sulfonamides as a source of new antimicrobial agents, particularly against Gram-positive bacteria.
Herbicidal Activity: Protecting Crops from Unwanted Vegetation
Pyrazole derivatives have also been successfully developed as herbicides.[10][11][12][13] These compounds can target various plant-specific enzymes, such as acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.[10]
Experimental Protocol: In Vitro Herbicidal Activity Assay (Root Length Inhibition)
-
Preparation of Test Solutions: Dissolve the synthesized pyrazole derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to the desired test concentrations (e.g., 100 mg/L).
-
Seed Germination: Sterilize the seeds of the target plant (e.g., rape - Brassica napus) and place them on agar plates or filter paper moistened with distilled water.
-
Treatment Application: After a pre-germination period, transfer the seedlings to petri dishes containing the test solutions of the pyrazole derivatives. A control group with only the solvent should be included.
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle) for a specified period (e.g., 72 hours).
-
Data Collection and Analysis: Measure the root length of the seedlings in both the treated and control groups. Calculate the percentage of root growth inhibition using the formula: Inhibition (%) = [(Control Root Length - Treated Root Length) / Control Root Length] x 100.
Structure-Activity Relationship (SAR) Insights
The biological activity of these pyrazole derivatives is highly dependent on the nature and position of the substituents. For instance, in the case of insecticidal pyrazolecarboxamides, the substituents on the amide nitrogen play a crucial role in determining the potency and spectrum of activity. Similarly, for herbicidal pyrazole sulfonamides, the substitution pattern on the aromatic ring of the sulfonamide moiety significantly influences the inhibitory effect on target enzymes like ALS.[10] The presence of halogen atoms, particularly fluorine, has been shown to enhance the biological efficacy of many pyrazole derivatives.[6]
Conclusion and Future Perspectives
The derivatives of this compound represent a highly versatile and promising class of bioactive molecules. The accumulated experimental data clearly demonstrates their potential as potent insecticidal, antimicrobial, and herbicidal agents. The ease of chemical modification of the core scaffold allows for the fine-tuning of their biological properties, paving the way for the development of next-generation drugs and agrochemicals. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship studies, exploring their mechanisms of action at a molecular level, and evaluating their safety profiles for potential clinical or agricultural applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Research in Pharmacy » Submission » Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives [dergipark.org.tr]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Structural Landscape of Pyrazole Sulfonyl Derivatives: Insights from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride and its Pharmaceutical Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a key synthetic intermediate, alongside two prominent pharmaceutical agents, Celecoxib and Pazopanib. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide will explore its synthetic accessibility and predicted structural characteristics in the context of the experimentally determined solid-state conformations of Celecoxib and Pazopanib. By examining these structures, we can infer the potential influence of the trifluoromethyl and sulfonyl chloride moieties on the crystal packing of the target molecule.
Introduction: The Significance of Pyrazole Sulfonyl Architectures
The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemistry, prized for its metabolic stability and diverse biological activities. When functionalized with a sulfonyl or sulfonamide group, the resulting derivatives often exhibit potent and selective biological activities. The inclusion of a trifluoromethyl group can further enhance properties such as metabolic stability, lipophilicity, and binding affinity.
This guide focuses on this compound as a pivotal building block for creating novel compounds with these desirable attributes. To understand its potential in solid-state applications and molecular design, we will draw comparisons with two well-characterized drugs:
-
Celecoxib : A selective COX-2 inhibitor containing a pyrazole ring with a sulfonamide group and a trifluoromethyl substituent.[1]
-
Pazopanib : A multi-targeted tyrosine kinase inhibitor featuring an indazole (a bicyclic pyrazole analog) linked to a sulfonamide.[2][3][4]
Synthesis of the Core Pyrazole Intermediate
The synthetic pathway to this compound commences with the construction of its carboxylic acid precursor, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. An improved, high-yield synthesis of this crucial intermediate has been reported, which is a significant advantage for its use in further chemical explorations.[5]
The key steps in the synthesis of the carboxylic acid are outlined below:
Caption: Synthetic pathway for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
This multi-step synthesis involves condensation, acylation, cyclization, and hydrolysis to yield the desired pyrazole carboxylic acid with high efficiency.[5] The subsequent conversion to the sulfonyl chloride can be achieved through standard procedures, such as reaction with thionyl chloride or chlorosulfonic acid.
Comparative Crystallographic Analysis: Celecoxib and Pazopanib
The X-ray crystal structures of Celecoxib and Pazopanib provide invaluable insights into the non-covalent interactions and packing arrangements that can be expected in related pyrazole sulfonyl derivatives.
| Parameter | Celecoxib | Pazopanib Hydrochloride |
| Formula | C₁₇H₁₄F₃N₃O₂S | C₂₁H₂₄ClN₇O₂S |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.596(2) | 8.45008(6) |
| b (Å) | 19.821(4) | 8.71310(12) |
| c (Å) | 8.513(2) | 16.05489(35) |
| α (°) | 90 | 79.5996(9) |
| β (°) | 109.99(3) | 86.4784(5) |
| γ (°) | 90 | 87.3764(3) |
| Volume (ų) | 1678.9(6) | 1159.724(9) |
| Z | 4 | 2 |
Table 1: Comparative Crystallographic Data for Celecoxib and Pazopanib Hydrochloride.[2][6][7]
Key Structural Features of Celecoxib
The crystal structure of Celecoxib reveals a twisted conformation, with the pyrazole ring acting as a central scaffold.[8] The sulfonamide group participates in hydrogen bonding, which is a critical interaction for its biological activity and contributes to the stability of the crystal lattice. The trifluoromethyl group, due to its electron-withdrawing nature and steric bulk, influences the overall molecular conformation and packing.
Key Structural Features of Pazopanib
Pazopanib, as a hydrochloride salt, exhibits a crystal structure dominated by strong hydrogen bonds between the protonated nitrogen atoms and the chloride anion.[2][7] The indazole ring system is relatively planar, and the sulfonamide linkage provides conformational flexibility. The crystal packing is further stabilized by a network of weaker C-H···O, C-H···N, and N-H···S hydrogen bonds.[2][7]
Predicted Structural Characteristics of this compound
In the absence of experimental crystallographic data, we can predict some structural features of the title compound based on the known structures of its analogs and general principles of stereochemistry.
Caption: Conceptual comparison of the target molecule with Celecoxib and Pazopanib.
-
The Pyrazole Core : The 1-methyl-3-(trifluoromethyl)-1H-pyrazole ring is expected to be largely planar, similar to what is observed in Celecoxib.
-
The Trifluoromethyl Group : This bulky and highly electronegative group will likely influence the torsional angles between the pyrazole ring and the sulfonyl chloride group, potentially leading to a non-planar conformation.
-
The Sulfonyl Chloride Group : Unlike the sulfonamide group in Celecoxib and Pazopanib, the sulfonyl chloride is a reactive functional group and a weaker hydrogen bond acceptor. Its interactions in the solid state will be dominated by dipole-dipole interactions and weaker C-H···O and C-H···Cl contacts. The absence of a strong hydrogen bond donor will likely result in a different crystal packing motif compared to its sulfonamide counterparts.
Experimental Protocols
General Procedure for the Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid[5]
-
Condensation : React sodium cyanoacetate with N-(methoxymethylene)-N,N-dimethylaminium methanesulfonate in ethanol at 40-45°C.
-
Acylation : The resulting condensation product is then acylated using a suitable acylating agent.
-
Cyclization : The acylated intermediate is cyclized with a hydrazine source to form the pyrazole ring.
-
Hydrolysis : The final step involves the hydrolysis of the ester or nitrile group to the carboxylic acid using an aqueous base.
General Protocol for Single Crystal Growth of Organic Compounds
Obtaining high-quality single crystals suitable for X-ray diffraction is often a matter of careful experimentation and patience.
-
Purification : The compound should be of the highest possible purity (>95%).
-
Solvent Selection : Screen a range of solvents with varying polarities in which the compound has moderate solubility.
-
Crystallization Techniques :
-
Slow Evaporation : Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion : Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container with a second solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling : Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Conclusion and Future Perspectives
This compound is a valuable synthetic intermediate with significant potential for the development of novel bioactive molecules. While its definitive crystal structure remains to be determined, a comparative analysis with the established crystal structures of Celecoxib and Pazopanib provides a framework for understanding its likely solid-state behavior.
The synthetic accessibility of its carboxylic acid precursor is a notable advantage. Future work should focus on obtaining single crystals of the title compound to experimentally validate the predicted structural features and to provide a more complete understanding of its solid-state properties. This knowledge will be instrumental in designing and synthesizing new derivatives with tailored physicochemical and biological profiles. The elucidation of its crystal structure will undoubtedly contribute to the rational design of next-generation pharmaceuticals and agrochemicals based on the versatile pyrazole scaffold.
References
- 1. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Powder X-ray diffraction of pazopanib hydrochloride Form 1, C<sub>21</sub>H<sub>24</sub>N<sub>7</sub>O<sub>2</sub>SCl - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Powder X-ray diffraction of pazopanib hydrochloride Form 1, C21H24N7O2SCl | Powder Diffraction | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Analytical Methods for Determining the Purity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
In the landscape of pharmaceutical and agrochemical development, the quality of synthetic intermediates is not merely a matter of compliance; it is the bedrock upon which the safety and efficacy of the final product are built. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a key building block, valued for its reactive sulfonyl chloride moiety and the unique electronic properties imparted by the trifluoromethyl-substituted pyrazole ring.[1][2] Its high reactivity, while synthetically advantageous, presents distinct analytical challenges. Ensuring its purity is paramount, as even trace impurities can lead to unwanted side reactions, impact reaction kinetics, and introduce potentially toxic components into the final product.
This guide provides an in-depth comparison of analytical methodologies for the robust purity determination of this specific sulfonyl chloride. We will move beyond simple protocol recitation to explore the causality behind experimental choices, emphasizing an orthogonal approach—the use of multiple, mechanistically distinct techniques—to construct a self-validating and trustworthy analytical dossier.
The Imperative of an Orthogonal Analytical Strategy
Relying on a single analytical technique for purity assessment is a precarious practice. A given method may have blind spots; for instance, an impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. An orthogonal approach, combining fundamentally different analytical principles (e.g., spectroscopy and chromatography), provides a far more comprehensive and reliable purity profile.[3][4] This strategy ensures that the purity value is not an artifact of a single method's limitations but a rigorously confirmed attribute of the material.
Caption: Orthogonal workflow for comprehensive purity analysis.
Quantitative NMR (qNMR) Spectroscopy: The Primary Standard
Quantitative NMR (qNMR) stands out as a primary ratio analytical method. Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[5][6] The signal intensity in NMR is directly proportional to the number of nuclei generating that signal, making it a powerful tool for quantification without the need for an identical reference standard of the analyte.[7][8]
For this compound, we have two excellent spectroscopic handles: the proton (¹H) and fluorine-19 (¹⁹F) nuclei.
¹H qNMR: The Universal Tool
¹H qNMR is widely accessible and can be implemented on most standard NMR spectrometers with minimal adjustments to typical workflows for structural elucidation.[3][4]
¹⁹F qNMR: A Specific and Sensitive Approach
The presence of a trifluoromethyl (-CF₃) group makes ¹⁹F NMR an exceptionally powerful and specific technique. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[9] Crucially, the ¹⁹F chemical shift range is vast, meaning the -CF₃ signal will appear in a clean, isolated region of the spectrum, free from interferences from excipients, solvents, or other impurities, which is a significant advantage for unambiguous quantification.[10][11]
Experimental Protocol: Absolute Purity Determination by ¹H qNMR
Causality: The choice of an internal standard is critical. It must be of high, certified purity, stable, not reactive with the analyte, and have signals that do not overlap with any signals from the analyte. Maleic acid is an excellent choice as it is non-volatile, weighs well, and its olefinic protons resonate far downfield from the methyl and pyrazole protons of the analyte. The relaxation delay (d1) is set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard to ensure complete relaxation of all nuclei, which is essential for accurate integration and, therefore, accurate quantification.
-
Preparation of the Internal Standard (IS) Stock: Accurately weigh approximately 20 mg of a certified internal standard (e.g., maleic acid) into a volumetric flask and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆) to create a stock solution of known concentration.
-
Sample Preparation: Accurately weigh approximately 15-20 mg of the this compound sample into a clean NMR tube.
-
Addition of Internal Standard: Accurately add a known volume (e.g., 100 µL) of the IS stock solution to the NMR tube containing the analyte. Add an additional 500-600 µL of the deuterated solvent.
-
Homogenization: Cap the tube and vortex thoroughly to ensure a homogeneous solution.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a calibrated spectrometer (e.g., 400 MHz or higher).
-
Key Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): ≥ 30 seconds (or 5x the longest T₁)
-
Number of Scans (ns): ≥ 8 (to ensure good signal-to-noise)
-
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal for the analyte (e.g., the N-methyl protons) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the following formula[3]:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Caption: Workflow for absolute purity determination by qNMR.
Chromatographic Techniques: Profiling Impurities
Chromatographic methods are indispensable for separating the main compound from its impurities, providing a relative purity assessment and a detailed impurity profile.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry, particularly for compounds like sulfonyl chlorides that may be thermally labile.[12] Reversed-phase HPLC is the most common mode used.
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase of acetonitrile and water is standard for reversed-phase chromatography. A gradient elution is often preferred over isocratic, as it allows for the elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time, providing a comprehensive impurity profile. UV detection is suitable as the pyrazole ring system is chromophoric.
-
Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Data Analysis: Calculate the purity based on the relative peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[13] For sulfonyl chlorides, its application requires caution due to the potential for thermal degradation in the high-temperature injector port.[12] However, it is invaluable for identifying volatile process impurities like residual solvents.
Causality: A low-polarity column like a DB-5ms is a good starting point as it separates compounds primarily based on boiling point. A split injection is used to avoid overloading the column. The temperature program starts low to resolve volatile impurities and ramps up to elute the main analyte. Mass spectrometry provides structural information based on fragmentation patterns, which is crucial for the tentative identification of unknown impurities.[14]
-
Sample Preparation: Prepare a dilute solution of the analyte (~0.5 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C (optimize to minimize degradation)
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: Initial 80 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
-
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. The primary choice for sulfonyl chloride purity.[12] | Suitable for volatile and thermally stable compounds. Good for residual solvents.[13] |
| Detection | Typically UV-Vis, providing quantitative data on chromophoric compounds. | Mass Spectrometry, providing structural information and identification of unknowns. |
| Key Challenge | Co-elution of impurities with similar polarity. | Potential for on-column thermal degradation of the sulfonyl chloride.[12] |
Karl Fischer Titration: Quantifying the Invisible Enemy
Water is a common and often overlooked impurity that is not detected by HPLC-UV and can be difficult to quantify accurately by ¹H NMR unless specific conditions are met. Karl Fischer (KF) titration is the gold-standard method for determining water content.[15] Its high specificity and accuracy are based on a stoichiometric reaction between iodine and water.[16][17] Given the hydrolytic instability of sulfonyl chlorides, accurate water determination is critical.
Causality: The choice between volumetric and coulometric KF depends on the expected water content. Coulometry is more sensitive and ideal for trace amounts (<0.1%), while volumetry is suited for higher water levels.[16] A specialized KF solvent for ketones and aldehydes is often used for reactive compounds to suppress side reactions that can consume iodine and lead to erroneously high water content readings.
Experimental Protocol: Coulometric Karl Fischer
-
Instrument Preparation: Condition the KF titrator cell until a stable, low drift is achieved.
-
Sample Introduction: Accurately weigh and inject a suitable amount of the sample directly into the titration cell using a gas-tight syringe.
-
Titration: The instrument automatically titrates the water present, and the result is typically displayed directly as a percentage or in ppm.
-
Validation: Perform a system suitability test using a certified water standard to ensure the accuracy of the instrument.
Integrated Purity Assessment: The Final Verdict
A comprehensive purity assignment is achieved by integrating the data from these orthogonal methods in a mass balance approach.
Final Purity (%) = [Purity by qNMR (%)] - [% Water by KF] - [% Residual Solvents by GC] - [% Non-volatile Inorganic Impurities]
Alternatively, and more commonly:
Final Purity (%) = [Area % by HPLC] x (100% - % Water by KF - % Residual Solvents by GC) / 100
This approach ensures all major components (analyte, water, solvents, related substances) are accounted for, providing a highly accurate and defensible purity value.
| Method | Principle | Information Obtained | Pros | Cons |
| qNMR | Nuclear spin resonance | Absolute purity, structural confirmation | Primary method, highly accurate, non-destructive[3][5] | Requires certified standard, lower throughput |
| HPLC-UV | Differential partitioning | Relative purity, impurity profile | High resolution, robust, widely available[12] | Requires chromophore, potential for co-elution |
| GC-MS | Volatility & partitioning | Volatile impurity profile, identification | High sensitivity for volatiles, structural info from MS[13] | Risk of thermal degradation for analyte[12] |
| Karl Fischer | Stoichiometric chemical reaction | Absolute water content | Gold standard for water, highly specific and accurate[15][16] | Only measures water, potential side reactions |
Conclusion
Determining the purity of a reactive intermediate like this compound demands a meticulous, multi-faceted analytical strategy. A combination of qNMR for absolute purity, HPLC for profiling organic impurities, and Karl Fischer titration for water content provides a self-validating system that ensures the highest degree of confidence in the material's quality. This orthogonal approach is not just good analytical practice; it is a fundamental requirement for researchers, scientists, and drug development professionals dedicated to scientific integrity and the development of safe and effective molecules.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 8. youtube.com [youtube.com]
- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Karl Fischer water content titration - Scharlab [scharlab.com]
- 17. gmpinsiders.com [gmpinsiders.com]
comparative study of different synthetic routes to 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a critical building block in the synthesis of various agrochemicals and pharmaceuticals, including several fungicides that act as succinate dehydrogenase inhibitors. This guide provides an in-depth, comparative analysis of different synthetic pathways to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed, actionable protocols.
Introduction to the Target Molecule
This compound possesses a highly functionalized pyrazole core. The trifluoromethyl group enhances metabolic stability and binding affinity, while the sulfonyl chloride moiety serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of sulfonamides. The strategic positioning of these groups on the pyrazole ring makes this compound a sought-after intermediate in the development of new bioactive molecules. This guide will explore three distinct synthetic strategies for its preparation, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined below. Each route begins with the synthesis of the core intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole.
| Parameter | Route A: Direct Chlorosulfonation | Route B: From Pyrazole-4-Carboxylic Acid | Route C: From Pyrazole-4-Sulfonic Acid |
| Starting Material | 1-methyl-3-(trifluoromethyl)-1H-pyrazole | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid |
| Key Reagents | Chlorosulfonic acid, Thionyl chloride | Oxalyl chloride or Thionyl chloride (potential for side reactions), or specialized copper catalyst | Thionyl chloride or Phosphorus pentachloride |
| Number of Steps | 2 (from pyrazole) | 3+ (from pyrazole) | 3 (from pyrazole) |
| Reported Yield | Good to excellent (for analogous pyrazoles) | Variable, can be high but methodology is less established for this specific substrate | Generally good for conversion of sulfonic acids to sulfonyl chlorides |
| Advantages | Direct, fewer steps, potentially high yielding. | Utilizes a common and often readily available intermediate. | A classic and generally reliable transformation for the final step. |
| Disadvantages | Harsh reagents, potential for side reactions and regioselectivity issues if the 4-position is not sufficiently activated. | The direct conversion of the carboxylic acid to the sulfonyl chloride can be problematic, with potential for undesired side reactions like dimerization with thionyl chloride. Requires a more complex, modern catalytic method for a clean conversion. | Requires the synthesis and isolation of the sulfonic acid intermediate, adding an extra step. |
| Scalability | Potentially scalable with careful control of reaction conditions. | May be challenging to scale due to the issues with the carboxylic acid to sulfonyl chloride conversion. | Generally scalable, as the individual steps are well-established industrial processes. |
| Safety Concerns | Use of highly corrosive and reactive chlorosulfonic acid and thionyl chloride. | Use of thionyl chloride or oxalyl chloride. | Use of thionyl chloride or phosphorus pentachloride. |
Route A: Direct Chlorosulfonation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
This is the most direct approach, involving the electrophilic substitution of the pyrazole ring at the 4-position with a chlorosulfonyl group. The electron-donating character of the N-methyl group and the ring nitrogen atoms directs the substitution to the C4 and C5 positions. The steric hindrance from the adjacent trifluoromethyl group at C3 favors substitution at the C4 position.
Reaction Scheme
Caption: Direct Chlorosulfonation Pathway
Mechanistic Insights
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is likely a protonated form of sulfur trioxide or a related species. The pyrazole ring, acting as the nucleophile, attacks the electrophile, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the pyrazole ring and yields the sulfonic acid intermediate, which is then converted in situ to the sulfonyl chloride by thionyl chloride.
Experimental Protocol
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
A practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through the cyclization of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine.[1]
Step 2: Chlorosulfonation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
To a stirred solution of chlorosulfonic acid in chloroform at 0 °C under a nitrogen atmosphere, a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in chloroform is added dropwise. The reaction mixture is then slowly warmed to 60 °C and stirred for several hours. Thionyl chloride is subsequently added, and the mixture is stirred for an additional period at the same temperature.[2] The reaction is then carefully quenched by pouring it onto ice, and the product is extracted with a suitable organic solvent.
Route B: From 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This route involves the synthesis of the corresponding carboxylic acid at the 4-position, followed by its conversion to the sulfonyl chloride. While the synthesis of the carboxylic acid is well-documented, its conversion to the sulfonyl chloride can be challenging.
Reaction Scheme
Caption: Carboxylic Acid Pathway
Mechanistic Insights
The introduction of the carboxylic acid group at the 4-position can be achieved through lithiation of the pyrazole followed by quenching with carbon dioxide. The subsequent conversion of the carboxylic acid to the sulfonyl chloride is the critical step. Traditional methods using thionyl chloride have been reported to cause dimerization in similar pyrazole systems.[3] A more modern approach involves a copper-catalyzed decarboxylative halosulfonylation, which proceeds via a radical mechanism.[4]
Experimental Protocol
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This intermediate can be synthesized by lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with n-butyllithium, followed by quenching the resulting anion with dry carbon dioxide.[1]
Step 2: Conversion of the Carboxylic Acid to the Sulfonyl Chloride
A mixture of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a copper catalyst (e.g., copper(I) iodide), a sulfur dioxide source, and a chlorinating agent in a suitable solvent is subjected to reaction conditions as described in recent literature for decarboxylative halosulfonylation.[4] The reaction typically requires an inert atmosphere and elevated temperatures. Workup involves filtration and purification by chromatography.
Route C: From 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic Acid
This route involves the synthesis of the sulfonic acid at the 4-position, followed by chlorination to the desired sulfonyl chloride. This is a classic approach for the synthesis of sulfonyl chlorides.
Reaction Scheme
Caption: Sulfonic Acid Pathway
Mechanistic Insights
The sulfonation of the pyrazole ring at the 4-position can be achieved using fuming sulfuric acid (oleum). The electrophile is sulfur trioxide. The resulting sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which is then attacked by chloride ion.
Experimental Protocol
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic Acid
1-methyl-3-(trifluoromethyl)-1H-pyrazole is added portion-wise to fuming sulfuric acid at a low temperature. The mixture is then heated to drive the sulfonation reaction to completion. The sulfonic acid is isolated by pouring the reaction mixture onto ice and collecting the precipitated solid.
Step 2: Conversion of the Sulfonic Acid to the Sulfonyl Chloride
The dried 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonic acid is treated with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (Vilsmeier-Haack conditions), and heated to reflux.[5] Alternatively, phosphorus pentachloride can be used as the chlorinating agent.[6] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the crude sulfonyl chloride is purified.
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to this compound, with its own set of advantages and challenges.
-
Route A (Direct Chlorosulfonation) is the most direct and atom-economical approach. For laboratories equipped to handle the corrosive reagents safely, this method is likely to be the most efficient for small to medium-scale synthesis.
-
Route B (From Carboxylic Acid) is a less direct route with a significant potential pitfall in the conversion of the carboxylic acid to the sulfonyl chloride using traditional reagents. However, the emergence of modern copper-catalyzed methods makes this route more attractive, especially for medicinal chemistry applications where functional group tolerance is key.
-
Route C (From Sulfonic Acid) represents a classic and robust method. While it involves an additional step compared to direct chlorosulfonation, the isolation of the sulfonic acid intermediate can lead to a purer final product. This route is well-suited for larger-scale synthesis where process control and purity are critical.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the available starting materials, the scale of the synthesis, the required purity of the final product, and the safety infrastructure in place.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones [beilstein-journals.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Validation of Novel 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel compound is a moment of discovery. However, the true value of this discovery hinges on the rigorous and unambiguous validation of its chemical structure. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of novel compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a scaffold of significant interest in modern drug discovery.[1]
We will move beyond rote protocols to explore the causality behind experimental choices, presenting a holistic, self-validating workflow. The successful elucidation of a new chemical entity (NCE) is not the result of a single technique but a symphony of complementary analyses where each result corroborates the others.[2][3]
The Analytical Gauntlet: A Multi-Step Validation Workflow
The journey from a newly synthesized powder to a fully validated structure is a systematic process of inquiry. Each step builds upon the last, progressively revealing the molecule's identity with increasing certainty. The initial focus is on purity, as impurities can confound spectroscopic data, followed by a detailed elucidation of the molecular framework, and culminating in the definitive determination of its three-dimensional arrangement.
Caption: Overall workflow for novel compound validation.
Phase 1: Establishing Purity - The Essential First Step
Before any structural analysis, one must be confident they are analyzing a single compound. Purity is a prerequisite for reliable data.[4]
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective tool for initial purity assessment and reaction monitoring.[5][6] It provides a qualitative snapshot of the reaction mixture.
-
Expertise & Causality: The choice of the mobile phase (eluent) is critical. A series of solvents with varying polarities should be tested to achieve good separation between the product spot and any starting materials or byproducts. For pyrazole sulfonamides, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point. A single, well-defined spot under multiple eluent conditions suggests a high degree of purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis.[7][8] It separates components of a mixture with high resolution, allowing for the quantification of the main compound and any impurities.
-
Trustworthiness: A validated HPLC method is a self-validating system for purity. By using a photodiode array (PDA) detector, one can obtain a UV spectrum for each peak. The principle is that a pure compound should exhibit a consistent spectrum across its entire peak. This "peak purity" analysis is a powerful tool to ensure a peak is not composed of co-eluting impurities.
| Parameter | Typical Result for a Pure Compound (>98%) |
| Retention Time (RT) | A single, sharp major peak at a consistent RT. |
| Area % | >98% of the total integrated peak area. |
| Impurities | Minor peaks should be well-separated from the main peak. |
| Peak Purity Index | >0.999 (indicating spectral homogeneity across the peak). |
Phase 2: Assembling the Puzzle - Spectroscopic & Spectrometric Methods
With a pure sample, we can begin to piece together the molecular structure. Each technique provides a different piece of the puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compounds, a suite of experiments is necessary.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
¹⁹F NMR: Crucial for compounds containing fluorine. The trifluoromethyl (-CF₃) group will give a strong singlet in the ¹⁹F NMR spectrum, confirming its presence.[9][10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity. They reveal which protons are coupled to each other (COSY), which protons are directly attached to which carbons (HSQC), and, critically, long-range (2-3 bond) correlations between protons and carbons (HMBC).[11]
Caption: Decision workflow for NMR structural elucidation.
-
Expertise & Causality: For pyrazole derivatives, one must be aware of the potential for tautomerism, which can lead to broadened or averaged signals in the NMR spectra.[11] Running the experiment at a lower temperature can slow this exchange, sometimes allowing for the resolution of signals for individual tautomers. The deshielded proton on the pyrazole ring and the protons adjacent to the newly formed sulfonamide group will be key diagnostic signals.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Trustworthiness: The molecular formula derived from HRMS must be consistent with the atoms identified and counted via ¹H, ¹³C, and ¹⁹F NMR. For example, the presence of chlorine and sulfur in the sulfonyl chloride starting material will give a characteristic isotopic pattern in the mass spectrum, which should be absent or altered in the final sulfonamide product.[12] The fragmentation pattern can also provide structural clues, often showing the loss of the trifluoromethyl group or cleavage at the sulfonamide bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid technique for identifying the functional groups present in a molecule.[12]
-
Expertise & Causality: In the synthesis of a sulfonamide from a sulfonyl chloride, IR is excellent for tracking the reaction's progress.
-
Starting Material (Sulfonyl Chloride): Look for strong characteristic absorption bands for the S=O stretches, typically around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[12]
-
Product (Sulfonamide): The S=O bands will still be present. Crucially, if the reaction is with a primary or secondary amine, new N-H stretching bands will appear. A secondary sulfonamide (formed from a primary amine) will show a single N-H stretch around 3300 cm⁻¹.[13] The disappearance of the reactive S-Cl bond is also indicative of a successful reaction.
-
Phase 3: The Gold Standard - Single-Crystal X-ray Crystallography
While the combination of NMR and MS can build a strong structural hypothesis, single-crystal X-ray crystallography is the undisputed "gold standard" for structure elucidation.[14][15] It provides an unambiguous, three-dimensional map of the atoms in a molecule.[16][17]
-
Authoritative Grounding: This technique directly visualizes the atomic positions and bond lengths/angles, confirming the connectivity derived from NMR.[14] It definitively establishes stereochemistry and conformation in the solid state. The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction—a process that can be rate-limiting.[15] A successful crystal structure validates all other spectroscopic data and stands as the definitive proof of the compound's identity.
Comparative Guide to Validation Techniques
| Technique | Information Provided | Sample Needs | Pros | Cons |
| TLC | Qualitative purity, reaction progress. | Micrograms | Fast, inexpensive, simple.[5] | Not quantitative, limited resolution. |
| HPLC | Quantitative purity, number of components. | Micrograms | High resolution, quantitative, peak purity analysis.[7] | Requires method development, more expensive. |
| IR Spectroscopy | Presence/absence of key functional groups. | Milligrams | Fast, non-destructive, good for reaction monitoring.[12] | Provides limited structural connectivity data. |
| Mass Spectrometry (HRMS) | Molecular weight and elemental formula, fragmentation data. | Micrograms | Extremely sensitive, provides exact molecular formula. | Isomers are often indistinguishable, provides no connectivity data. |
| NMR Spectroscopy | Detailed atomic connectivity (the molecular "skeleton"). | Milligrams | The most powerful tool for structure elucidation in solution.[11] | Can be complex to interpret, sensitive to purity and concentration. |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles, stereochemistry. | Single Crystal | Unambiguous, "gold standard" proof of structure.[14][15] | Requires a suitable single crystal, which can be difficult to grow.[15] |
Appendix: Key Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). Filter and degas both phases.[6]
-
Gradient Elution: Run a gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Injection & Detection: Inject 5-10 µL and monitor the elution profile using a PDA detector set to a range of 210-400 nm.
-
Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity. Perform peak purity analysis using the instrument's software.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the pure compound into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (like N-H), making them easier to observe.
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
If assignments are not trivial, proceed to 2D experiments: COSY, HSQC, and HMBC. Set the key HMBC parameter, J(C,H), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[11]
-
-
Processing and Analysis: Process the data using appropriate software. Use the combination of 1D and 2D spectra to assign all proton, carbon, and fluorine signals and piece together the molecular structure.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Purity of compounds: Significance and symbolism [wisdomlib.org]
- 5. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. moravek.com [moravek.com]
- 9. Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consumer products - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Taking a look at the surface: μ-XRF mapping and fluorine K-edge μ-XANES spectroscopy of organofluorinated compounds in environmental samples and consu ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00107E [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Amine - Wikipedia [en.wikipedia.org]
- 14. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Elucidation of Substances by X-ray Crystallography – Patna Women’s College | Best College in Patna | Best MCA College in Patna for Women’s [patnawomenscollege.in]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
Assessing the Regioselectivity of Reactions with 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl Chloride: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the precise control of reaction regioselectivity is paramount in the synthesis of complex molecules. The introduction of a sulfonyl group can significantly alter the physicochemical and biological properties of a compound.[1] This guide provides an in-depth analysis of the regioselectivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, a reagent of growing interest, and compares its performance with other common sulfonylating agents. By understanding the interplay of electronic and steric factors, scientists can make more informed decisions in their synthetic strategies.
Introduction to this compound
This compound is a heterocyclic sulfonyl chloride that combines several key structural features impacting its reactivity. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The substituents on this ring, a methyl group at the N1 position and a highly electron-withdrawing trifluoromethyl group at the C3 position, play a crucial role in modulating the electrophilicity of the sulfonyl chloride moiety at the C4 position.[2] The trifluoromethyl group, in particular, is known to significantly influence the electronic properties of aromatic rings, which is a key factor in the efficacy of many pharmaceutical compounds.[2]
The Decisive Factors: Electronic and Steric Effects on Regioselectivity
The regioselectivity of a sulfonylation reaction is primarily governed by the electronic and steric properties of both the sulfonyl chloride and the nucleophile.
Electronic Effects: The presence of the trifluoromethyl group (-CF3) at the C3 position of the pyrazole ring is the most dominant electronic factor. As a potent electron-withdrawing group, it significantly increases the partial positive charge on the sulfur atom of the sulfonyl chloride.[3] This enhanced electrophilicity makes the sulfonyl chloride more susceptible to nucleophilic attack. Compared to standard aromatic sulfonyl chlorides like tosyl chloride (TsCl), which has an electron-donating methyl group, this compound is expected to be more reactive.[1]
Steric Effects: The steric environment around the sulfonyl group also plays a critical role. The pyrazole ring itself is a relatively flat aromatic system. The methyl group on the N1 nitrogen and the trifluoromethyl group on the C3 carbon create a specific steric profile that can influence the approach of the nucleophile. In reactions with sterically hindered nucleophiles, this can lead to a preference for reaction at a less hindered site.
Comparative Analysis of Regioselectivity
To illustrate the regioselective behavior of this compound, we will consider its reactions with two common classes of nucleophiles: unsymmetrical amines and substituted phenols. We will compare its performance with that of tosyl chloride (TsCl) and mesyl chloride (MsCl), two of the most widely used sulfonylating agents.[4]
Reactions with Unsymmetrical Amines
When an unsymmetrical amine, possessing both a primary and a secondary amino group, or two different primary amino groups, reacts with a sulfonyl chloride, the regioselectivity is determined by a combination of steric hindrance and nucleophilicity.
Expected Outcome with this compound:
Due to the high electrophilicity of the sulfur atom, this reagent is expected to be highly reactive. In a competition between a primary and a secondary amine, the reaction is likely to favor the less sterically hindered primary amine. The steric bulk of the pyrazole ring, while not excessive, will further disfavor attack by the more hindered secondary amine.
Comparison with Alternatives:
-
Tosyl Chloride (TsCl): TsCl is less reactive than our target molecule due to the electron-donating nature of the p-methyl group. This lower reactivity can sometimes lead to higher selectivity for the more nucleophilic amine. However, the bulky tosyl group can also strongly disfavor reaction at a sterically hindered site.
-
Mesyl Chloride (MsCl): MsCl is a small and highly reactive aliphatic sulfonyl chloride. Its small size often leads to less steric discrimination, potentially resulting in lower regioselectivity in reactions with sterically different amines compared to the more sterically demanding pyrazole sulfonyl chloride.
Table 1: Predicted Regioselectivity in the Sulfonylation of an Unsymmetrical Amine
| Sulfonylating Agent | Predicted Major Product | Rationale |
| This compound | Sulfonylation at the less sterically hindered amine | High reactivity due to the electron-withdrawing -CF3 group, with steric hindrance from the pyrazole ring directing the reaction to the more accessible amine. |
| Tosyl Chloride (TsCl) | Sulfonylation at the less sterically hindered amine | Moderate reactivity with significant steric bulk from the tosyl group favoring reaction at the less hindered position. |
| Mesyl Chloride (MsCl) | Lower regioselectivity, potential mixture of products | High reactivity and small steric profile, leading to less discrimination between sterically different amine groups. |
Reactions with Substituted Phenols
The regioselective sulfonylation of a phenol bearing multiple hydroxyl groups or a hydroxyl group and another nucleophilic site is influenced by the acidity of the phenolic protons and steric accessibility.
Expected Outcome with this compound:
The high reactivity of this reagent suggests that it will readily react with phenolic hydroxyl groups. In the case of a dihydric phenol, the reaction is likely to occur at the more acidic and less sterically hindered hydroxyl group. The electron-withdrawing nature of the pyrazole substituent will make the resulting sulfonate ester a good leaving group.
Comparison with Alternatives:
-
Tosyl Chloride (TsCl): The reaction of TsCl with phenols is a standard procedure. Its moderate reactivity allows for good control and often high yields of the desired sulfonate ester.[5]
-
Mesyl Chloride (MsCl): Similar to reactions with amines, the high reactivity and small size of MsCl can sometimes lead to over-reaction or reaction at multiple sites if not carefully controlled.
Experimental Protocols
The following are representative, detailed experimental protocols for the sulfonylation of a primary amine and a phenol using this compound. These are based on established procedures for similar sulfonylation reactions.[1]
Protocol for the Sulfonylation of a Primary Amine
This protocol describes a general procedure for the synthesis of a sulfonamide from a primary amine.
Diagram of the Experimental Workflow:
References
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) policies and all applicable local, state, and federal regulations, is imperative for mitigating risks and ensuring compliant chemical waste management.
Hazard Identification and Assessment: Understanding the Risks
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is available, analysis of its functional groups—a sulfonyl chloride and a trifluoromethylated pyrazole ring—provides a clear indication of its reactive and potentially hazardous nature.[1][2]
Sulfonyl chlorides are a class of organic compounds that react readily with nucleophiles, most notably water. This reactivity is central to both its utility in synthesis and the necessary precautions for its disposal.[3][4] The trifluoromethyl group, a common moiety in pharmaceuticals, imparts specific properties to the molecule but also necessitates its classification as a halogenated organic compound for waste disposal purposes.[5][6][7]
Assumed Hazard Profile:
| Hazard Class | Description |
| Water Reactivity | Reacts with water, potentially violently, to produce corrosive and toxic gases, including hydrogen chloride and the corresponding sulfonic acid.[8][9][10] |
| Corrosivity | Causes severe skin burns and eye damage upon contact.[11][12] |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[11][13] |
| Respiratory Irritation | May cause respiratory irritation.[11][14] |
| Environmental Hazard | Halogenated organic compounds require specific disposal routes to prevent environmental contamination.[7] |
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate personal protective equipment must be worn at all times when handling this compound for disposal. All handling of this substance for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.[7][15]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact with this corrosive compound.[5] |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical or reaction mixture, which can cause severe eye damage. |
| Body Protection | A flame-retardant and chemical-resistant lab coat. An apron or coveralls may be necessary for larger quantities. | Shields skin and clothing from spills and splashes.[7] |
| Respiratory Protection | A NIOSH-approved respirator may be required if there is a risk of generating dusts or aerosols, or if working outside of a fume hood. | Prevents inhalation of irritating and potentially toxic vapors or dust.[16] |
Step-by-Step Disposal Protocol: A Two-Pronged Approach
The proper disposal of this compound is contingent on the quantity of waste. A crucial distinction is made between the neutralization of small, residual quantities (e.g., from rinsing glassware) and the packaging of bulk quantities for professional disposal.
Neutralization of Residual Quantities
For small amounts of residual this compound, a carefully controlled neutralization process can be performed by trained personnel to render the material less hazardous before it enters the aqueous hazardous waste stream.[17][18]
Experimental Protocol for Neutralization:
-
Preparation: In a certified chemical fume hood, place a large beaker containing a 5-10% aqueous solution of sodium bicarbonate on a magnetic stir plate. The beaker should be large enough to accommodate potential foaming. Place the beaker in an ice bath to manage the exothermic nature of the reaction. Begin vigorous stirring. A general best practice is to have at least a 5-10 molar excess of the base relative to the estimated amount of residual sulfonyl chloride.[17]
-
Slow Addition: Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner. CAUTION: The hydrolysis reaction is exothermic and will produce gas (carbon dioxide from the bicarbonate). The rate of addition must be meticulously controlled to prevent a rapid temperature increase, excessive foaming, or overflow.[17]
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 60 minutes to ensure the hydrolysis and neutralization are complete.[17]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a calibrated pH meter or pH strips, test the aqueous layer to confirm it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.[17]
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated and clearly labeled "Aqueous Hazardous Waste" container provided by your institution.[17]
Disposal of Bulk Quantities
Bulk quantities of this compound must not be neutralized in the lab. They should be disposed of as hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[6][19]
Procedure for Bulk Waste:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. It is critical not to mix it with non-halogenated waste, as this can significantly increase disposal costs and complicate the disposal process.[6][17]
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring the material, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Corrosive, Water-Reactive)
-
The date of accumulation.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as water, bases, and oxidizing agents, until it is collected.[16][19]
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]
Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Disposal decision workflow.
Caption: Neutralization workflow for residual quantities.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical to mitigate harm.
Spill Response:
-
Evacuate: Immediately clear all non-essential personnel from the area.[17]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the hood running.
-
Contain: For a liquid spill, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill. Do not use combustible materials like paper towels or sawdust. For a solid spill, carefully sweep it up, avoiding the creation of dust.[18]
-
Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and your institution's EHS office about the spill, regardless of its size.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][16]
Regulatory Compliance
The disposal of this compound must be conducted in strict accordance with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[20][21][22] It is the responsibility of the waste generator to ensure that all chemical waste is properly identified, labeled, stored, and disposed of through approved channels.[23]
References
- 1. This compound | 519056-67-8 [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-(Trifluoromethyl)pyrazole-3-sulfonyl chloride | C4H2ClF3N2O2S | CID 122499826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C4H5ClN2O2S | CID 13474466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. staging.keyorganics.net [staging.keyorganics.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. ipgsf.com [ipgsf.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pfw.edu [pfw.edu]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
